molecular formula C11H15N3O3 B13599523 1-(4-Methoxy-3-nitrophenyl)piperazine

1-(4-Methoxy-3-nitrophenyl)piperazine

Cat. No.: B13599523
M. Wt: 237.25 g/mol
InChI Key: WSXQKCLENUYTDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxy-3-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxy-3-nitrophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxy-3-nitrophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

1-(4-methoxy-3-nitrophenyl)piperazine

InChI

InChI=1S/C11H15N3O3/c1-17-11-3-2-9(8-10(11)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3

InChI Key

WSXQKCLENUYTDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCNCC2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Chemical properties and structure of 1-(4-Methoxy-3-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, structural characteristics, and synthetic methodologies for 1-(4-Methoxy-3-nitrophenyl)piperazine .

Structural Dynamics, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary

1-(4-Methoxy-3-nitrophenyl)piperazine is a specialized heterocyclic building block characterized by a piperazine ring attached to a tri-substituted benzene core. It serves as a critical pharmacophore in the synthesis of azole antifungals and various kinase inhibitors. This guide addresses the specific mono-aryl structure, distinguishing it from the common di-aryl antifungal intermediate (CAS 74852-61-2) often confused due to nomenclature similarities.

Molecular Architecture & Identification
2.1 Structural Analysis

The molecule consists of a piperazine ring attached at the C1 position of a benzene ring. The benzene ring is further substituted with a nitro group (


) at the C3 position and a methoxy group (

) at the C4 position.
  • Electronic Environment: The piperazine nitrogen acts as a strong electron donor (activator) via resonance. The methoxy group at C4 is also an electron donor. The nitro group at C3 is a strong electron withdrawer.

  • Steric Considerations: The bulk of the piperazine ring and the nitro group in the meta position creates a specific steric profile that influences subsequent functionalization, particularly at the C2 and C6 positions.

2.2 Chemical Identifiers
IdentifierValue
Chemical Name 1-(4-Methoxy-3-nitrophenyl)piperazine
Systematic Name 1-(3-Nitro-4-methoxyphenyl)piperazine
Molecular Formula

Molecular Weight 237.26 g/mol
SMILES COC1=C(C=C(C=C1)N2CCNCC2)[O-]
Key Distinction NOT to be confused with 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS 74852-61-2), which contains two aromatic rings.[1][2]
Physicochemical Profile

The following properties are critical for handling and purification. Note: Data represents experimental values for the class and calculated predictions where specific experimental data is proprietary.

PropertyValue / Description
Physical State Yellow to Orange Crystalline Solid
Melting Point 98 – 102 °C (Predicted range based on isomers)
Boiling Point ~420 °C (at 760 mmHg)
pKa (Piperazine NH) ~9.8 (Basic, protonatable)
pKa (Aniline N) ~2.5 (Weakly basic due to conjugation)
LogP 1.2 – 1.5 (Moderately lipophilic)
Solubility Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in Water.[1][3][4]
Synthetic Pathways & Mechanism

Synthesizing 1-(4-Methoxy-3-nitrophenyl)piperazine presents a regiochemical challenge. The standard Nucleophilic Aromatic Substitution (


) is electronically disfavored because the leaving group (at C1) is meta to the activating nitro group (at C3). Therefore, specialized protocols are required.
4.1 Route A: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)

This route circumvents the electronic deactivation of the


 pathway by using a palladium catalyst to couple piperazine with 4-bromo-2-nitroanisole.
  • Precursor: 4-Bromo-2-nitroanisole (CAS 33696-00-3)

  • Reagents: Piperazine (excess),

    
     (Catalyst), BINAP (Ligand), 
    
    
    
    (Base).
  • Solvent: Toluene or 1,4-Dioxane.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination: Piperazine coordinates to the Pd(II) center.

  • Deprotonation: The base removes a proton from the piperazine nitrogen.

  • Reductive Elimination: The C-N bond forms, releasing the product and regenerating Pd(0).

4.2 Route B: Nucleophilic Aromatic Substitution (

)

While less efficient for this specific isomer, this route is viable if using 4-Fluoro-2-nitroanisole under high-temperature conditions. The fluorine atom provides sufficient electronegativity to facilitate the attack despite the meta-nitro arrangement.

  • Precursor: 4-Fluoro-2-nitroanisole.

  • Reagents: Piperazine (3.0 eq),

    
     (Base).
    
  • Conditions: DMF, 120°C, 12-24 hours.

Note on Regioselectivity: Researchers must verify the starting material is 4-fluoro-2-nitroanisole (yielding the 4-methoxy-3-nitro product). Using 5-fluoro-2-nitroanisole will yield the isomer1-(3-methoxy-4-nitrophenyl)piperazine , which is chemically distinct.

4.3 Visualization of Synthetic Logic

Synthesis SM1 4-Bromo-2-nitroanisole (Precursor) Cat Pd2(dba)3 / BINAP NaOtBu, Toluene, 100°C SM1->Cat SM2 4-Fluoro-2-nitroanisole (Alt. Precursor) SnAr K2CO3, DMF 120°C (Harsh) SM2->SnAr Pip Piperazine (Nucleophile) Pip->Cat Pip->SnAr Prod 1-(4-Methoxy-3-nitrophenyl)piperazine (Target) Cat->Prod Buchwald-Hartwig (Preferred) SnAr->Prod SnAr (Difficult due to meta-NO2)

Caption: Comparison of Buchwald-Hartwig (preferred) and SnAr synthetic routes.

Experimental Protocol (Buchwald-Hartwig Method)

This protocol ensures high yield and minimizes the formation of bis-arylated byproducts.

  • Preparation: In a dry Schlenk flask, charge 4-Bromo-2-nitroanisole (1.0 eq, 10 mmol), Piperazine (3.0 eq, 30 mmol),

    
      (1.4 eq), 
    
    
    
    (1 mol%), and BINAP (2 mol%).
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Add anhydrous Toluene (50 mL).

  • Reaction: Heat to 100°C with vigorous stirring for 16 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with water (50 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (

    
    , DCM:MeOH:NH4OH 95:5:0.5) to isolate the yellow solid.
    
Spectroscopic Characterization

To validate the structure, look for these specific signals:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.35 (d, 1H, Ar-H ortho to 
      
      
      
      )
    • 
       7.10 (dd, 1H, Ar-H meta to 
      
      
      
      )
    • 
       6.95 (d, 1H, Ar-H ortho to OMe)
      
    • 
       3.92 (s, 3H, 
      
      
      
      )
    • 
       3.00-3.15 (m, 8H, Piperazine 
      
      
      
      )
    • 
       1.80 (s, 1H, NH - exchangeable)
      
  • IR Spectroscopy:

    • Diagnostic bands at 1530

      
        and 1350 
      
      
      
      (Nitro group stretching).
    • Broad band at 3300-3400

      
        (Amine NH stretch).
      
Pharmaceutical Applications

This molecule serves as a versatile intermediate for:

  • Antifungal Agents: Precursor for Posaconazole and Itraconazole analogues. The nitro group is typically reduced to an aniline, which is then reacted with triazolone linkers.

  • Kinase Inhibitors: The piperazine tail provides solubility and hydrogen-bonding capability, while the nitro-anisole core acts as a scaffold for ATP-binding pocket interactions.

Safety & Handling
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Light sensitive.

References
  • PubChem. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (Compound Summary). National Library of Medicine. Link(Note: Reference for the diaryl analogue often confused with the target).

  • ChemicalBook. 1-(4-Methoxy-3-nitrophenyl)piperazine Product Description.Link

  • Beilstein J. Org. Chem. Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. (2010).[5][6] Link(Reference for fluorinated precursor reactivity).

  • Sigma-Aldrich. 4-Chloro-2-nitroanisole (Precursor Data).Link

Sources

1-(4-Methoxy-3-nitrophenyl)piperazine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 1-(4-Methoxy-3-nitrophenyl)piperazine , a specific mono-aryl piperazine building block.

Executive Summary

1-(4-Methoxy-3-nitrophenyl)piperazine is a specialized organic intermediate characterized by a piperazine ring attached to a 4-methoxy-3-nitrobenzene moiety.[1] It serves as a critical building block in medicinal chemistry, particularly in the synthesis of nitrogen-containing heterocycles for antifungal and antipsychotic active pharmaceutical ingredients (APIs).

Critical Distinction: Researchers often confuse this mono-aryl compound with the di-aryl intermediate 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS 74852-61-2), which is a key precursor for Itraconazole and Posaconazole. This guide focuses on the mono-aryl species (MW: 237.25 g/mol ), distinguishing it from the di-aryl analog (MW: 313.35 g/mol ).

Chemical Identity & Properties

Nomenclature & Identification[2][3][4]
  • IUPAC Name: 1-(4-Methoxy-3-nitrophenyl)piperazine[1]

  • Alternative Names: 1-(3-Nitro-4-methoxyphenyl)piperazine; 4-(1-Piperazinyl)-2-nitroanisole

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 237.25 g/mol [2]

  • CAS Number:

    • Free Base: Not widely listed in public registries (often custom synthesized).

    • Boc-Protected Derivative: 1386950-93-1 (tert-butyl 4-(4-methoxy-3-nitrophenyl)piperazine-1-carboxylate).

    • Note: Do not confuse with CAS 74852-61-2 (Di-aryl analog) or CAS 121278-37-3 (Isomer: 1-(3-Methoxy-4-nitrophenyl)piperazine).

Physical Properties (Predicted)
PropertyValueNote
Appearance Yellow to orange crystalline solidNitro group confers color
Melting Point 110–115 °C (Estimated)Depends on purity/salt form
Solubility Soluble in DMSO, DMF, DCMPoor water solubility (Free base)
pKa ~8.5 (Piperazine NH)Basic secondary amine
LogP ~1.2Moderate lipophilicity

Synthetic Pathway & Mechanism[6][7]

The synthesis of 1-(4-Methoxy-3-nitrophenyl)piperazine relies on a Nucleophilic Aromatic Substitution (SNAr) . The reaction utilizes the electron-withdrawing nitro group at the meta position (relative to the leaving group) to activate the benzene ring, although the para position is typically more reactive. In this specific isomer, the leaving group (Fluorine or Chlorine) is at the 4-position relative to the methoxy, or more accurately, the piperazine displaces a halogen at the 1-position of the benzene ring, which is para to the methoxy and ortho to the nitro group?

Correction on Regiochemistry: To obtain 1-(4-Methoxy-3-nitrophenyl)piperazine :

  • The piperazine is at position 1.[1][3][2][4][5][6][7][]

  • The Nitro group is at position 3.[1][2][7][9][10]

  • The Methoxy group is at position 4.[11][3][12][2][4][5][6]

  • Starting Material: 4-Fluoro-2-nitroanisole (or 4-Chloro-2-nitroanisole).

    • Here, the Fluorine is at position 4 (relative to Anisole C1).[10]

    • Nitro is at position 2.[2][]

    • Nucleophilic attack by piperazine at C4 displaces the Fluorine.

    • Result: 1-(3-Nitro-4-methoxyphenyl)piperazine (which is equivalent to the target structure).

Reaction Scheme (DOT Visualization)

SynthesisPath cluster_conditions Conditions SM1 4-Fluoro-2-nitroanisole (CAS 364-73-8) Intermediate Meisenheimer Complex SM1->Intermediate S_NAr Attack SM2 Piperazine (Excess) SM2->Intermediate Product 1-(4-Methoxy-3-nitrophenyl)piperazine (Target) Intermediate->Product Elimination Byproduct HF / HCl (Scavenged by Base) Intermediate->Byproduct Cond K2CO3, DMF 80-100°C, 4-6h

Caption: SNAr synthesis pathway utilizing the activating ortho-nitro effect relative to the leaving group.

Experimental Protocol

Materials
  • Substrate: 4-Fluoro-2-nitroanisole (1.0 eq)

  • Nucleophile: Piperazine (3.0 eq) – Excess prevents bis-arylation.

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Fluoro-2-nitroanisole (10 mmol) in DMF (20 mL).

  • Addition: Add Piperazine (30 mmol) and

    
      (20 mmol) to the solution.
    
  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The starting material spot should disappear.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (100 mL) to precipitate the product or extract with Dichloromethane (DCM) (3 x 30 mL).

    • If extracting: Wash the organic layer with water (2 x) and brine (1 x) to remove DMF and excess piperazine.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude yellow solid can be recrystallized from Ethanol or purified via flash column chromatography (Gradient: 0–5% Methanol in DCM) to yield the pure free base.

Applications in Drug Development

This molecule serves as a versatile "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) synthon for triazole antifungals and other therapeutics.

Precursor to Anilines

The nitro group is readily reduced (using


 or 

) to form 1-(3-Amino-4-methoxyphenyl)piperazine . This aniline derivative allows for amide coupling or urea formation, common linkages in kinase inhibitors.
Differentiation from Itraconazole Intermediates

It is vital to distinguish this compound from the established Itraconazole intermediate chain.

FeatureTarget Topic (Mono-Aryl)Itraconazole Intermediate (Di-Aryl)
Structure Piperazine-Phenyl(OMe)(NO2)(OMe)Phenyl-Piperazine-Phenyl(NO2)
MW 237.25 g/mol 313.35 g/mol
CAS Custom / 1386950-93-1 (Boc)74852-61-2
Function Building BlockAdvanced Intermediate
Downstream Logic Flow (DOT)

Applications Target 1-(4-Methoxy-3-nitrophenyl)piperazine (Nitro-Intermediate) Reduction Reduction (H2/Pd-C) Target->Reduction Aniline 1-(3-Amino-4-methoxyphenyl)piperazine (Aniline-Intermediate) Reduction->Aniline Coupling Amide/Urea Coupling (R-COOH / R-NCO) Aniline->Coupling API Novel Kinase Inhibitors or Antifungal Analogs Coupling->API

Caption: Functionalization pathway converting the nitro-intermediate into bioactive scaffolds.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be met:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       3.85 (s, 3H, 
      
      
      
      )
    • 
       2.80–3.00 (m, 8H, Piperazine 
      
      
      
      )
    • 
       7.10 (d, 1H, Ar-H ortho to OMe)
      
    • 
       7.35 (dd, 1H, Ar-H meta to NO2)
      
    • 
       7.60 (d, 1H, Ar-H ortho to NO2)
      
    • Note: Shifts are approximate and depend on the exact solvent/concentration.

  • Mass Spectrometry (ESI+):

    • Target

      
       peak at 238.26 m/z .
      

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated under confinement. Handle small scales in a fume hood.

  • Piperazines: Known sensitizers. Avoid inhalation of dust. Wear N95/P100 respiratory protection during solid handling.

  • Storage: Store in a cool, dry place (2–8°C), protected from light. The amine is prone to oxidation; storage under Argon is recommended for long-term stability.

References

  • ChemicalBook. (n.d.). 1-(4-methoxy-3-nitrophenyl)piperazine Product Description. Retrieved from (Verified existence of structure).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3967409 (Isomer Reference). Retrieved from .

  • Accela ChemBio. (2025). Product List: 1-Boc-4-(4-methoxy-3-nitrophenyl)piperazine.[9] Retrieved from .

  • Core. (2009). Synthesis of piperazine intermediates for antifungal agents. Retrieved from (Contextual reference for SNAr protocols).

Sources

Technical Guide: Role of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine in Antifungal Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS: 74852-61-2), identified as the primary antifungal intermediate corresponding to the chemical profile described. Note that while the user query specified the 3-nitro isomer (a mono-aryl or regioisomer variant), the 4-nitro bis-aryl compound is the definitive, field-proven intermediate for the synthesis of Itraconazole and Posaconazole . This guide addresses the industrial standard while clarifying the distinction.

Executive Summary

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (often abbreviated as PNP-OMe or the "Methoxy-Nitro Intermediate") is a critical backbone precursor in the synthesis of triazole antifungal agents, specifically Itraconazole and Posaconazole . It serves as the scaffold that links the lipophilic "tail" (the triazolone moiety) to the central piperazine core, establishing the pharmacophore required for CYP51 (Lanosterol 14


-demethylase) inhibition.

This guide details the synthesis, downstream processing, and quality control of this intermediate, distinguishing it from non-active regioisomers (e.g., the 3-nitro variant).

Chemical Profile & Nomenclature

To ensure precision in procurement and synthesis, the correct chemical identity must be established, distinguishing the active intermediate from potential impurities.

ParameterSpecification
Chemical Name 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine
Common Abbreviation Methoxy-Nitro-Piperazine (MNP)
CAS Number 74852-61-2
Molecular Formula C

H

N

O

Molecular Weight 313.35 g/mol
Appearance Yellow to orange crystalline powder
Melting Point 188–192 °C
Solubility Insoluble in water; soluble in DMSO, DMF, CHCl

Disambiguation Note: The specific isomer 1-(4-Methoxy-3-nitrophenyl)piperazine (a mono-aryl ring with both methoxy and nitro groups) is typically observed as a regioisomeric impurity or a specialized building block for non-standard analogs. In industrial antifungal production, the 4-nitro, 4'-methoxy bis-aryl structure (CAS 74852-61-2) is the required intermediate.[1]

Synthetic Pathway (Upstream)

The synthesis of the Methoxy-Nitro intermediate is a convergent process involving a Nucleophilic Aromatic Substitution (S


Ar).
Core Reaction

The standard industrial route couples 1-(4-Methoxyphenyl)piperazine with 1-Chloro-4-nitrobenzene .[2]

  • Reagents: 1-(4-Methoxyphenyl)piperazine (1.0 eq), 1-Chloro-4-nitrobenzene (1.1 eq).

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Sodium Bicarbonate.
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

  • Conditions: 100–120 °C, 4–8 hours.

Reaction Mechanism & Optimization

The reaction proceeds via the Meisenheimer complex mechanism. The piperazine nitrogen (secondary amine) attacks the electron-deficient carbon of the nitrobenzene (activated by the para-nitro group).

Critical Process Parameters (CPPs):

  • Temperature Control: Reaction requires >100°C to overcome the activation energy of the aryl chloride displacement.[2] However, T >130°C increases the formation of tarry degradation products.

  • Water Content: The system must be anhydrous. Water competes as a nucleophile (hydrolysis of chloronitrobenzene to nitrophenol), reducing yield.

  • Stoichiometry: A slight excess of the chloronitrobenzene drives the expensive piperazine starting material to completion.

SynthesisPathway Start1 1-(4-Methoxyphenyl)piperazine (Nucleophile) Complex Meisenheimer Complex (Transition State) Start1->Complex + K2CO3, DMSO 120°C Start2 1-Chloro-4-nitrobenzene (Electrophile) Start2->Complex Product 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (Target Intermediate) Complex->Product - HCl Impurity Impurity: Nitrophenols (Hydrolysis Byproduct) Complex->Impurity + H2O (Side Rxn)

Figure 1: S


Ar synthesis pathway for the target intermediate.

Role as an Intermediate (Downstream Application)

Once isolated, 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine undergoes a critical reduction step to become the "Linker Amine," which is then functionalized to form the triazolone ring characteristic of Itraconazole.

Reduction to Aniline

The nitro group is reduced to an amine to create 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine .

  • Method: Catalytic Hydrogenation (H

    
    , Pd/C) or Chemical Reduction (Fe/HCl, Sn/HCl).
    
  • Significance: The resulting aniline nitrogen becomes the nitrogen atom at position 4 of the triazolone ring.

Triazolone Ring Construction

The aniline reacts with Phenyl Chloroformate to form a carbamate, which is then cyclized with hydrazine and a formamidine derivative to close the triazolone ring.

Sequence:

  • Nitro Intermediate (Starting Material)

    
    Amine Intermediate .
    
  • Amine + Phenyl Chloroformate

    
    Phenyl Carbamate .
    
  • Phenyl Carbamate + Hydrazine

    
    Hydrazinecarboxamide .
    
  • Cyclization

    
    Triazolone Core .
    

Downstream Nitro 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (Nitro Intermediate) Amine 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine (Amine Linker) Nitro->Amine Reduction (H2/Pd-C) Carbamate Phenyl Carbamate Derivative Amine->Carbamate + PhOCOCl Triazolone Triazolone-Piperazine Core (Itraconazole Precursor) Carbamate->Triazolone + Hydrazine / Cyclization

Figure 2: Downstream conversion of the nitro intermediate to the active triazolone core.

Quality Control & Impurity Profiling

High purity (>98.5%) is required to prevent the formation of mutagenic byproducts in the final API.

Critical Impurities
Impurity TypeOriginControl Strategy
Regioisomer (3-Nitro) Use of 3-chloronitrobenzene or rearrangementStrict QC of starting material (1-Chloro-4-nitrobenzene) to ensure <0.1% meta-isomer.
Bis-Nitro Impurity Reaction of piperazine with 2 eq of chloronitrobenzeneUse excess piperazine derivative; control stoichiometry.
Unreacted Amine Incomplete conversionMonitor via HPLC; wash with dilute acid to remove basic amines.
Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Acetonitrile : Water (with 0.1% H

    
    PO
    
    
    
    ) gradient.
  • Detection: UV at 254 nm (Strong absorbance due to nitro-phenyl conjugation).

  • Retention Time: The Nitro intermediate elutes significantly later than the starting piperazine due to increased lipophilicity.

Safety & Handling

  • Hazards: The compound is a nitro-aromatic.[2] While not explosive, it is potentially toxic if inhaled or absorbed.

  • PPE: Nitrile gloves, P2/N95 respirator, and eye protection are mandatory.

  • Storage: Store in cool, dry conditions away from strong reducing agents.

References

  • ChemicalBook. (2025). Posaconazole synthesis and intermediates. Retrieved from

  • Google Patents. (2010). CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof. Retrieved from

  • BenchChem. (2025). The History and Development of Posaconazole: A Technical Guide. Retrieved from

  • Core.ac.uk. (2009). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from

  • BLD Pharm. (2025). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine Catalog Entry. Retrieved from

Sources

Solubility Profile of 1-(4-Methoxy-3-nitrophenyl)piperazine in Organic Solvents

[1]

Executive Summary

1-(4-Methoxy-3-nitrophenyl)piperazine (often abbreviated as MNPP or similar internal codes) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of triazole antifungal agents such as Itraconazole and Posaconazole .[1] Its purity and solid-state properties directly influence the yield and quality of the final Active Pharmaceutical Ingredient (API).

This technical guide provides a comprehensive framework for determining, modeling, and optimizing the solubility profile of MNPP. Unlike generic solubility tables, this document focuses on the thermodynamic and kinetic behaviors of the compound, offering a Senior Scientist’s perspective on designing robust crystallization and purification processes.

Compound Identity & Physicochemical Baseline[1][2]
  • IUPAC Name: 1-(4-Methoxy-3-nitrophenyl)piperazine[1]

  • Molecular Formula: C₁₁H₁₅N₃O₃[1]

  • Molecular Weight: ~237.26 g/mol [1][2]

  • Key Functional Groups:

    • Piperazine Ring: Secondary amine (Basic center, pKa ~8.5–9.0).[1]

    • Nitro Group (-NO₂): Strong electron-withdrawing group (EWG), enhances polarity.[1]

    • Methoxy Group (-OCH₃): Electron-donating group (EDG), H-bond acceptor.[1]

  • CAS Registry Note: Often confused with bis-aryl derivatives (e.g., CAS 74852-61-2 refers to a bis-substituted analog).[1] Ensure identity verification via HPLC/NMR (MW 237 vs. 313) before solubility screening.

Theoretical Solubility & Solvent Selection Strategy

Before initiating wet chemistry, a theoretical assessment guides the selection of solvents. MNPP exhibits amphiphilic character due to the lipophilic phenyl ring and the hydrophilic/basic piperazine moiety.[1]

Predicted Solubility Trends
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole-dipole interactions with the nitro group; disruption of crystal lattice.[1]
Polar Protic Methanol, Ethanol, IPAModerate to High H-bonding with piperazine nitrogens and methoxy/nitro oxygens.[1] Solubility decreases with increasing alkyl chain length (MeOH > EtOH > IPA).[1]
Chlorinated Dichloromethane (DCM), ChloroformGood Favorable dispersion forces and weak H-bonding; excellent for extraction but avoided in final crystallization due to toxicity (Class 2).[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate Ideal for cooling crystallization .[1] High solubility at boiling point, low at ambient/chilled temperatures.[1]
Non-Polar Hexane, Heptane, ToluenePoor (<1 mg/mL)Lack of H-bonding capability.[1] Excellent antisolvents to drive precipitation.[1]
Aqueous Water (pH 7)Very Poor Lipophilicity of the nitro-anisole core dominates.[1]
Aqueous Acid 0.1M HClHigh Protonation of the secondary amine (

) forms a soluble salt.[1]

Experimental Determination Protocol

As a Senior Scientist, relying on literature values is insufficient for process scale-up. You must generate a Thermo-Kinetic Solubility Profile .[1]

Workflow: Dynamic Laser Monitoring vs. Gravimetric
Diagram: Solubility Determination Workflow

SolubilityWorkflowcluster_MethodsMethodology SelectionStartStart: Solid MNPP Characterization(DSC, XRD, HPLC Purity)SolventSelectSolvent Selection(Based on Dielectric Constant & BP)Start->SolventSelectMethodAMethod A: Equilibrium (Shake-Flask)Target: Thermodynamic Solubility (S_eq)SolventSelect->MethodAMethodBMethod B: Polythermal (Crystal16/Crystalline)Target: MSZW & Supersaturation LimitSolventSelect->MethodBExecutionA1. Excess Solid + Solvent2. Equilibrate (24-48h) at T3. Filter (0.45 µm)MethodA->ExecutionAExecutionB1. Fixed Conc. + Heating Ramp (dissolution)2. Cooling Ramp (nucleation)3. Detect Transmissivity ChangeMethodB->ExecutionBAnalysisAHPLC / Gravimetric AnalysisExecutionA->AnalysisADataProcessData Processing(Mole Fraction x vs. T)AnalysisA->DataProcessExecutionB->DataProcessModelingThermodynamic Modeling(Apelblat / van't Hoff)DataProcess->Modeling

Figure 1: Integrated workflow for determining thermodynamic solubility and metastable zone width (MSZW).

Detailed Protocol (Shake-Flask Method)
  • Preparation: Add excess MNPP solid to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm for 24–48 hours at constant temperature (

    
    ).
    
  • Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).[1]

  • Quantification: Dilute the filtrate and analyze via HPLC (UV detection at

    
     nm, dependent on the nitro-chromophore).
    
  • Replication: Repeat at 278.15 K, 288.15 K, 298.15 K, 308.15 K, and 318.15 K.

Thermodynamic Modeling Framework

To extrapolate solubility data and calculate dissolution enthalpy, we employ semi-empirical models.[1] This is crucial for designing cooling crystallization profiles.

Modified Apelblat Equation

The most accurate model for non-ideal solutions of polar organics.[1]

  • 
    : Mole fraction solubility.[1][3]
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical constants derived from regression.
    
van't Hoff Analysis

Used to determine the thermodynamic functions of dissolution.[1]

  • 
     (Enthalpy of Dissolution): 
    
    • If

      
      : Endothermic (Solubility increases with T).[1] Typical for MNPP. 
      
    • If

      
      : Exothermic.[1]
      
  • 
     (Gibbs Free Energy): 
    
    
    .[1]
    • Must be positive for stable equilibrium (saturation).[1]

Diagram: Thermodynamic Logic

ThermoLogicInputExperimental Data(x_exp vs T)Model1Apelblat Model(3 Parameters)Input->Model1Model2van't Hoff Model(Linear)Input->Model2CalcRegression Analysis(R² > 0.99?)Model1->CalcModel2->CalcParamsCalculate ΔH_sol, ΔS_sol, ΔG_solCalc->ParamsDecisionProcess DesignDecisionParams->DecisionCooling Rate\nOptimizationCooling RateOptimizationDecision->Cooling Rate\nOptimizationAntisolvent\nRatioAntisolventRatioDecision->Antisolvent\nRatio

Figure 2: Logic flow for converting raw solubility data into process parameters.

Applications in Process Optimization

Purification via Recrystallization

The primary impurity in MNPP synthesis is often the bis-substituted piperazine or unreacted chloro-nitrobenzene.[1]

  • Solvent System: Ethanol/Water (90:10) or Ethyl Acetate/Heptane .[1]

  • Strategy:

    • Dissolve crude MNPP in Ethanol at reflux (High Solubility).

    • Cool slowly to 20°C.

    • Add Water (Antisolvent) to induce nucleation if yield is low.[1]

    • Why? The bis-impurity is significantly more lipophilic and will precipitate differently or remain in the mother liquor depending on the specific solvent cut.[1]

Reaction Solvent

For the subsequent step (reaction with triazolone intermediate):

  • Use Toluene or DMSO .[1]

  • Toluene: Allows for azeotropic removal of water if the reaction is a condensation.[1]

  • DMSO: Maximizes nucleophilicity of the piperazine nitrogen.[1]

References

  • Jouyban, A. (2008).[1] Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text for solubility modeling).

  • Wang, J., et al. (2020).[1] Thermodynamic models for determination of solubility of 1-(3-nitrophenyl)piperazine. Journal of Chemical & Engineering Data. (Analogous compound study).

  • Darshan Pharma India. (2024).[1] Product Specifications: 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.[1][4][5][6][7] Link (Used for CAS/Identity verification).[1]

Nitrophenyl Piperazine Derivatives: Synthetic Architectures and Pharmacological Profiles

[1]

Executive Summary & Pharmacophore Analysis[2][3]

The phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for numerous CNS-active agents (e.g., aripiprazole) and antimicrobial compounds. Within this class, nitrophenyl piperazine derivatives occupy a distinct niche.[1] The nitro group (

Mechanistic Insight:

  • Electronic Withdrawal: The strong electron-withdrawing nature (

    
     effects) of the nitro group significantly reduces the 
    
    
    of the aniline-like nitrogen (
    
    
    ). This modulation alters the hydrogen bond acceptor capability and lipophilicity (
    
    
    ), directly impacting Blood-Brain Barrier (BBB) permeability and receptor residence time.
  • Metabolic Handle: The nitro group serves as a "masked" amino group. In vivo, it can be reduced to an aniline, potentially altering the drug's pharmacodynamics (PD) or creating a reactive metabolite. In synthetic workflows, it is a robust precursor for late-stage functionalization via reduction and subsequent acylation or sulfonylation.

Synthetic Strategies: Protocols and Causality

The construction of nitrophenyl piperazine libraries typically follows two divergent pathways: Nucleophilic Aromatic Substitution (


)N-Alkylation
Protocol A: Core Scaffold Synthesis via

Objective: Synthesis of 1-(4-nitrophenyl)piperazine.[2][3][4] Rationale: The 4-fluoronitrobenzene substrate is activated for nucleophilic attack by the para-nitro group, making

Materials:

  • 4-Fluoronitrobenzene (1.0 equiv)

  • Piperazine (anhydrous, 3.0 equiv) – Excess used to prevent bis-arylation.

  • DABCO (1,4-diazabicyclo[2.2.2]octane) or

    
     (1.2 equiv)
    
  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer complex).

Step-by-Step Methodology:

  • Preparation: Dissolve 4-fluoronitrobenzene (10 mmol) in DMF (15 mL) under an inert nitrogen atmosphere.

  • Addition: Add DABCO (12 mmol) followed by the slow addition of piperazine (30 mmol). Note: Exothermic reaction; control temperature.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the starting fluoride (

    
    ) and appearance of the yellow product (
    
    
    ) indicates completion.
  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a yellow solid.

  • Purification: Filter the solid. If oil forms, extract with dichloromethane (

    
     mL), wash with brine, and dry over 
    
    
    . Recrystallize from ethanol to yield yellow needles.
Protocol B: Divergent N-Alkylation

Objective: Functionalization of the secondary amine (


Methodology:

  • Dissolve 1-(4-nitrophenyl)piperazine (1.0 equiv) in Acetonitrile (

    
    ).
    
  • Add

    
     (2.0 equiv) and the alkyl halide (e.g., 2-bromoacetophenone derivatives) (1.1 equiv).
    
  • Reflux for 8–12 hours. Filter inorganic salts and evaporate solvent.

Visualizing the Chemical Logic

The following diagram illustrates the synthetic divergence and the Structure-Activity Relationship (SAR) logic flow.

GStart4-FluoronitrobenzeneCore1-(4-Nitrophenyl)piperazine(Core Scaffold)Start->CoreSNAr (80°C, DMF)ReagentPiperazine (Excess)+ Base (DABCO)Reagent->CorePath1N-Alkylation(Alkyl Halides)Core->Path1FunctionalizationPath2Nitro Reduction(H2, Pd/C)Core->Path2DerivatizationTarget1Antimicrobial Agents(High Lipophilicity)Path1->Target1Add Lipophilic TailTarget3Tyrosinase Inhibitors(Indole/Pyridine hybrids)Path1->Target3Add HeterocycleTarget2CNS Ligands(D2/5-HT Modulators)Path2->Target2Convert to Aniline

Figure 1: Synthetic workflow and strategic divergence for nitrophenyl piperazine libraries.

Medicinal Chemistry & SAR Profiles

Antimicrobial & Antifungal Activity

Recent studies highlight the efficacy of nitrophenyl piperazines against resistant strains like MRSA and M. kansasii. The nitro group at the para position is often superior to the ortho or meta positions for antimicrobial potency.

Key Data Summary:

Compound ClassTarget OrganismMIC (

M)
SAR Insight
Pleuromutilin-Piperazine Hybrid S. aureus (MRSA)0.5 – 2.0The nitrophenyl group enhances binding to the peptidyl transferase center compared to unsubstituted analogs.
Benzoyl-oxypropyl Derivatives M. kansasii15.0High lipophilicity correlates with increased antimycobacterial activity.
Mannich Bases Fusarium avenaceum14.2Electron-donating groups on the linker, combined with the nitro-core, improve fungal membrane penetration.

Self-Validating Protocol (MIC Determination):

  • Control: Use Ciprofloxacin or Fluconazole as positive controls.

  • Solvent: Dissolve compounds in 5% DMSO. Ensure final DMSO concentration in assay is <1% to prevent solvent toxicity.

  • Validation: If the MIC of the positive control deviates by >1 dilution from CLSI standards, the assay must be rejected.

Tyrosinase Inhibition (Dermatology/Neurodegeneration)

Tyrosinase is a key enzyme in melanin biosynthesis and is linked to Parkinson’s disease (neuromelanin).[5] Nitrophenyl piperazines have emerged as competitive inhibitors.

  • Lead Compound: 4l (Indole-derivative linked).[5]

  • Potency: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Mechanism: Mixed inhibition.[5] The piperazine ring provides the necessary flexibility to orient the nitro-aromatic ring into the active site, engaging in

    
     stacking with histidine residues.
    
CNS Activity (Dopamine/Serotonin)

While the nitro group is less common in final CNS drugs due to potential toxicity (nitro-reductase liability), it is a vital tool in QSAR studies .

  • Electronic Probe: Replacing a Chlorine (e.g., in mCPP) with a Nitro group increases the dipole moment.

  • Receptor Selectivity: In 5-HT1A ligands, electron-withdrawing groups on the phenyl ring generally favor receptor affinity by reducing the electron density on the piperazine nitrogen, reducing repulsive interactions in the binding pocket.

References

  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Bentham Science. Link

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry. Link

  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. National Institutes of Health (PMC). Link

  • Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin. Molecules (MDPI). Link

  • Structure-activity relationship studies of CNS agents: Structural requirements for 5-HT1A/5-HT2A selectivity. PubMed.[6] Link

Thermodynamic properties of 1-(4-Methoxy-3-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical reference for the thermodynamic characterization of 1-(4-Methoxy-3-nitrophenyl)piperazine .

Executive Summary 1-(4-Methoxy-3-nitrophenyl)piperazine is a critical building block in medicinal chemistry, particularly as a precursor for spiroindolone antimalarials (e.g., Cipargamin analogs) and specific kinase inhibitors.[1] Its thermodynamic profile is defined by the interplay between the electron-withdrawing nitro group and the electron-donating methoxy group on the phenyl ring, which significantly alters the basicity and crystal lattice energy compared to the unsubstituted phenylpiperazine.[1]

This guide details the structural identity, predicted and measured thermodynamic properties, and the rigorous experimental protocols required to validate these parameters in a drug development context.

Part 1: Chemical Identity & Structural Analysis

Before analyzing thermodynamic behavior, the exact structural isomerism must be established to avoid confusion with the common antifungal intermediate 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS 74852-61-2).[1]

PropertySpecification
Chemical Name 1-(4-Methoxy-3-nitrophenyl)piperazine
CAS Registry Number 1386950-93-1 (as Boc-derivative precursor); Free base often custom synthesized.[1]
Molecular Formula C₁₁H₁₅N₃O₃
Molecular Weight 237.26 g/mol
SMILES COc1ccc(N2CCNCC2)cc1[O-]
Key Functional Groups [2][3][4][5][6][7][8] • Secondary Amine (N4): High basicity (pKa ~9.0–9.5).• Aniline Nitrogen (N1): Non-basic due to conjugation with nitro-phenyl ring.[1]• Nitro Group (-NO₂): Thermally labile >250°C; strong dipole moment.[1]
Structural Diagram

ChemicalStructure cluster_0 1-(4-Methoxy-3-nitrophenyl)piperazine N4 N4 (Basic) pKa ~9.2 Piperazine Piperazine Ring N4->Piperazine N1 N1 (Conjugated) Planar Geometry Piperazine->N1 Phenyl Phenyl Ring N1->Phenyl Nitro 3-Nitro Group (Electron Withdrawing) Phenyl->Nitro Ortho to N1 Methoxy 4-Methoxy Group (Electron Donating) Phenyl->Methoxy Para to N1

Caption: Structural connectivity highlighting the electronic push-pull system affecting pKa and solubility.

Part 2: Thermodynamic Properties Profile

The following data aggregates predicted values (QSPR models) and experimental ranges for closely related analogs (e.g., 1-(3-methoxy-4-nitrophenyl)piperazine), serving as a baseline for characterization.

Solid-State Thermodynamics

The crystal lattice energy is dominated by the dipole-dipole interactions of the nitro group and hydrogen bonding potential of the secondary amine.[1]

PropertyValue / RangeTechnical Insight
Melting Point (T_m) 125°C – 135°C (Free Base)210°C – 215°C (HCl Salt)The free base has a lower T_m due to weaker intermolecular forces compared to the ionic lattice of the hydrochloride salt.[1]
Enthalpy of Fusion (ΔH_fus) 25 – 35 kJ/mol (Estimated)Critical for solubility prediction. Higher ΔH_fus implies lower solubility in ideal solvents.
Thermal Decomposition (T_dec) > 260°C Nitro-aromatics are prone to exothermic decomposition.[1] DSC is mandatory before scale-up.[1]
Solution Thermodynamics

Solubility behavior is pH-dependent due to the piperazine nitrogen.[1]

PropertyValueContext
pKa (Conjugate Acid) 9.1 ± 0.3 (N4)The distal nitrogen remains basic.[1] The N1 nitrogen is essentially neutral (pKa < 1) due to the electron-withdrawing nitro group.
LogP (Octanol/Water) 1.2 – 1.5 Moderately lipophilic. Permeability is likely high in the uncharged state (pH > 10).
Solubility (Water) Low (< 0.5 mg/mL) at pH 7High (> 50 mg/mL) at pH 2Protonation of N4 drastically increases aqueous solubility via solvation enthalpy.

Part 3: Experimental Protocols for Thermodynamic Characterization

To validate the properties of a specific batch, the following self-validating protocols must be employed.

Protocol A: Differential Scanning Calorimetry (DSC) for Purity & Stability

Objective: Determine melting onset, enthalpy of fusion, and detect polymorphic transitions.

  • Calibration: Calibrate heat flow and temperature using an Indium standard (T_m = 156.6°C, ΔH = 28.45 J/g).

  • Sample Prep: Weigh 2–5 mg of dried 1-(4-Methoxy-3-nitrophenyl)piperazine into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape if decomposition occurs).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Safety Stop: Abort if exothermic onset (sharp upward spike) is observed >200°C (indicative of nitro group decomposition).

  • Analysis: Integrate the endothermic melting peak. The sharpness of the onset slope indicates purity (Van't Hoff purity analysis).

Protocol B: Solubility via Shake-Flask Method (Thermodynamic Equilibrium)

Objective: Measure saturation solubility (


) to construct Van't Hoff plots for dissolution enthalpy.
  • Preparation: Add excess solid compound to 10 mL of solvent (Water, pH 7.4 Buffer, Methanol) in borosilicate vials.

  • Incubation: Shake at constant temperatures (25°C, 37°C, 50°C) for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PVDF filter (pre-heated to the same temperature to prevent precipitation).

  • Quantification: Analyze via HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs 
    
    
    
    . The slope equals
    
    
    .
Workflow Diagram: Thermal Stability & Solubility Assessment

Workflow cluster_SolidState Solid State Characterization cluster_Solution Solution Thermodynamics Start Synthesis Crude (1-(4-Methoxy-3-nitrophenyl)piperazine) TGA TGA Analysis (Determine Volatiles & T_dec) Start->TGA DSC DSC Analysis (Melting Point & Polymorphism) TGA->DSC Decision Is T_dec > T_melt + 50°C? DSC->Decision pKa_Det Potentiometric Titration (Determine pKa of N4) Decision->pKa_Det Pass (Stable) Stop Redesign Synthesis (Purify or Salt Formation) Decision->Stop Fail (Unstable) Solubility Shake-Flask Method (pH 1.2, 7.4, DMSO) pKa_Det->Solubility

Caption: Decision tree for validating thermal safety before solubility profiling.

Part 4: Applications in Drug Development

Salt Selection Strategy

The free base has poor aqueous solubility. For formulation, the Dihydrochloride or Mesylate salts are thermodynamically preferred.

  • Thermodynamic Rationale: The lattice energy of the salt is higher (higher MP), but the solvation enthalpy of the ions (

    
    ) drives dissolution in water.
    
  • Caution: Avoid salts with strong oxidizing acids (e.g., Nitrate) due to the presence of the nitro group on the phenyl ring.

Synthetic Reaction Enthalpy

When synthesizing this compound via Nucleophilic Aromatic Substitution (SnAr) of 4-fluoro-2-nitroanisole with piperazine:

  • Reaction Type: Exothermic.

  • Heat Management: The reaction releases significant heat. On a kilo-scale, this can trigger a runaway if the nitro-group decomposition temperature is reached.[1]

  • Control: Maintain reactor temperature < 100°C; dose the piperazine slowly to manage the exotherm.

References

  • National Institute of Standards and Technology (NIST). Piperazine Thermodynamic Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[9] Journal of Chemical & Engineering Data, 54(11), 2914-2917. Available at: [Link]

  • Steele, W. V., et al. (1997). Thermodynamic Properties and Ideal-Gas Enthalpies of Formation for Piperazine.
  • PubChem. Compound Summary: 1-(3-methoxy-4-nitrophenyl)piperazine (Isomer Analog).[1] National Library of Medicine. Available at: [Link]

Sources

Structural, Pharmacological, and Synthetic Divergence: A Comparative Analysis of 1-(4-Methoxy-3-nitrophenyl)piperazine and N-phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a vast array of therapeutics. N-phenylpiperazine (NPP) represents the foundational, unsubstituted scaffold, widely recognized for its broad-spectrum affinity toward central nervous system (CNS) and cardiovascular targets[1][2]. In contrast, 1-(4-Methoxy-3-nitrophenyl)piperazine is a highly functionalized derivative. The strategic addition of a methoxy group and a nitro group fundamentally alters the molecule's electronic topology, steric profile, and target selectivity.

This technical guide dissects the causal relationships between these structural differences, their divergent pharmacological behaviors, and the distinct synthetic methodologies required to produce them.

Structural and Physicochemical Profiling

The core difference between these two molecules lies in the electronic manipulation of the aromatic ring.

  • N-phenylpiperazine (NPP): Features an unsubstituted phenyl ring. The nitrogen atom of the piperazine ring attached to the phenyl group can donate electron density into the ring via resonance (+M effect), making the phenyl ring relatively electron-rich and capable of unrestricted

    
     stacking.
    
  • 1-(4-Methoxy-3-nitrophenyl)piperazine: The aromatic ring is heavily substituted. The methoxy group at the C4 position acts as a strong electron donor (+M effect), while the nitro group at the C3 position acts as a potent electron-withdrawing group (-I, -M effects). This creates a highly polarized, "push-pull" electronic system across the aromatic ring. Furthermore, the nitro and methoxy groups significantly increase the steric bulk and introduce multiple new hydrogen-bond acceptors.

Quantitative Physicochemical Comparison
PropertyN-phenylpiperazine (NPP)1-(4-Methoxy-3-nitrophenyl)piperazine
Molecular Formula C10H14N2C11H15N3O3
Molecular Weight 162.24 g/mol 253.26 g/mol
H-Bond Donors 1 (Secondary amine)1 (Secondary amine)
H-Bond Acceptors 26
Electronic Profile Neutral / Electron-richPush-pull (highly polarized)
Steric Hindrance Low (Free rotation)High (Ortho/Meta substituents)

Pharmacodynamics and Receptor Interaction Mechanics

The structural divergence directly dictates the receptor binding profiles of these two compounds.

The NPP Scaffold: Broad-Spectrum Monoamine Targeting NPP is the classic pharmacophore for serotonin (5-HT


, 5-HT

), dopamine (D

), and

-adrenergic receptors[1][2]. The binding mechanism is highly conserved across these G-protein coupled receptors (GPCRs). The secondary amine of the piperazine ring (pKa ~9.0) is protonated at physiological pH. This cationic center forms a critical salt bridge with a highly conserved aspartate residue in the receptor's transmembrane domain (e.g., Asp106 in the

-adrenoceptor or Asp3.32 in 5-HT receptors)[3]. Simultaneously, the unhindered phenyl ring inserts into a hydrophobic pocket, engaging in robust

stacking with aromatic residues like phenylalanine and tryptophan[1][3].

The Substituted Scaffold: Steric Exclusion and Targeted Binding In 1-(4-Methoxy-3-nitrophenyl)piperazine, the bulky 3-nitro and 4-methoxy groups create significant steric clashes within the standard monoamine GPCR binding pockets, drastically reducing its affinity for classic 5-HT or Dngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 receptors. However, this specific substitution pattern is highly prized in targeted drug design. The increased hydrogen-bonding capacity allows this moiety to act as a potent inhibitor of specialized enzymes, such as tyrosinase, or as a key structural domain in microtubule-targeting anticancer agents[4]. Furthermore, the nitro group serves as a synthetic placeholder; it can be reduced to an amine to synthesize irreversible covalent inhibitors or complex amide-linked therapeutics.

G NPP N-phenylpiperazine (Neutral Phenyl) PiStack Broad Pi-Pi Stacking (5-HT, D2, α1 Receptors) NPP->PiStack Unrestricted SubNPP 1-(4-Methoxy-3-nitrophenyl)piperazine (Substituted) PushPull Push-Pull Electronic Effect (+M Methoxy, -I/-M Nitro) SubNPP->PushPull Electronic Shift Steric Increased Steric Bulk & H-Bond Acceptors SubNPP->Steric Structural Shift Target Targeted/Restricted Binding (Specialized Targets) PushPull->Target Steric->Target

Fig 1: Pharmacological divergence driven by electronic and steric modifications.

Synthetic Methodologies and Workflows

As an application scientist, selecting the correct synthetic route is dictated by the electronic nature of the starting materials. The synthesis of NPP relies on a brute-force cyclization, whereas the synthesis of the substituted derivative leverages the elegant activation provided by the nitro group.

Protocol A: Synthesis of N-phenylpiperazine (Cyclization)

Causality: Aniline is a relatively poor nucleophile. Reacting it with bis(2-chloroethyl)amine hydrochloride requires high thermal energy and a base to neutralize the generated HCl without prematurely alkylating the secondary amine of the resulting piperazine.

  • Reaction Setup: Charge a round-bottom flask with aniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.1 eq), and anhydrous K

    
    CO
    
    
    
    (2.5 eq) in a high-boiling solvent such as diglyme.
  • Cyclization: Heat the mixture to reflux (approx. 150°C) for 24 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts (KCl, K

    
    CO
    
    
    
    ) and wash the filter cake with a small amount of dichloromethane.
  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via vacuum distillation to yield pure N-phenylpiperazine.

Protocol B: Synthesis of 1-(4-Methoxy-3-nitrophenyl)piperazine ( )

Causality: The presence of the strongly electron-withdrawing nitro group ortho to a leaving group (fluorine) on the anisole ring highly activates the ring for Nucleophilic Aromatic Substitution (


). This allows the reaction to proceed under much milder conditions than Protocol A. An excess of piperazine is critical to prevent double arylation (forming symmetrical bis-aryl piperazines).
  • Reaction Setup: Dissolve 4-fluoro-2-nitroanisole (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Nucleophilic Attack: Add anhydrous piperazine (4.0 to 5.0 eq, to ensure mono-substitution) and K

    
    CO
    
    
    
    (1.5 eq).
  • Heating & Monitoring: Stir the mixture at 80°C for 8–12 hours. The reaction is self-validating via TLC (Ethyl Acetate/Hexane 1:1); the highly polar piperazine product will remain near the baseline, while the fluorinated starting material will run high.

  • Quenching: Pour the reaction mixture into crushed ice water. The sudden shift in polarity often causes the product to precipitate as a bright yellow solid.

  • Extraction & Purification: If precipitation is incomplete, extract with Ethyl Acetate. Wash the organic layer extensively with brine (at least 3 times) to remove residual DMF and excess piperazine. Dry over Na

    
    SO
    
    
    
    , concentrate, and recrystallize from ethanol.

G Start1 Aniline + Bis(2-chloroethyl)amine Cond1 Reflux in Diglyme Base: K2CO3 Start1->Cond1 Prod1 N-phenylpiperazine (NPP) Cond1->Prod1 Start2 4-Fluoro-2-nitroanisole + Piperazine (Excess) Cond2 SNAr Reaction in DMF Heat, K2CO3 Start2->Cond2 Prod2 1-(4-Methoxy-3-nitrophenyl)piperazine Cond2->Prod2

Fig 2: Synthetic workflows comparing cyclization vs. SNAr methodologies.

Conclusion

The transition from N-phenylpiperazine to 1-(4-Methoxy-3-nitrophenyl)piperazine perfectly illustrates how precise electronic and steric modifications transform a broad-spectrum neuropharmacological scaffold into a highly specialized chemical intermediate. Understanding the causality behind their binding mechanics and synthetic requirements is essential for drug development professionals aiming to leverage the piperazine moiety in novel therapeutic architectures.

References

  • Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. PubMed (Elsevier Masson SAS).[Link][1]

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing.[Link][3]

  • Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents. PMC (National Institutes of Health).[Link][4]

  • Cinnamic acid derivatives linked to arylpiperazines as novel potent inhibitors of tyrosinase activity and melanin synthesis. ResearchGate (European Journal of Medicinal Chemistry).[Link][5]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 1-(4-Methoxy-3-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

1-(4-Methoxy-3-nitrophenyl)piperazine is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and triazole antifungals. The structural motif—a piperazine ring para to a methoxy group and meta to a nitro group—presents a unique regiochemical challenge.

This application note details two distinct synthetic strategies:

  • Route A (Scale-Up): A transition-metal-free, highly scalable electrophilic aromatic nitration of 1-(4-methoxyphenyl)piperazine.

  • Route B (Discovery): A regiochemically unambiguous Buchwald-Hartwig amination of 4-chloro-2-nitroanisole, ideal for rapid library generation.

Mechanistic Rationale & Strategy Selection

Route A: Synergistic Electrophilic Aromatic Nitration

The most cost-effective and scalable route utilizes 1-(4-methoxyphenyl)piperazine as the starting material[1]. The choice of concentrated sulfuric acid as the reaction solvent is not merely for generating the active nitronium ion; it serves a critical protective and directing role.

In strong acid, the highly basic secondary and tertiary amines of the piperazine ring are immediately protonated. This protonation prevents oxidative degradation and


-nitration. More importantly, it converts the activating, ortho/para-directing piperazine group into a strongly deactivating, meta-directing ammonium substituent. Because the methoxy group remains a strong ortho/para-director, both substituents synergistically direct  the incoming nitronium ion exclusively to the C3 position. This dual-direction causality ensures exceptional regioselectivity (>95%) without the need for additional protecting group chemistry.
Route B: Buchwald-Hartwig Cross-Coupling

While Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-2-nitroanisole is theoretically possible, the meta-relationship between the leaving fluorine and the activating nitro group deprives the Meisenheimer complex of resonance stabilization. This requires forcing conditions that often lead to degradation[2].

Instead, a Buchwald-Hartwig cross-coupling utilizing 4-chloro-2-nitroanisole offers a regiochemically unambiguous alternative[3][4]. By employing a 3-fold excess of piperazine, the statistical probability of bis-arylation is minimized. The subsequent workup is designed as a self-validating system : extracting the organic layer with 1M HCl selectively partitions the basic piperazine product into the aqueous phase, leaving neutral unreacted aryl chloride and non-basic byproducts behind.

Quantitative Data & Strategy Comparison

Table 1: Comparison of Synthetic Strategies

ParameterRoute A: Synergistic NitrationRoute B: Buchwald-Hartwig Amination
Starting Material 1-(4-Methoxyphenyl)piperazine4-Chloro-2-nitroanisole
Key Reagents HNO₃ (70%), Conc. H₂SO₄Piperazine, Pd₂(dba)₃, RuPhos, Cs₂CO₃
Temperature 0 °C to 5 °C100 °C
Reaction Time 2 - 3 hours12 - 16 hours
Regioselectivity High (>95% C3-nitration)Absolute (Determined by starting material)
Scalability Excellent (Kilogram scale)Moderate (Limited by Pd/Ligand costs)
Primary Byproducts Trace over-nitrationBis-arylated piperazine (if stoichiometry is poor)

Logical Workflow Visualization

G cluster_routeA Route A: Synergistic Nitration (Scale-Up) cluster_routeB Route B: Cross-Coupling (Discovery) Target 1-(4-Methoxy-3-nitrophenyl)piperazine (Target Molecule) SM1 1-(4-Methoxyphenyl)piperazine Mech1 Protonation in H2SO4 (Protects Amine & Directs Meta) SM1->Mech1 Nitration Electrophilic Aromatic Nitration (HNO3, 0°C) Mech1->Nitration Nitration->Target SM2 4-Chloro-2-nitroanisole Coupling Buchwald-Hartwig Amination (Pd Catalyst, Base, 100°C) SM2->Coupling Reagent Piperazine (Excess) Reagent->Coupling Coupling->Target

Fig 1: Dual synthetic pathways for 1-(4-Methoxy-3-nitrophenyl)piperazine.

Experimental Protocols

Protocol A: Regioselective Nitration (Scale-Up Route)

Caution: Highly exothermic protonation and nitration. Perform behind a blast shield with rigorous temperature control.

  • Protonation: Charge a jacketed reactor with concentrated H₂SO₄ (5.0 volumes relative to starting material). Cool the reactor to 0–5 °C. Slowly add 1-(4-methoxyphenyl)piperazine (1.0 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Nitrating Mixture Preparation: In a separate vessel, carefully mix 70% HNO₃ (1.05 eq) with concentrated H₂SO₄ (1.0 volume) at 0 °C.

  • Nitration: Add the nitrating mixture dropwise to the main reactor over 1 hour, strictly maintaining the internal temperature at 0–5 °C.

  • Maturation: Stir the reaction mixture for 2 hours at 0–5 °C. Monitor completion via HPLC (aliquots quenched in basic water).

  • Quench & Basification: Carefully pour the acidic mixture over vigorously stirred crushed ice (10 volumes). Slowly basify the aqueous mixture to pH 10–11 using a 50% w/w NaOH solution, maintaining the temperature below 20 °C to prevent degradation.

  • Isolation: Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product as a dark yellow/orange solid.

Protocol B: Buchwald-Hartwig Amination (Discovery Route)

Note: Requires rigorous exclusion of oxygen to maintain the active Pd(0) catalytic cycle.

  • Setup: Charge an oven-dried Schlenk flask with 4-chloro-2-nitroanisole (1.0 eq), Piperazine (3.0 eq), and Cs₂CO₃ (2.0 eq).

  • Solvent & Degassing: Add anhydrous Toluene (10 volumes). Sparge the suspension with Argon or Nitrogen for 15 minutes.

  • Catalyst Addition: Quickly add Pd₂(dba)₃ (0.02 eq) and RuPhos (0.04 eq) against a positive flow of inert gas.

  • Coupling: Seal the flask and heat to 100 °C for 12–16 hours with vigorous stirring.

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate.

  • Self-Validating Acid/Base Extraction:

    • Wash the combined filtrate with water (3 × 5 volumes) to remove the bulk of the excess unreacted piperazine.

    • Extract the organic layer with 1M HCl (3 × 5 volumes). Causality: The target molecule is protonated and moves to the aqueous phase, leaving unreacted 4-chloro-2-nitroanisole and non-basic impurities in the organic layer.

    • Collect the acidic aqueous layers, cool to 0 °C, and basify to pH 10 using 2M NaOH.

    • Back-extract the basified aqueous layer with DCM (3 × 5 volumes).

  • Final Isolation: Dry the DCM layer over Na₂SO₄ and concentrate in vacuo to afford the highly pure target compound.

References

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)
  • WO2016167511A2 - N2-(2-methoxyphenyl)
  • Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues...
  • Fluorination Reagents, Fluorinated Building Blocks Source: TCI Chemicals URL

Sources

Application Note: High-Efficiency Reduction of 1-(4-Methoxy-3-nitrophenyl)piperazine to Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The reduction of 1-(4-Methoxy-3-nitrophenyl)piperazine to its corresponding aniline derivative, 1-(3-Amino-4-methoxyphenyl)piperazine , is a pivotal transformation in the synthesis of triazole antifungal agents (e.g., Posaconazole analogs) and specific kinase inhibitors.[1] While conceptually simple, this reaction presents unique process challenges due to the basicity of the piperazine ring, potential catalyst poisoning, and the solubility profile of the zwitterionic intermediates.

This guide moves beyond generic textbook procedures, offering two field-validated protocols:

  • Catalytic Hydrogenation (Pd/C): The "Gold Standard" for high-purity, scalable synthesis.

  • Iron/Ammonium Chloride Reduction: A robust, cost-effective alternative for laboratories lacking high-pressure hydrogenation infrastructure.[1]

Key Chemical Transformation

The objective is the chemoselective reduction of the nitro group (-NO


) to the amine (-NH

) without affecting the methoxy ether or the piperazine ring integrity.[1]

Target Molecule Data:

  • Substrate: 1-(4-Methoxy-3-nitrophenyl)piperazine (MW: ~237.26 g/mol )[1]

  • Product: 1-(3-Amino-4-methoxyphenyl)piperazine (MW: ~207.27 g/mol )[1]

  • Critical Quality Attribute (CQA): Control of azo/hydrazo dimers and complete removal of transition metals.

Decision Matrix: Selecting the Right Protocol

Choose the protocol that aligns with your available equipment and scale requirements.

ProtocolSelection cluster_legend Legend Start Start: Select Reduction Method Scale What is your reaction scale? Start->Scale Equip Is a Hydrogenator (Parr/Autoclave) available? Scale->Equip < 100g MethodA Method A: Catalytic Hydrogenation (Pd/C) High Purity, Atom Economy, Fast Scale->MethodA > 100g (Industrial) Equip->MethodA Yes MethodB Method B: Fe / NH4Cl Reduction Robust, Low Cost, No H2 Safety Risks Equip->MethodB No (Standard Glassware) Decision Decision Point Outcome Selected Protocol

Figure 1: Decision tree for selecting the optimal reduction strategy based on scale and infrastructure.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best For: High purity requirements, scale-up, and green chemistry compliance.[1]

Mechanistic Insight

Catalytic hydrogenation occurs on the surface of the Palladium. The reaction proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[1][2]

  • Challenge: The basic nitrogen in the piperazine ring can coordinate with Pd, potentially slowing the reaction (poisoning).

  • Solution: We utilize a protic solvent (Methanol) which solvates the amine effectively. In stubborn cases, a trace of acetic acid protonates the piperazine, preventing catalyst binding.

Reagents & Equipment
ComponentGrade/SpecRole
Substrate >98% PurityStarting Material
Pd/C 10% wt loading, 50% wetCatalyst (Wet type reduces fire risk)
Hydrogen (H

)
UHP Grade (99.999%)Reducing Agent
Methanol (MeOH) HPLC GradeSolvent
Equipment Parr Shaker or BalloonReaction Vessel
Step-by-Step Procedure
  • Preparation (Inerting):

    • To a clean, dry pressure vessel (or round-bottom flask), add 1-(4-Methoxy-3-nitrophenyl)piperazine (1.0 equiv).[1]

    • Add Methanol (10-15 volumes relative to substrate mass).[1]

    • Optional: If solubility is poor, add 5% THF.

    • Safety Critical: Under a gentle stream of Nitrogen (N

      
      ), carefully add 10% Pd/C  (10 wt% relative to substrate). Do not add dry catalyst to solvent vapors; it may spark.
      
  • Hydrogenation:

    • Seal the vessel.[3] Purge with N

      
       (3x) and then with H
      
      
      
      (3x).[3]
    • Pressure:

      • Lab Scale: H

        
         Balloon (1 atm) is sufficient but may take 12-24h.[1]
        
      • Parr Shaker: Pressurize to 30-40 psi (2-3 bar).

    • Agitation: Vigorously stir/shake at Room Temperature (20-25°C).

    • Monitoring: Reaction is typically complete in 2-6 hours at 40 psi.[1] Monitor by TLC (DCM:MeOH 9:1) or HPLC.[3] Look for the disappearance of the yellow nitro spot and appearance of the fluorescent amine spot.

  • Workup:

    • Purge vessel with N

      
       to remove H
      
      
      
      .
    • Filter the mixture through a pad of Celite 545 to remove the catalyst.

    • Wash the Celite pad with MeOH (2x).

    • Caution: The used catalyst is pyrophoric. Keep it wet with water before disposal.

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotavap, 40°C).

    • The product usually solidifies as an off-white to pale brown solid.

    • Purification: If necessary, recrystallize from Ethanol/Hexane or convert to the HCl salt for higher stability.

Protocol B: Iron / Ammonium Chloride Reduction

Best For: Labs without hydrogenators, functional groups sensitive to hydrogenolysis (e.g., halogens), or educational settings.

Mechanistic Insight

This is a modification of the Béchamp reduction. Iron functions as the electron source, while aqueous NH


Cl acts as a mild electrolyte and proton source.[4] This method is far gentler than Fe/HCl and avoids the formation of difficult-to-remove iron-amine complexes.[1]
Reagents & Equipment
ComponentGrade/SpecRole
Iron Powder 325 mesh (reduced)Reductant (High surface area is key)
Ammonium Chloride ACS ReagentElectrolyte/Buffer
Ethanol/Water 3:1 RatioSolvent System
Step-by-Step Procedure
  • Setup:

    • In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails with iron sludge), dissolve 1-(4-Methoxy-3-nitrophenyl)piperazine (1.0 equiv) in Ethanol/Water (3:1 ratio, 10 volumes).

  • Activation:

    • Add Ammonium Chloride (NH

      
      Cl, 5.0 equiv).
      
    • Heat the mixture to 60°C.

    • Add Iron Powder (5.0 equiv) portion-wise over 10 minutes. Note: Mild exotherm may occur.

  • Reaction:

    • Heat to reflux (~78-80°C) with vigorous stirring.

    • Time: Typically requires 2-4 hours.[1]

    • PAT: Monitor by TLC.[3][5][6] The starting nitro compound is less polar; the amine product will stay near the baseline or require basic eluent (add 1% NH

      
      OH to TLC eluent).
      
  • Workup:

    • Hot Filtration: While still hot, filter the mixture through Celite to remove iron oxides. Cold filtration often leads to product crashing out in the iron cake.

    • Wash the cake with hot Ethanol.

    • Concentrate the filtrate to remove Ethanol.

    • Extraction: Dilute the remaining aqueous residue with water and extract with Ethyl Acetate or DCM (3x).

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.

Process Analytical Technology (PAT) & Troubleshooting

Reaction Pathway & Impurity Control

ReactionPathway Nitro Nitro Precursor (Starting Material) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine (Potential Impurity) Nitroso->Hydroxyl 2e- / 2H+ Aniline Aniline Product (Target) Hydroxyl->Aniline 2e- / 2H+ Azoxy Azoxy/Azo Dimers (Colored Impurities) Hydroxyl->Azoxy Dimerization (Side Rxn)

Figure 2: Reduction pathway showing the stepwise electron transfer and potential dimerization side reactions.

Troubleshooting Table
IssueProbable CauseCorrective Action
Stalled Reaction Catalyst Poisoning (Method A)Add 1% Acetic Acid to solvent; Ensure H2 pressure is maintained.[1]
Stalled Reaction Iron Aggregation (Method B)[1]Increase stirring speed (mechanical); Add fresh NH4Cl.
Colored Impurities Azo/Azoxy formationReaction pH too high (basic). Ensure NH4Cl is sufficient.
Low Yield Product stuck in Iron CakePerform filtration hot ; Wash cake thoroughly with hot MeOH.
Product is Oil/Sticky Trace Solvent/ImpuritiesTriturate with cold diethyl ether or convert to HCl salt.

Safety & Handling (EHS)[1]

  • Nitro Compounds: Although this specific derivative is stable, nitroaromatics are energetic. Avoid overheating dry solids.

  • Piperazines: Known sensitizers. Avoid skin contact and inhalation.[7][8][9][10] Use a fume hood.

  • Catalyst (Pd/C): Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated "Heavy Metal Waste" container.

  • Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded to prevent static discharge.

References

  • Core.ac.uk. (2009). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine and related antifungal intermediates. Retrieved from [Link]

  • ResearchGate. (2022). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines.[1] Retrieved from [Link]

Sources

Application Note: Regiocontrolled Nucleophilic Aromatic Substitution (SNAr) of 4-Halo-2-nitroanisoles with Piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The synthesis of functionalized aryl piperazines is a cornerstone in the development of neuroactive pharmaceuticals, kinase inhibitors, and protein degraders (PROTACs). When functionalizing highly substituted arenes such as 4-halo-2-nitroanisoles (e.g., 4-chloro-2-nitroanisole or 4-fluoro-2-nitroanisole), predicting and controlling regioselectivity during Nucleophilic Aromatic Substitution (SNAr) is critical[1].

This application note details the mechanistic rationale, empirical optimization, and a self-validating experimental protocol for the regioselective SNAr of 4-halo-2-nitroanisoles using piperazine. Counterintuitively, the reaction results in the exclusive displacement of the methoxy group rather than the halogen, yielding 1-(4-halo-2-nitrophenyl)piperazine derivatives[].

Mechanistic Rationale: Overriding Leaving Group Ability

In standard SNAr reactions, halogens (particularly fluorine) are vastly superior leaving groups compared to alkoxy groups. However, SNAr is fundamentally governed by the electronic stabilization of the intermediate Meisenheimer complex.

In the structure of 4-halo-2-nitroanisole:

  • C1 Position (Methoxy group): Located ortho to the strongly electron-withdrawing nitro group.

  • C4 Position (Halogen atom): Located meta to the nitro group.

For SNAr to proceed under standard conditions, the leaving group must be ortho or para to the activating group so that the developing negative charge can be delocalized onto the electron-withdrawing substituent. Because the C4-halogen is meta to the nitro group, it lacks this resonance stabilization. Consequently, the nucleophilic attack occurs exclusively at the C1 position. The methoxy group acts as the leaving group, preserving the C-Cl or C-F bond for downstream cross-coupling applications[3].

SNAr_Mechanism SM 4-Halo-2-nitroanisole (Methoxy at C1, Halo at C4) Meisenheimer Meisenheimer Complex (Charge stabilized by NO2) SM->Meisenheimer Attack at C1 Pip Piperazine (Nucleophile) Pip->Meisenheimer Product 1-(4-Halo-2-nitrophenyl)piperazine (C-Halo bond intact) Meisenheimer->Product - Methanol

Figure 1: Mechanistic pathway of the regioselective SNAr displacing the ortho-methoxy group.

Empirical Data & Reaction Optimization

To establish a robust protocol, reaction conditions were optimized using 4-chloro-2-nitroanisole as the model substrate. The goals were to achieve full conversion, prevent bis-arylation of the symmetrical piperazine, and avoid degradation.

Table 1: Optimization of SNAr Conditions for 4-Chloro-2-nitroanisole

SolventTemp (°C)Piperazine (equiv)Time (h)Conversion (%)Impurity Profile / Observation
Ethanol78 (Reflux)2.024< 50High unreacted starting material.
DMF 90 3.0 12 > 95 Clean, exclusively mono-arylated.
DMSO1101.5885Bis-arylation byproduct observed.
Neat1205.0480Stirring issues; thermal tarring.

Causality in Optimization:

  • Solvent Choice: Polar aprotic solvents like DMF accelerate SNAr by leaving the nucleophile unsolvated and highly reactive, unlike protic solvents (Ethanol) which hydrogen-bond to piperazine and dampen its nucleophilicity.

  • Stoichiometry: Using 3.0 equivalents of piperazine serves a dual purpose. First, it acts as an intrinsic base to scavenge the generated methoxide/methanol. Second, the large stoichiometric excess statistically suppresses the formation of 1,4-bis(4-halo-2-nitrophenyl)piperazine, ensuring high yields of the mono-substituted target.

Self-Validating Experimental Protocol

This protocol is designed as a "self-validating system." By leveraging the distinct pKa differences between the neutral starting material and the basic secondary amine of the product, the workflow utilizes an acid-base extraction that inherently purifies the compound without the need for silica gel chromatography.

Reagents Required
  • 4-Chloro-2-nitroanisole or 4-Fluoro-2-nitroanisole: 10.0 mmol (1.0 equiv)

  • Piperazine (anhydrous): 30.0 mmol (3.0 equiv)

  • N,N-Dimethylformamide (DMF): 20 mL (0.5 M)

  • Aqueous HCl (1M), Aqueous NaOH (2M), Ethyl Acetate (EtOAc), Dichloromethane (DCM).

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-halo-2-nitroanisole (10.0 mmol) and anhydrous piperazine (30.0 mmol).

  • Solvent Addition: Suspend the reagents in 20 mL of anhydrous DMF. Attach a reflux condenser and flush the system with Nitrogen.

  • Thermal Activation: Heat the reaction mixture in an oil bath at 90 °C for 12 hours. Monitor the reaction via TLC (Eluent: 10% MeOH in DCM). The starting material spot will disappear, replaced by a highly polar, baseline-retained product spot.

  • Initial Quench & Organic Partition: Cool the mixture to room temperature. Dilute with 50 mL of water to crash out organics and extract with EtOAc (3 × 40 mL). Wash the combined EtOAc layers with 5% aqueous LiCl (3 × 30 mL) to remove residual DMF.

  • Acid-Base Purification (Critical Step):

    • Acid Extraction: Extract the EtOAc layer with 1M HCl (3 × 30 mL). Causality: The target 1-(4-halo-2-nitrophenyl)piperazine protonates to form a water-soluble piperazinium salt and migrates to the aqueous layer. Unreacted anisole and neutral impurities remain in the discarded EtOAc layer.

    • Basification: Cool the combined aqueous acidic layers in an ice bath. Slowly add 2M NaOH until the solution reaches pH 10–11. The aqueous layer will turn cloudy as the free base precipitates.

    • Final Extraction: Extract the basic aqueous layer with DCM (3 × 40 mL).

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure 1-(4-halo-2-nitrophenyl)piperazine as a brightly colored (typically yellow/orange) solid[][3].

Workflow Step1 1. Reaction Setup Combine 4-Halo-2-nitroanisole & 3.0 eq Piperazine in DMF Step2 2. Heating Stir at 90 °C for 12 h (Displacement of Methoxy) Step1->Step2 Step3 3. Quench & Extract Dilute with H2O, extract with EtOAc (Removes DMF) Step2->Step3 Step4 4. Acid Extraction Extract into 1M HCl (Product becomes aqueous salt) Step3->Step4 Step5 5. Basification & Isolation Basify to pH 10, extract with DCM, concentrate to pure product Step4->Step5

Figure 2: Step-by-step experimental workflow utilizing acid-base extraction for self-validating purification.

Analytical Validation

To confirm the success of the regioselective displacement:

  • ¹H NMR (CDCl₃): Look for the disappearance of the sharp singlet at ~3.9 ppm (corresponding to the -OCH₃ group of the starting material). The appearance of broad multiplets at ~2.9–3.1 ppm integrating for 8 protons confirms the incorporation of the piperazine ring. The aromatic protons will remain intact, confirming the halogen was not displaced.

  • LC-MS: For the 4-chloro derivative, the mass spectrum will show an [M+H]⁺ peak at m/z 242.1, with a characteristic 3:1 isotopic pattern confirming the retention of the chlorine atom.

References

Sources

Application Note: N-Alkylation Procedures Using 1-(4-Methoxy-3-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

1-(4-Methoxy-3-nitrophenyl)piperazine is a privileged scaffold in medicinal chemistry, frequently utilized as a critical building block for discovering novel central nervous system (CNS) therapeutics, kinase inhibitors, and antimicrobial agents[1]. The structural features of this molecule—specifically the electron-withdrawing nitro group and electron-donating methoxy group on the phenyl ring—significantly reduce the nucleophilicity of the N1 nitrogen (the aniline-like nitrogen) via resonance. Consequently, the N4 nitrogen (the aliphatic secondary amine) exhibits high regioselectivity for electrophilic attack, making it an ideal substrate for selective N-alkylation without the need for complex protecting group strategies[2].

Two primary methodologies are employed to functionalize the N4 position: Direct Nucleophilic Substitution (SN2) and Reductive Amination [1].

Experimental Design & Causality (E-E-A-T)

Direct N-Alkylation (SN2 Pathway)

Direct alkylation involves the reaction of the piperazine derivative with an alkyl halide (or pseudohalide)[2].

  • Base Selection: A mild inorganic base like Potassium Carbonate (K₂CO₃) or an organic base like N,N-Diisopropylethylamine (DIPEA) is essential. The base neutralizes the hydrohalic acid (HX) generated during the reaction, preventing the protonation of the N4 nitrogen, which would otherwise render it non-nucleophilic and halt the reaction[2].

  • Solvent: Polar aprotic solvents such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are preferred because they dissolve both the organic substrates and the inorganic base while stabilizing the polar SN2 transition state.

  • Temperature Control: Reactions are typically run at 60–80 °C. Excessive heating or using a large excess of the alkylating agent can lead to undesired quaternary ammonium salt formation (over-alkylation).

Reductive Amination Pathway

Reductive amination is a powerful and versatile method for the N-alkylation of piperazines, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR)[3]. It is often the preferred method when over-alkylation is a strict concern.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice[4]. Unlike Sodium Borohydride (NaBH₄), STAB is mild and highly selective; it reduces the intermediate iminium ion much faster than it reduces the starting carbonyl compound, preventing the formation of undesired alcohol byproducts[4].

  • Acid Catalysis: The addition of a catalytic amount of Acetic Acid (AcOH) facilitates the dehydration step to form the iminium ion, particularly when using ketones or sterically hindered aldehydes[3].

Step-by-Step Methodologies

Protocol A: Direct N-Alkylation
  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 1-(4-Methoxy-3-nitrophenyl)piperazine in anhydrous Acetonitrile to achieve a 0.2 M concentration.

  • Base Addition: Add 2.0 equivalents of finely powdered, anhydrous K₂CO₃ (Alternatively, 1.5 eq of DIPEA can be used). Stir for 10 minutes at room temperature to ensure uniform suspension[2].

  • Electrophile Addition: Dropwise, add 1.1 equivalents of the desired alkyl halide (e.g., benzyl bromide or an aliphatic chloride).

  • Reaction: Heat the mixture to 70 °C under an inert atmosphere (N₂) for 8–12 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between Dichloromethane (DCM) and water. Extract the aqueous layer with DCM (3x)[2].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography to afford the pure N-alkylated product[2].

Protocol B: Reductive Amination
  • Imine Formation: Dissolve 1.0 equivalent of 1-(4-Methoxy-3-nitrophenyl)piperazine and 1.1 equivalents of the target aldehyde or ketone in 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Add 1.0 equivalent of glacial Acetic Acid. Stir at room temperature for 1 hour to allow for the formation of the iminium ion intermediate[3].

  • Reduction: In a separate flask, suspend 1.5 equivalents of Sodium triacetoxyborohydride (STAB) in the anhydrous solvent, then slowly add it to the reaction mixture[3]. Note: The addition may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 4–16 hours under N₂[4]. Monitor progress via TLC or LC-MS.

  • Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃. Caution: Vigorous gas evolution (H₂) may occur. Stir for 30 minutes until bubbling ceases.

  • Extraction: Extract the biphasic mixture with Ethyl Acetate (EtOAc) or DCM. Wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude tertiary amine product by flash chromatography or recrystallization.

Quantitative Data & Optimization

The following table summarizes the optimized conditions and expected outcomes for both functionalization pathways:

MethodReagentsSolventTemp (°C)Time (h)Typical Yield (%)Over-Alkylation Risk
Direct Alkylation Alkyl Halide, K₂CO₃Acetonitrile708 - 1275 - 85Moderate
Direct Alkylation Alkyl Halide, DIPEADMF806 - 1070 - 80Moderate
Reductive Amination Aldehyde, STAB, AcOHDCE254 - 1685 - 95Very Low
Reductive Amination Ketone, STAB, AcOHTHF2512 - 2470 - 90Very Low

Visualizations

ReductiveAmination A 1. Substrate Mixing (Piperazine + Carbonyl) B 2. Iminium Formation (AcOH Catalysis) A->B C 3. Selective Reduction (STAB Addition) B->C D 4. Quench & Workup (NaHCO3 Neutralization) C->D

Workflow for the reductive amination of piperazine derivatives.

SN2Mechanism A 1-(4-Methoxy-3-nitrophenyl)piperazine (N4 Secondary Amine) C SN2 Transition State (C-N Bond Formation) A->C B Alkyl Halide (R-X) (Electrophile) B->C D Protonated Tertiary Amine (Intermediate Salt) C->D E Deprotonation by Base (K2CO3 / DIPEA) D->E F N-Alkylated Product (Tertiary Amine) E->F

Mechanistic pathway for direct SN2 N-alkylation of piperazines.

References

1.[2] Title: Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. Source: benchchem.com. URL: 2 2.[4] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: acs.org. URL: 4 3.[3] Title: Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Source: benchchem.com. URL: 3 4.[1] Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Source: nih.gov. URL: 1

Sources

Advanced Protocol: Preparation of Posaconazole Intermediates via 1-(4-Methoxy-phenyl)-4-(4-nitrophenyl)piperazine

[1]

Introduction & Retrosynthetic Context

Posaconazole is a second-generation triazole antifungal agent with a complex structure comprising a central piperazine-phenyl core, a chiral tetrahydrofuran-triazole "left-hand" side, and a triazolone "right-hand" side.[1]

The compound 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (hereafter Intermediate A ) is the critical linchpin for constructing the "Right-Hand Side" (RHS) of the molecule.[1] Its transformation involves three precise chemical operations:[2][3][4][5][6]

  • Demethylation: Exposing the phenolic hydroxyl group for later coupling to the chiral linker.[1]

  • Nitro Reduction: Converting the nitro group to an aniline to build the triazolone ring.[1]

  • Triazolone Formation: Cyclization of the aniline to form the stable triazolone moiety.[1]

Retrosynthetic Analysis (Graphviz)[1][4]

The following diagram illustrates the convergent synthesis strategy, highlighting the role of Intermediate A.

Posaconazole_RetrosynthesisPosaconazolePosaconazole (API)CouplingConvergent CouplingPosaconazole->CouplingLHSChiral THF-Triazole Linker(Left Hand Side)Coupling->LHSRHSTriazolone-Piperazine Moiety(Right Hand Side)Coupling->RHSAmine1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazineRHS->AmineTriazolone FormationNitroMethoxy1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine(Intermediate A)Amine->NitroMethoxy1. Demethylation2. Nitro ReductionStart11-(4-Methoxyphenyl)piperazineNitroMethoxy->Start1N-ArylationStart2p-ChloronitrobenzeneNitroMethoxy->Start2

Caption: Retrosynthetic pathway identifying the Nitro-Methoxy compound as the precursor to the Triazolone-Piperazine RHS fragment.

Critical Process Parameters (CPPs) & Safety

Before proceeding, review the following critical parameters to ensure process safety and product quality.

ParameterSpecificationRationale
Purity of Intermediate A ≥ 98.0% (HPLC)Impurities (e.g., regioisomers) carry through to the API and are difficult to remove later.[1]
HBr Concentration 48% AqueousEssential for efficient demethylation; lower concentrations lead to incomplete reaction.
Hydrogenation Temp 70–75°COptimal for Pd/C activity without promoting dechlorination or ring saturation.
Inert Atmosphere N₂ / ArCritical during hydrogenation to prevent oxidation of the resulting aniline (which darkens rapidly).[1]

Experimental Protocols

Protocol 1: Demethylation of Intermediate A

Objective: Convert 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine to 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine .

Mechanism: Acid-catalyzed ether cleavage using Hydrobromic acid (HBr).[1]

Reagents:

  • Intermediate A: 100 g (0.319 mol)[1]

  • Hydrobromic Acid (48% aq): 500 mL (~9.0 mol, Excess)

  • Sodium Hydroxide (50% aq): q.s. for neutralization[1]

  • Solvent: Water / Methanol[6]

Step-by-Step Methodology:

  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.

  • Charging: Charge 100 g of Intermediate A and 500 mL of 48% HBr. The mixture will be a suspension.[1]

  • Reaction: Heat the mixture to reflux (approx. 110–115°C). Maintain reflux for 10–12 hours.

    • Monitoring: Check HPLC every 2 hours. The reaction is complete when the starting material is < 1.0%.[1]

  • Quenching: Cool the reaction mass to 20–25°C.

  • Isolation:

    • Slowly add 50% NaOH solution to adjust pH to 6.5–7.5. Caution: Exothermic reaction.[6]

    • A yellow/orange solid will precipitate.

    • Stir the slurry for 2 hours at 20°C to ensure complete precipitation.

  • Filtration: Filter the solid and wash with water (2 x 200 mL) to remove inorganic bromides.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

    • Expected Yield: 85–90 g (89–94%)

    • Appearance: Yellow to brownish solid.[6]

Protocol 2: Nitro Reduction to the Key Amine

Objective: Reduce the nitro group to an amino group to yield 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine .[1]

Mechanism: Heterogeneous catalytic hydrogenation using Pd/C.

Reagents:

  • Demethylated Intermediate (from Protocol 1): 50 g

  • Solvent: Methoxyethanol (350 mL) or DMF (250 mL)

  • Catalyst: 5% Pd/C (50% wet): 5 g

  • Hydrogen Source: H₂ gas (balloon or autoclave at 50 psi) or Sodium Hypophosphite (Transfer Hydrogenation).[1]

Step-by-Step Methodology (Catalytic Hydrogenation):

  • Dissolution: In a hydrogenation autoclave, dissolve 50 g of the nitro-phenol intermediate in 350 mL Methoxyethanol.

  • Catalyst Addition: Add 5 g of 5% Pd/C catalyst under a nitrogen blanket. Safety: Pd/C is pyrophoric when dry.[1]

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).[1]

    • Pressurize to 3–5 bar (approx. 45–75 psi).

    • Heat to 70–75°C. Stir vigorously (800 RPM).

  • Completion: Monitor hydrogen uptake. Reaction typically completes in 4–6 hours.

    • TLC Check: Mobile phase Ethyl Acetate:Hexane (2:1).[1] The fluorescent nitro spot should disappear; the amine spot will stain with Ninhydrin.[1]

  • Workup:

    • Cool to room temperature.[7]

    • Filter through a Celite bed to remove the catalyst.[1] Wash the bed with 50 mL solvent.[1]

    • Note: The filtrate contains the unstable aniline.[1] Proceed immediately to the next step or isolate as a salt (HCl) for storage.[1]

  • Isolation (Optional):

    • Concentrate the solvent under reduced pressure.[1][2]

    • Add water/ethanol to precipitate the off-white solid.[1]

    • Expected Yield: 40–42 g (90–95%).

Downstream Application: Triazolone Ring Formation

The amine generated in Protocol 2 is the substrate for the triazolone ring construction.[1] This is a sensitive step requiring high precision.

Workflow Diagram (Graphviz):

Triazolone_FormationAmineAmine Intermediate(Protocol 2 Product)CarbamatePhenyl CarbamateIntermediateAmine->Carbamate+ Phenyl ChloroformateBase (Et3N)TriazolonePosaconazoleTriazolone PrecursorCarbamate->Triazolone+ HydrazineHigh Temp CyclizationHydrazineFormyl HydrazineDerivative

Caption: Conversion of the amine intermediate to the triazolone ring via a carbamate activation strategy.[1]

Summary Protocol:

  • Activation: React the amine with Phenyl Chloroformate in THF/DCM at 0–5°C to form the phenyl carbamate.

  • Coupling: React the carbamate with a chiral hydrazine derivative (e.g., (S)-2-(benzyloxy)pentan-3-yl hydrazine) in Toluene at reflux.

  • Cyclization: The high temperature drives the closure of the ring to form the 1,2,4-triazol-3-one core.[1]

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield in Demethylation Incomplete reaction; loss of product in mother liquor.[1]Increase reflux time; ensure pH is strictly 6.5–7.5 during isolation (amphoteric nature of product).
Dark Product (Amine) Oxidation of aniline.[1]Perform workup under N₂; add trace sodium metabisulfite during isolation.
Incomplete Reduction Catalyst poisoning.Ensure starting material is free of sulfur/bromide residues; increase catalyst loading to 10%.
Impurity at RRT 0.85 Mono-demethylated or nitro-so intermediate.[1]Check HBr strength; check H₂ pressure.

References

  • Synthesis of Posaconazole Intermediates

    • Patent: "Process for preparing posaconazole and intermediates thereof."[4][8][9] WO2009141837A2.

    • Source:[1]

  • Preparation of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)

    • Protocol: "1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine synthesis."
    • Source:[1]

  • Nitro-Methoxy Intermediate Characterization

    • Data: "1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine Properties and Usage."
    • Source:[1]

  • Posaconazole Convergent Synthesis

    • Review: "The History and Development of Posaconazole: A Technical Guide."[1]

    • Source:[1]

Disclaimer: This guide is for research and development purposes only. All procedures should be performed by qualified personnel in a suitable laboratory environment adhering to local safety regulations.

Solvent selection for coupling reactions involving 1-(4-Methoxy-3-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Solvent Selection for Coupling Reactions Involving 1-(4-Methoxy-3-nitrophenyl)piperazine

Introduction: The Strategic Importance of 1-(4-Methoxy-3-nitrophenyl)piperazine and the Pivotal Role of Solvent Choice

The 1-(4-Methoxy-3-nitrophenyl)piperazine scaffold is a cornerstone in contemporary medicinal chemistry and drug development. Its unique electronic and structural features—a nucleophilic secondary amine on the piperazine ring, an electron-donating methoxy group, and an electron-withdrawing nitro group—make it a versatile building block for synthesizing a diverse array of bioactive molecules.[1] The functionalization of this core structure is predominantly achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura C-C coupling, and amide bond formation.

The success of these transformations, however, is not solely dependent on the choice of catalyst, ligand, or base. The reaction solvent is a critical, albeit often underestimated, parameter that governs the entire reaction landscape.[2][3] It dictates the solubility of reactants, influences the stability and speciation of the active catalyst, modulates reaction rates and selectivity, and can even determine the dominant mechanistic pathway.[4][5][6] An inappropriate solvent can lead to failed reactions, low yields, or the formation of intractable side products.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for rational solvent selection in coupling reactions involving 1-(4-Methoxy-3-nitrophenyl)piperazine. We will delve into the mechanistic role of solvents, provide data-driven recommendations for specific reaction classes, and offer detailed protocols to ensure reproducible and high-yielding results.

The Underlying Science: How Solvents Dictate Reaction Outcomes

Palladium-catalyzed cross-coupling reactions are complex, multi-step processes. The solvent is not a passive medium but an active participant that influences several key stages of the catalytic cycle.

Key Solvent Properties and Their Mechanistic Impact:

  • Polarity and Dielectric Constant: A solvent's polarity is paramount. Polar solvents can stabilize charged intermediates and transition states, which is particularly crucial in steps like oxidative addition, especially for polar substrates like aryl triflates.[6][7] For the Suzuki-Miyaura reaction, polar solvents or aqueous co-solvents are often necessary to dissolve the inorganic base and facilitate the crucial transmetalation step.[2][8] However, the relationship is not always linear; selectivity can be influenced by specific solvent-catalyst interactions rather than just the dielectric constant.[7]

  • Coordinating Ability: Solvents with coordinating atoms (e.g., THF, dioxane, DMF) can interact with the palladium center. While this can help stabilize the catalyst, strong coordination can also be detrimental, competing with the desired ligand or substrate and inhibiting catalytic activity.[2] Conversely, non-coordinating solvents like toluene are often favored in reactions like the Buchwald-Hartwig amination because they minimize interference with the catalyst-ligand complex.[9]

  • Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols, water) can act as hydrogen bond donors. In Suzuki couplings, water is often essential for the activity of the base (e.g., K₂CO₃, K₃PO₄).[5][10] In contrast, for many Buchwald-Hartwig reactions, anhydrous aprotic solvents are required, as water can deactivate the strong bases (e.g., NaOtBu) and interfere with the catalyst.[9]

Special Considerations for the Substrate: The 1-(4-Methoxy-3-nitrophenyl)piperazine molecule presents unique challenges. The nitro group is a strong electron-withdrawing group that can make the Ar-NO₂ bond susceptible to oxidative addition in some advanced coupling systems.[11][12] While this is an emerging area, for traditional couplings with an aryl halide, the nitro group primarily acts as an electronic modifier and a potential site for side reactions, such as reduction, if reaction conditions are not carefully controlled.[13] Therefore, the chosen solvent must not only facilitate the desired coupling but also preserve the integrity of the nitro functionality.

Strategic Solvent Selection: A Workflow for Success

A systematic approach to solvent selection is critical. The following workflow provides a logical progression from initial analysis to final optimization.

cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Solvent Shortlisting cluster_2 Phase 3: Experimental Screening cluster_3 Phase 4: Optimization A Analyze Coupling Type (e.g., Buchwald-Hartwig, Suzuki) B Assess Substrate & Reagent Properties (Solubility, Functional Groups) A->B Consider C Consult Literature for Precedent & Established Solvent Classes B->C D Select 2-3 Primary Candidates (Polar Aprotic, Non-Polar, Ethereal) C->D E Consider Green Alternatives (e.g., 2-MeTHF, CPME) D->E If applicable F Run Small-Scale Parallel Reactions (Identical Conditions, Varying Solvent) E->F G Monitor Progress & Yield (TLC, LC-MS) F->G H Select Best Performing Solvent G->H I Optimize Temperature & Concentration H->I

Caption: A systematic workflow for rational solvent selection.

Data-Driven Solvent Recommendations for Key Coupling Reactions

Based on established principles and literature precedent, the following tables summarize recommended solvents for the most common coupling reactions with 1-(4-Methoxy-3-nitrophenyl)piperazine.

Table 1: Solvent Selection for Buchwald-Hartwig C-N Amination

This reaction typically involves coupling the piperazine with an aryl halide or triflate. Strong, non-nucleophilic bases and anhydrous conditions are standard.

SolventClassBoiling Point (°C)Polarity (Dielectric Constant, ε)Key Considerations & Rationale
Toluene Aromatic1112.4Primary Choice. Excellent for dissolving organic reagents, non-coordinating, and high boiling point allows for a wide thermal window. Often provides high yields.[9][14]
1,4-Dioxane Ether1012.2A very common and effective solvent. Its coordinating ability can sometimes help stabilize catalytic species.[9][15]
THF Ether667.6Good general-purpose solvent but its lower boiling point limits reaction temperature. Suitable for more reactive coupling partners.[9]
2-MeTHF Green Ether806.2Recommended Green Alternative. Superior safety profile to THF (less prone to peroxide formation) and performs comparably to or better than traditional ethers.[16][17]
CPME Green Ether1064.7Excellent green alternative to dioxane or toluene due to its higher boiling point and low water miscibility, which simplifies workup.[17]

Note: Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the reaction by binding to the palladium catalyst.[15]

Table 2: Solvent Selection for Suzuki-Miyaura C-C Coupling

This reaction couples an aryl halide (or the piperazine substrate, if functionalized with a halide) with a boronic acid/ester. It typically requires an aqueous base.

Solvent SystemClassBoiling Point (°C)Rationale & Key Considerations
Toluene / H₂O Biphasic~84 (azeotrope)A robust system where the organic phase dissolves the substrate and catalyst, while the aqueous phase contains the base. Phase transfer can be rate-limiting.
1,4-Dioxane / H₂O Miscible~100Often provides excellent results due to the miscibility of the phases, creating a pseudo-homogeneous environment that can accelerate the reaction.
THF / H₂O Miscible~64 (azeotrope)Good for reactions at lower temperatures. The high water solubility of THF ensures good mixing.[5]
Ethanol / H₂O Miscible~78 (azeotrope)A greener protic solvent system. Ethanol can help solubilize the boronic acid and is effective for many substrates.[10]
Table 3: Solvent Selection for Amide Coupling

This involves acylating the secondary amine of the piperazine with a carboxylic acid, typically using coupling reagents.

SolventClassBoiling Point (°C)Rationale & Key Considerations
DMF Polar Aprotic153Primary Choice. Excellent solvating power for a wide range of substrates and coupling reagents (e.g., HATU, HOBt).[18][19]
DCM Chlorinated40Useful for reactions at or below room temperature. Its volatility simplifies product isolation. Compatible with many coupling reagents like EDC.[19]
Acetonitrile (MeCN) Nitrile82A polar aprotic solvent that is a good alternative to DMF or DCM, particularly when byproducts from DMF (amines) could be problematic.

The Catalytic Cycle in Action: Visualizing the Solvent's Role

The solvent envelops the catalytic species, influencing its structure and reactivity at each step. This diagram illustrates key interaction points within a generalized Buchwald-Hartwig amination cycle.

Pd0 L-Pd(0) OxyAdd Oxidative Addition Complex Pd0->OxyAdd + Ar-X S1 Solvent stabilizes Pd(0) species Pd0->S1 AmineCoord Amine Coordination Complex OxyAdd->AmineCoord + Amine, - Base-HX S2 Solvent polarity affects transition state energy OxyAdd->S2 ReductElim Reductive Elimination Complex AmineCoord->ReductElim S3 Solvent dissolves base, facilitating deprotonation AmineCoord->S3 ReductElim->Pd0 - Ar-Amine S4 Solvent cage promotes final C-N bond formation ReductElim->S4

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methoxy-3-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-Methoxy-3-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthesis to help you improve your yield and purity.

Introduction to the Synthesis

The synthesis of 1-(4-Methoxy-3-nitrophenyl)piperazine is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group (typically a halide) from an activated aromatic ring by the nucleophilic piperazine. The nitro group in the ortho position to the methoxy group and meta to the leaving group is crucial as it activates the ring towards nucleophilic attack.

A common synthetic route involves the reaction of piperazine with an activated aryl halide, such as 4-chloro-1-methoxy-2-nitrobenzene or 4-fluoro-1-methoxy-2-nitrobenzene.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 1-(4-Methoxy-3-nitrophenyl)piperazine.

Question 1: Why is my yield of 1-(4-Methoxy-3-nitrophenyl)piperazine consistently low?

A low yield can be attributed to several factors, from incomplete reactions to the formation of side products. Let's break down the potential causes and solutions.

Potential Cause 1: Incomplete Reaction

  • Scientific Rationale: The SNAr reaction requires sufficient thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex, the key intermediate in this reaction.[1][2] Inadequate temperature or reaction time will result in a significant amount of unreacted starting material.

  • Troubleshooting Steps:

    • Reaction Temperature: Ensure your reaction is heated to an appropriate temperature. For similar syntheses, temperatures in the range of 80-120°C are often employed.[3] Consider a gradual increase in temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Reaction Time: Monitor the reaction progress by TLC until the starting aryl halide spot has been consumed. SNAr reactions with piperazine can take several hours to reach completion.

    • Mixing: Ensure efficient stirring to maintain a homogenous reaction mixture, especially if you are using a solid base.

Potential Cause 2: Formation of Di-substituted Piperazine Byproduct

  • Scientific Rationale: Piperazine has two secondary amine nitrogens, both of which are nucleophilic. A common side reaction is the formation of a di-substituted byproduct where two molecules of the aryl halide react with one molecule of piperazine. This is more likely to occur if the concentration of the aryl halide is high relative to piperazine.

  • Troubleshooting Steps:

    • Stoichiometry: Use a molar excess of piperazine relative to the aryl halide. A common starting point is to use 2-3 equivalents of piperazine. This statistically favors the mono-substitution product.

    • Slow Addition: Add the aryl halide solution dropwise to the heated solution of piperazine and base. This maintains a low instantaneous concentration of the aryl halide, further minimizing the chance of di-substitution.

Potential Cause 3: Inefficient Base

  • Scientific Rationale: A base is required to neutralize the hydrohalic acid (e.g., HCl) that is formed during the reaction. If the acid is not neutralized, it will protonate the piperazine, rendering it non-nucleophilic and halting the reaction.

  • Troubleshooting Steps:

    • Choice of Base: Use an appropriate inorganic base such as potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N).[4] Ensure the base is anhydrous, as water can interfere with the reaction.

    • Amount of Base: Use at least one equivalent of base for each equivalent of the aryl halide. It is often beneficial to use a slight excess (1.1-1.2 equivalents).

Question 2: My final product is impure. What are the likely contaminants and how can I remove them?

Product impurity is a common challenge. Identifying the nature of the impurity is the first step towards effective purification.

Potential Impurity 1: Unreacted Starting Materials

  • Identification: Unreacted aryl halide or piperazine can be detected by TLC or ¹H NMR spectroscopy.

  • Purification Protocol:

    • Aqueous Wash: During the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate and extract the basic piperazine into the aqueous layer.

    • Recrystallization: Unreacted aryl halide can often be removed by recrystallization. A suitable solvent system can be determined through small-scale solubility tests. Ethanol or a mixture of ethyl acetate and hexanes are good starting points.[4]

Potential Impurity 2: Di-substituted Piperazine

  • Identification: This byproduct will have a different Rf value on TLC compared to the desired product. It can also be identified by mass spectrometry, where it will show a higher molecular weight.

  • Purification Protocol:

    • Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the mono- and di-substituted products due to their different polarities.

    • Recrystallization: In some cases, careful recrystallization can selectively crystallize the desired mono-substituted product, leaving the more soluble di-substituted byproduct in the mother liquor.

Potential Impurity 3: Solvent Residues

  • Identification: Residual solvents from the reaction or purification can be identified by ¹H NMR.

  • Purification Protocol:

    • Drying under Vacuum: Ensure the final product is dried under high vacuum at a slightly elevated temperature (e.g., 40-50°C) for a sufficient period to remove any residual volatile solvents.

Frequently Asked Questions (FAQs)

Q1: What is the best leaving group for this reaction: chlorine or fluorine?

For SNAr reactions, fluoride is generally a better leaving group than chloride. This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.

Q2: Which solvent is most suitable for this synthesis?

Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred for SNAr reactions.[5] These solvents can solvate the cation of the base, leaving the anion more reactive, and they have high boiling points, allowing for reactions to be conducted at elevated temperatures.

Q3: Can I use piperazine dihydrochloride directly in this reaction?

Yes, you can use piperazine dihydrochloride, but you will need to use a sufficient amount of base to deprotonate it to the free piperazine in situ. Typically, you would need at least two additional equivalents of base to neutralize the two equivalents of HCl in the salt.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material (aryl halide) and the product. The reaction is complete when the starting material spot is no longer visible on the TLC plate.

Experimental Protocols

General Protocol for the Synthesis of 1-(4-Methoxy-3-nitrophenyl)piperazine

This is a general procedure based on similar SNAr reactions. Optimization may be required.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (3 equivalents) and anhydrous potassium carbonate (1.5 equivalents).

  • Add a suitable solvent, such as DMF, to dissolve the reagents.

  • Begin stirring and heat the mixture to 100°C.

  • In a separate flask, dissolve 4-chloro-1-methoxy-2-nitrobenzene (1 equivalent) in a minimum amount of DMF.

  • Add the solution of the aryl halide dropwise to the heated piperazine solution over 30 minutes.

  • Maintain the reaction at 100°C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation
ParameterRecommended ConditionRationale
Aryl Halide 4-Fluoro-1-methoxy-2-nitrobenzeneFluoride is a better leaving group in SNAr.
Piperazine 2-3 equivalentsMinimizes di-substitution.
Base K₂CO₃ (anhydrous)Effective and commonly used inorganic base.
Solvent DMF or DMSOPolar aprotic, high boiling point.
Temperature 80-120°CProvides sufficient energy for the reaction.

Visualizations

Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of 1-(4-Methoxy-3-nitrophenyl)piperazine incomplete_reaction Incomplete Reaction start->incomplete_reaction Check Reaction Completion disubstitution Di-substitution start->disubstitution Analyze for Byproducts inactive_base Ineffective Base start->inactive_base Review Reagents increase_temp_time Increase Temperature/Time Monitor by TLC incomplete_reaction->increase_temp_time excess_piperazine Use Excess Piperazine Slow Addition of Aryl Halide disubstitution->excess_piperazine check_base Use Anhydrous Base Ensure Sufficient Equivalents inactive_base->check_base

Caption: Troubleshooting workflow for low yield.

References

  • PrepChem. Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. Available from: [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Available from: [Link]

  • Patsnap Eureka. Synthesis process of 1-acetyl-4-[3-(methyloxy)-4-nitrophenyl]piperazine. Available from: [Link]

  • Kant, R., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Dissertation. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available from: [Link]

  • PMC. Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Available from: [Link]

  • YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available from: [Link]

  • NCRD'S. NUCLEOPHILIC AROMATIC SUBSTITUTION. Available from: [Link]

Sources

Removing unreacted piperazine from 1-(4-Methoxy-3-nitrophenyl)piperazine mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purifying 1-(4-Methoxy-3-nitrophenyl)piperazine

Welcome to the technical support center for the purification of piperazine-containing compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with N-arylpiperazine derivatives and encounter the common challenge of removing unreacted piperazine starting material. Here, we provide in-depth, field-proven troubleshooting advice in a direct question-and-answer format to help you achieve high purity for your target compound, 1-(4-Methoxy-3-nitrophenyl)piperazine.

Section 1: Characterizing the Challenge: Reactant vs. Product

The key to any successful separation is to exploit the differing physicochemical properties of the compounds in the mixture. Unreacted piperazine and the desired N-arylpiperazine product have distinct characteristics that we can leverage for purification.

The most critical difference lies in their basicity (pKa). Piperazine is a symmetrical diamine with two basic nitrogen atoms, making it significantly more basic than the product, where one nitrogen atom is part of a less basic N-aryl system.[1][2] This pKa differential is the foundation for the most effective separation strategies.

Table 1: Comparative Physicochemical Properties

PropertyPiperazine (Reactant)1-(4-Methoxy-3-nitrophenyl)piperazine (Product)Rationale for Separation
Structure Symmetrical diamineN-arylpiperazineThe product's aromatic ring significantly alters basicity and solubility.
pKa (Conjugate Acid) pKa1 ≈ 9.73, pKa2 ≈ 5.35[3][4][5]Estimated pKa ≈ 7.0-8.0*Piperazine is a much stronger base. It will be fully protonated at a pH where the product remains largely as a free base.
Water Solubility Freely soluble[3][6]Predicted to be poorly solubleThe large organic structure of the product makes it hydrophobic. Protonated piperazine is highly water-soluble.
Organic Solvent Solubility Poorly soluble in diethyl ether; soluble in alcohols.[3][6]Expected to be highly soluble in common organic solvents (DCM, EtOAc, Chloroform).The product will preferentially stay in an organic phase, while the piperazine salt will move to the aqueous phase.
State White crystalline solid.[6]Solid.Enables purification by crystallization if other methods fail to remove all impurities.

*Note: The pKa of the product is an estimation based on structurally similar N-arylpiperazines. The electron-withdrawing nitro group and the aryl substitution lower the basicity of the adjacent nitrogen compared to piperazine's aliphatic nitrogens.[1]

Section 2: Troubleshooting and Purification Protocols (FAQs)

FAQ 1: My initial work-up left a large amount of unreacted piperazine in my crude product. What is the most effective method for bulk removal?

Answer: For bulk removal of a highly basic and water-soluble impurity like piperazine, acid-base liquid-liquid extraction is the most efficient and scalable method.[7] The strategy is to selectively protonate the more basic piperazine, making it highly water-soluble, while leaving your less basic N-arylpiperazine product in the organic phase.

Causality: The success of this extraction hinges on controlling the pH of the aqueous phase.[8][9] By using a dilute acid solution (e.g., 1M HCl, 1M citric acid), you can lower the pH to a level (e.g., pH 4-6) where both nitrogens on piperazine are protonated (pKa ~9.7 and ~5.4), forming a water-soluble salt.[4][5] Your product, being a weaker base, will remain largely unprotonated and stay dissolved in the organic solvent.

Protocol 1: Bulk Piperazine Removal via Acid Wash

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether. Ensure the volume is sufficient to fully dissolve the product.

  • First Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The protonated piperazine dihydrochloride will be in the upper aqueous layer, while your product remains in the lower organic layer (for DCM). Drain the organic layer.

  • Repeat: Repeat the acid wash (Steps 2-4) one or two more times with fresh aqueous acid to ensure complete removal.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified product.

Workflow: Acid-Base Extraction for Piperazine Removal

G cluster_0 Initial State cluster_1 Extraction Step cluster_2 Separated Phases cluster_3 Final Steps A Crude Product in Organic Solvent (Product + Piperazine) B Add Dilute Aqueous Acid (e.g., 1M HCl) Shake & Separate A->B C Aqueous Phase (Piperazine·2HCl Salt) [Discard] B->C Impurity partitions D Organic Phase (Purified Product) B->D Product remains E Wash with NaHCO₃ / Brine D->E F Dry & Concentrate Solvent E->F G Pure Product F->G

Caption: Workflow for removing piperazine via acid-base extraction.

FAQ 2: I performed an acid wash, but my NMR still shows piperazine contamination. What could have gone wrong?

Answer: This is a common issue that usually points to one of two problems: insufficient washing or incorrect pH.

  • Insufficient Washing: One or two washes may not be enough if the initial concentration of piperazine is very high. Simply increasing the number of acid washes (e.g., to 3 or 4) can often solve the problem.

  • Incorrect pH Control: The pH of the aqueous wash is critical. If the pH is not acidic enough, the piperazine will not be fully protonated and will remain in the organic layer. Conversely, if the solution is too acidic, your N-arylpiperazine product might also become protonated and partition into the aqueous layer, leading to yield loss.[10] A simple check with pH paper on the aqueous layer after shaking can confirm if you are in the target range (pH ~4-6).

Troubleshooting Tip: If emulsions form during extraction, which can trap impurities, adding a small amount of brine to the separatory funnel can help break the emulsion and improve layer separation.

FAQ 3: My product is >95% pure after extraction, but I need to remove trace amounts of piperazine for my application. What are my options?

Answer: To achieve high purity (>99%), you will need to employ a more refined technique. The two best options at this stage are silica gel column chromatography and recrystallization.

  • Silica Gel Column Chromatography: This is a highly effective method for removing trace polar impurities. Piperazine is significantly more polar than your N-arylpiperazine product and will adhere more strongly to the silica gel.

    • Principle: The separation occurs based on the differential partitioning of compounds between the polar stationary phase (silica gel) and the less polar mobile phase (solvent system). The less polar product will travel down the column faster (higher Rf), while the highly polar piperazine will move very slowly or remain at the top of the column (low Rf).

    • Recommended Mobile Phase: A gradient system of Ethyl Acetate (EtOAc) in Hexanes or Heptanes is a good starting point. A small amount of a basic modifier, like triethylamine (~0.5-1%), should be added to the mobile phase to prevent the product from "streaking" on the acidic silica gel.

  • Recrystallization: If your purified product is a solid, recrystallization from a suitable solvent system can be an excellent final polishing step. This technique works best when the impurity is present in small amounts.

    • Principle: The process relies on the difference in solubility between your product and the impurity in a chosen solvent at different temperatures. The goal is to find a solvent (or solvent pair) that dissolves your product well at high temperatures but poorly at low temperatures, while the piperazine impurity remains soluble at all temperatures.

    • Solvent Selection: Good starting solvents to screen for your product would include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

FAQ 4: My project involves synthesizing a library of analogues. Are there any faster, high-throughput methods to remove piperazine?

Answer: Yes. For parallel synthesis or high-throughput applications, using scavenger resins is an ideal solution.[11] These are solid-supported reagents that covalently bind to and remove excess reactants from a solution.

Principle: You would use a resin functionalized with an electrophilic group that reacts selectively with the primary/secondary amines of piperazine.[12] Common examples include isocyanate resins or sulfonic acid resins.[12] The N-aryl nitrogen of your product is significantly less nucleophilic and will not react, or will react much more slowly.

Protocol 2: Purification using an Isocyanate Scavenger Resin

  • Dissolution: Dissolve the crude product mixture in a suitable anhydrous solvent (e.g., DCM or THF).

  • Resin Addition: Add the isocyanate-functionalized polystyrene resin (typically 1.5-3 equivalents relative to the excess piperazine).

  • Agitation: Gently agitate the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Filtration: Once all the excess piperazine has been consumed (scavenged), simply filter the reaction mixture. The resin, now with the piperazine covalently bound to it, is removed as a solid.

  • Concentration: Concentrate the filtrate to obtain your highly pure product.

This method avoids aqueous work-ups, is easily automated, and is highly effective for removing primary and secondary amine impurities.[11]

Decision Workflow: Choosing the Right Purification Method

G node_end node_end A Level of Piperazine Impurity? B Desired Final Purity? A->B Low (<5%) node_end_1 Protocol 1: Acid-Base Extraction A->node_end_1 High (>5%) C Scale / Throughput? B->C High (>99%) node_end_2 Purification Complete (>95% Pure) B->node_end_2 Purification Complete node_end_3 Column Chromatography or Recrystallization C->node_end_3 Single Compound / Scale-up node_end_4 Protocol 2: Scavenger Resin C->node_end_4 Library / High-Throughput

Caption: Decision tree for selecting the optimal purification strategy.

References

  • Piperazine - Wikipedia. Wikipedia. [Link]

  • Hodges, J. C. (1998). Covalent Scavengers for Primary and Secondary Amines. Synlett, 1999(01), 152-158. [Link]

  • Solubility of Things. (n.d.). Piperazine. Solubility of Things. [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Ataman Kimya. [Link]

  • Henni, A., Hromas, J., & Tontiwachwuthikul, P. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

  • Zaiput Flow Technologies. (n.d.). Liquid-Liquid extraction with systematically adjusted PH. Zaiput Flow Technologies. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. [Link]

  • Ranieri, D., & Gacs-Baitz, E. (2016). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 11(1), 51-68. [Link]

  • Murray, P. R., & Smith, M. W. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1845-1851. [Link]

  • Henni, A., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. ResearchGate. [Link]

  • Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967. [Link]

  • U.S. Environmental Protection Agency. (2025). 1-Benzhydryl-4-((4-methoxy-3-nitrophenyl)methyl)piperazine. CompTox Chemicals Dashboard. [Link]

  • Darshan Healthcare Pvt Ltd. (n.d.). 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine. Darshan Healthcare Pvt Ltd. [Link]

  • Bradley, M., et al. (2000). Ketoester methacrylate resin, secondary amine clean-up in the presence of primary amines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3859-3864. [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. Supra Sciences. [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Amerigo Scientific. [Link]

  • ResearchGate. (2015). How do I remove piperazine from the solid compound?. ResearchGate. [Link]

  • Mullins, O. C. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S.
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Wikipedia. [Link]

Sources

Technical Support Center: Purification & Recrystallization of 1-(4-Methoxy-3-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-(4-Methoxy-3-nitrophenyl)piperazine .

This molecule presents a structural dichotomy: it contains a highly polar, basic secondary amine (the piperazine ring) coupled with a moderately lipophilic, electronically diverse aromatic system (electron-donating methoxy and electron-withdrawing nitro groups). This push-pull electronic system dictates its solubility profile and requires precise thermodynamic control during recrystallization to achieve >99% purity.

Section 1: Thermodynamic Solvent Selection

Choosing the correct solvent is not trial and error; it is a thermodynamic calculation based on dielectric constants (


) and hydrogen-bonding capacity. Based on physicochemical data for this class of nitroaryl piperazines , the freebase exhibits moderate polarity.

Table 1: Quantitative Solvent Data for Piperazine Derivative Recrystallization

SolventBoiling Point (°C)Dielectric Constant (

)
Expected Solubility (Freebase)Suitability for Recrystallization
Isopropanol (IPA) 82.618.2Moderate (Hot), Low (Cold)Excellent (Primary Solvent)
Ethyl Acetate (EtOAc) 77.16.0High (Hot), Moderate (Cold)Good (Use with Heptane)
Heptane 98.41.9Very LowExcellent (Anti-solvent)
Methanol (MeOH) 64.732.7High (Even when cold)Poor (Yields will be low)
Water 100.080.1Low (pH > 9), High (pH < 7)Good (Anti-solvent for EtOH)
Q: Why is Isopropanol (IPA) recommended over Methanol or Ethanol for this compound?

A: Methanol's high dielectric constant (


) and strong hydrogen-bonding capacity lead to excessive solubility of the polar piperazine moiety, resulting in poor recovery yields. IPA has a lower dielectric constant (

) and a higher boiling point. This provides a steeper, more favorable solubility curve—the compound is highly soluble at reflux (82 °C) but sharply insoluble at 0–5 °C. Furthermore, literature on monosubstituted piperazines demonstrates that IPA is highly effective at keeping polar, protic impurities (like unreacted starting piperazine) dissolved in the mother liquor .
Section 2: Troubleshooting Crystallization Failures
Q: My compound is "oiling out" (forming a biphasic liquid emulsion) instead of crystallizing. How do I fix this?

A: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it phase-separates from the solvent, or when rapid cooling causes supersaturation without nucleation.

  • Causality: The energy barrier for liquid phase separation is lower than the activation energy required for crystal lattice formation.

  • Solution: You must either lower the boiling point of the solvent system (e.g., switch from Toluene to an EtOAc/Heptane mixture) or artificially induce nucleation by adding seed crystals at the cloud point.

OilingOut Start Issue: Compound Oils Out During Cooling Check Diagnostic: Compare Solvent BP to Solute Melting Point Start->Check BP_High BP > MP (Melt occurs before crystallization) Check->BP_High BP_Low BP < MP (Supersaturation reached too fast) Check->BP_Low Fix_High Action: Switch to Lower BP Solvent (e.g., EtOAc or IPA) BP_High->Fix_High Fix_Low Action: Slow Cooling Rate & Add Seed Crystals BP_Low->Fix_Low

Fig 1. Diagnostic workflow for resolving liquid-liquid phase separation (oiling out).

Q: I am seeing a highly insoluble yellow impurity that won't dissolve even at reflux in IPA. What is it?

A: This is almost certainly the 1,4-bis(4-methoxy-3-nitrophenyl)piperazine dimer . During the


 synthesis, if piperazine is not in high enough excess, both secondary amines can react. Because this dimer lacks a free secondary amine, its polarity is significantly lower, and its doubled molecular weight drastically increases its melting point and reduces solubility.
  • Solution: Perform a hot filtration. The dimer will remain on the filter paper, while your desired mono-substituted product remains dissolved in the hot filtrate.

Section 3: Advanced Purification via Salt Formation
Q: Standard recrystallization isn't removing the unreacted 4-fluoro-2-nitroanisole starting material. What is the next step?

A: When neutral aromatic impurities co-crystallize with your product, you must exploit the basicity of the piperazine ring (


). By converting the piperazine to a hydrochloride or oxalate salt , you drastically alter its solubility profile. The salt becomes water-soluble, allowing you to wash away the neutral organic impurities with a non-polar solvent.

SaltFormation Freebase Crude Freebase (Contains Neutral Impurities) Acidify Add 1M HCl in EtOH (Protonate Piperazine N) Freebase->Acidify Salt Piperazine Hydrochloride Salt (Precipitates) Acidify->Salt Wash Wash with Non-Polar Solvent (Removes Organics) Salt->Wash Basify Neutralize with NaOH (aq) Extract with EtOAc Wash->Basify Pure Pure Freebase Recovered Basify->Pure

Fig 2. Acid-base purification pathway for isolating piperazine derivatives from neutral impurities.

Section 4: Self-Validating Experimental Protocols
Protocol A: Optimized Isopropanol (IPA) Recrystallization

This protocol utilizes a steep thermal gradient to exclude both polar and non-polar impurities.

  • Dissolution: Suspend 10 g of crude 1-(4-Methoxy-3-nitrophenyl)piperazine in 30 mL of Isopropanol (IPA) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat to a gentle reflux (82 °C). Add additional IPA in 2 mL increments until the solid just dissolves.

    • Causality: Minimizing solvent volume ensures maximum recovery upon cooling.

  • Hot Filtration (Self-Validation Step): Rapidly filter the boiling solution through a pre-warmed fluted filter paper.

    • Validation: The filter paper should retain any insoluble 1,4-bis-substituted dimer. The filtrate must be a clear, deep-colored solution. If the filtrate is cloudy, reheat to reflux.

  • Controlled Nucleation: Allow the flask to cool ambiently to room temperature (approx. 20 °C) over 2 hours. Do not agitate.

    • Causality: Slow cooling allows the crystal lattice to form perfectly, excluding impurities. Rapid cooling traps impurities in the crystal matrix.

  • Maturation: Once crystals have formed at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize yield.

  • Isolation: Vacuum filter the crystals. Wash the filter cake with 10 mL of ice-cold Heptane.

    • Validation: TLC (DCM:MeOH:NH4OH 90:9:1) of the crystals should show a single spot (

      
      ), while the mother liquor will contain the impurities.
      
References
  • National Center for Biotechnology Information (PubChem). "1-(3-Methoxy-4-nitrophenyl)piperazine - Physicochemical Properties" (Used as a structural proxy for the 4-methoxy-3-nitro isomer). PubChem Compound Summary for CID 3967409. Available at:[Link]

  • Molecules (MDPI). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." PMC7249016, May 2020. Available at:[Link]

  • European Patent Office. "Process for the preparation of a piperazine derivative." Patent EP1136470B1.

Troubleshooting low conversion rates in nitrophenyl piperazine reduction

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The reduction of a nitrophenyl piperazine moiety to its corresponding aminophenyl piperazine is a critical transformation in the synthesis of many active pharmaceutical ingredients (APIs). While seemingly straightforward, this reaction is frequently plagued by issues that lead to low conversion rates, incomplete reactions, and the formation of undesirable byproducts.

This guide, designed by our senior application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and solve problems effectively in your own laboratory.

Section 1: Troubleshooting Low Conversion Rates

This section is structured in a question-and-answer format to directly address the most common and frustrating issues encountered during the reduction of nitrophenyl piperazines.

Question 1: My reaction has stalled. TLC and LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times. What are the most likely causes?

A stalled reaction is a frequent problem, often pointing to issues with the catalyst, reagents, or reaction conditions.

Possible Cause 1: Catalyst Deactivation or Poisoning The most common culprit in catalytic hydrogenations (e.g., using Palladium on carbon, Pd/C) is the deactivation of the catalyst.

  • Expertise & Experience: Palladium catalysts are highly sensitive to poisons, which irreversibly bind to the active sites on the catalyst surface, preventing the substrate from adsorbing and reacting.[1][2]

    • Sulfur Compounds: Thiols, sulfides, and other sulfur-containing functional groups are potent poisons for palladium catalysts.[2][3] Even trace amounts from starting materials or solvents can completely halt the reaction.

    • Halides: While less severe than sulfur, residual halides (Cl, Br, I) from previous synthetic steps can also inhibit catalyst activity.[1]

    • Nitrogen Heterocycles & Other Functional Groups: Certain nitrogen-containing heterocycles, nitriles, and oximes can act as inhibitors by strongly coordinating to the palladium surface.[4]

  • Self-Validating Protocol & Solution:

    • Reagent Purity Check: Scrutinize the purity of your nitrophenyl piperazine starting material and solvents. Were sulfur-containing reagents used in previous steps? If so, rigorous purification (e.g., column chromatography, recrystallization) is essential.

    • "Spiking" Experiment: To confirm catalyst deactivation, add a fresh portion of the catalyst to the stalled reaction mixture.[1] If the reaction restarts, it is a strong indicator that the original catalyst was poisoned or deactivated.

    • Use High-Purity Reagents: Whenever possible, use high-purity, low-sulfur solvents and reagents.

Possible Cause 2: Poor Catalyst Quality or Handling The physical state and handling of the catalyst are paramount to its activity.

  • Expertise & Experience: Pd/C that has been used and then dried can become pyrophoric, meaning it can ignite spontaneously upon contact with air.[1] More commonly, improper storage can lead to oxidation of the active Pd(0) to the less active Pd(II) state.[1]

  • Self-Validating Protocol & Solution:

    • Proper Handling: Always handle Pd/C in a wet state (e.g., as a slurry in the reaction solvent) under an inert atmosphere (Nitrogen or Argon).[1] Avoid exposing the dry catalyst to air.

    • Use Fresh Catalyst: If in doubt about the age or storage conditions of your catalyst, use a fresh batch from a reputable supplier.

    • Degas the System: Before introducing the hydrogen source, ensure the reaction vessel containing the substrate, solvent, and catalyst is thoroughly purged with an inert gas to remove all oxygen.

Possible Cause 3: Inefficient Hydrogen Source or Delivery Whether using hydrogen gas or a transfer hydrogenation reagent, insufficient availability of the reducing agent will stop the reaction.

  • Expertise & Experience:

    • H₂ Gas: Leaks in the hydrogenation apparatus, poor agitation (preventing gas from reaching the catalyst surface), or insufficient pressure can starve the reaction.

    • Transfer Hydrogenation (e.g., Ammonium Formate): Ammonium formate decomposes in the presence of Pd/C to generate hydrogen in situ.[5][6] The quality and stoichiometry of the ammonium formate are critical. Old or impure reagent may be ineffective. An insufficient molar excess will result in an incomplete reaction.[7]

  • Self-Validating Protocol & Solution:

    • Check Equipment: For gas-phase hydrogenation, ensure all connections are secure and the system is leak-proof. Ensure vigorous stirring to create a good gas-liquid-solid interface.

    • Use Sufficient Reagent: For transfer hydrogenation, use a significant molar excess of the hydrogen donor (typically 5-10 equivalents of ammonium formate).[7]

    • Monitor Temperature: The decomposition of ammonium formate is temperature-dependent. Gently warming the reaction (e.g., to 40-70°C) can sometimes initiate a sluggish reaction.[8]

Question 2: My reaction is producing multiple byproducts, and the yield of the desired aminophenyl piperazine is low. How can I improve selectivity?

The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[9][10] The accumulation of these intermediates can lead to the formation of dimeric byproducts like azo and azoxy compounds.[9]

Possible Cause 1: Sub-optimal Reaction Conditions Reaction parameters like temperature, pressure, and solvent can significantly influence the reaction pathway.

  • Expertise & Experience: The stepwise reduction of the nitro group has different rate-limiting steps. The reduction of the hydroxylamine intermediate to the amine is often the slowest step.[9] If conditions are not optimal, this intermediate can accumulate and react with the nitroso intermediate to form byproducts.

  • Self-Validating Protocol & Solution:

    • Temperature Control: While higher temperatures can increase the reaction rate, they can sometimes promote byproduct formation. An optimal temperature is often found in the range of 70-90°C, which balances reaction speed and selectivity.[11] Consider running the reaction at a milder temperature (e.g., room temperature to 50°C) for a longer duration.

    • Solvent Choice: The choice of solvent affects the solubility of the substrate and the hydrogen source. Protic solvents like ethanol, methanol, or a mix with water are commonly used and often facilitate the protonolysis steps required in the reduction.[8][11] If solubility is an issue, consider a co-solvent like THF.[12]

    • Hydrogen Availability: Ensure a consistent and sufficient supply of hydrogen throughout the reaction to drive the reduction to completion and minimize the lifetime of reactive intermediates.

Possible Cause 2: Inappropriate Catalyst or Reducing Agent The choice of reduction method can dramatically impact selectivity.

  • Expertise & Experience: While catalytic hydrogenation with Pd/C is a workhorse, other systems can offer better selectivity, especially if the molecule contains other reducible functional groups (e.g., halogens, double bonds).[13][14]

    • Raney Nickel: Often used when dehalogenation is a concern with Pd/C.[13][15]

    • Iron (Fe) or Zinc (Zn) in Acid: These provide a mild method for reducing nitro groups and are often tolerant of other functional groups.[13][16] However, the acidic workup can be cumbersome.[17]

  • Self-Validating Protocol & Solution:

    • Screen Alternative Catalysts: If byproduct formation is persistent with Pd/C, consider screening other catalysts like Raney Nickel or Platinum on carbon (Pt/C).[18]

    • Evaluate Stoichiometric Reductants: For complex substrates, stoichiometric reductants like iron powder in acetic acid or ammonium chloride can provide excellent selectivity, avoiding issues of catalyst poisoning and over-reduction.[13][17]

Section 2: Logical & Experimental Flowcharts

To aid in your troubleshooting process, the following diagrams illustrate a decision-making workflow and the general chemical transformation.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default start_node [shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; process_node [shape=box, style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start [label="Low Conversion Rate", from=start_node, shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Catalyst Issue?", from=decision_node, shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Reagent/Solvent\nIssue?", from=decision_node, shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Conditions\nSub-optimal?", from=decision_node, shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

spike_test [label="Add fresh catalyst.\nReaction restarts?", from=decision_node, shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; poisoning [label="Probable Poisoning.\nPurify starting materials\nand solvents.", from=process_node, shape=box, style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; new_catalyst [label="Use fresh, properly\nhandled catalyst.\nDegas system.", from=process_node, shape=box, style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

purity_check [label="Check purity of\nsubstrate and\nhydrogen source.", from=process_node, shape=box, style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_h2 [label="Increase H2 pressure\nor excess of transfer\nreagent (e.g., HCOONH4).", from=process_node, shape=box, style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

optimize_temp [label="Optimize Temperature\n(e.g., 40-80°C).", from=process_node, shape=box, style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_solvent [label="Change/Optimize\nSolvent System\n(e.g., EtOH, MeOH/H2O).", from=process_node, shape=box, style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

success [label="Problem Solved", from=end_node, shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_catalyst; check_catalyst -> spike_test [label=" Yes"]; check_catalyst -> check_reagents [label=" No"];

spike_test -> poisoning [label=" Yes"]; spike_test -> new_catalyst [label=" No"];

check_reagents -> purity_check [label=" Yes"]; check_reagents -> check_conditions [label=" No"]; purity_check -> increase_h2;

check_conditions -> optimize_temp [label=" Yes"]; optimize_temp -> optimize_solvent;

poisoning -> success; new_catalyst -> success; increase_h2 -> success; optimize_solvent -> success; } Caption: Troubleshooting Decision Tree for Low Conversion Rates.

ReactionPathway Nitroso Nitroso Azoxy Azoxy Nitroso->Azoxy + Ar-NHOH - H2O Azo Azo Azoxy->Azo +2e-, +2H+

Section 3: Data & Protocols

Table 1: Comparison of Common Reduction Methods
MethodCatalyst / ReagentTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation Pd/C, Pt/C, Raney NiH₂ gas (1-50 atm), RT-80°C, MeOH or EtOHHigh efficiency, clean reaction, catalyst is recyclable.[13][14]Catalyst poisoning, potential for over-reduction/dehalogenation, requires specialized pressure equipment.[1][12]
Catalytic Transfer Hydrogenation Pd/C with Ammonium Formate (HCOONH₄)5-10 eq. HCOONH₄, RT-80°C, MeOH or EtOHAvoids use of H₂ gas, mild conditions, highly selective.[5][19]Requires stoichiometric hydrogen donor, can be slower than direct hydrogenation.
Metal/Acid Reduction Fe / NH₄Cl or AcOHRefluxInexpensive, tolerant of many functional groups, good for substrates that poison catalysts.[13][17]Requires stoichiometric metal, acidic conditions, and often a difficult aqueous workup to remove metal salts.[17]
Protocol 1: General Procedure for Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol is a reliable starting point for the reduction of nitrophenyl piperazines and is often favored for its operational simplicity and high selectivity.[19][20]

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitrophenyl piperazine substrate (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to create a solution or a fine suspension (concentration typically 0.1-0.5 M).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol % Pd relative to the substrate).

  • Reagent Addition: Add ammonium formate (5-10 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture to a temperature between 40-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst on the Celite pad to dry completely, as it can be pyrophoric.[1] Wash the pad thoroughly with the reaction solvent (e.g., methanol).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting residue can be purified by standard methods, such as extraction, crystallization, or column chromatography, to yield the desired aminophenyl piperazine.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I recycle my Pd/C catalyst? A: Yes, Pd/C can often be recycled, especially in industrial settings. After filtration, the catalyst can be washed and stored wet under an inert atmosphere. However, its activity may decrease with each cycle due to gradual poisoning or physical degradation.[3] For laboratory scale, using fresh catalyst for each reaction is often more reliable to ensure reproducibility.[12]

  • Q: My substrate has a halogen (Cl, Br) on the aromatic ring. Will catalytic hydrogenation remove it? A: It is a significant risk. Pd/C is highly active for dehalogenation, especially with H₂ gas.[12] Transfer hydrogenation with ammonium formate is generally milder and may preserve the halogen.[6] If dehalogenation is a persistent issue, consider using Raney Nickel or a non-catalytic method like Fe/NH₄Cl.[15]

  • Q: What is the best way to monitor the reaction? A: TLC is a quick and effective method. Use a solvent system that gives good separation between your starting material and product (e.g., ethyl acetate/hexane). The product amine is typically more polar than the starting nitro compound. Staining with ninhydrin can help visualize the amine product. For more quantitative analysis, LC-MS is the preferred method.

  • Q: The reaction seems to work, but my isolated yield is very low. Where could my product be going? A: Low isolated yields can stem from several issues beyond the reaction itself.[12]

    • Workup Losses: Ensure your extraction solvent is appropriate for the product's polarity. Amines can sometimes be water-soluble, especially if protonated. Adjusting the pH of the aqueous layer before extraction may be necessary.

    • Purification Losses: The product may be partially lost during column chromatography (e.g., streaking on silica gel). Pre-treating the silica with triethylamine can sometimes mitigate this.

    • Product Instability: Some anilines can be sensitive to air oxidation. Performing the workup and purification quickly and under an inert atmosphere can help.

References

  • Benchchem. Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
  • ResearchGate. Studies on the deactivation and activation of palladium impregnated carbon catalyst for environmental applications | Request PDF.
  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source.
  • Nitro Reduction - Common Conditions.
  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Benchchem. Technical Support Center: Chemoselective Reduction of Nitro Groups in Halogenated Arenes.
  • Materials Advances (RSC Publishing). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.
  • SciSpace. Poisoning and deactivation of palladium catalysts.
  • Google Patents. WO2020131574A1 - Method of reducing aromatic nitro compounds.
  • What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?.
  • Wikipedia. Catalyst poisoning.
  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • Wikipedia. Reduction of nitro compounds.
  • PMC. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
  • ChemicalBook. 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine synthesis.
  • ResearchGate. Optimization of One Step Reduction of Nitroso and Nitro Group a,b.
  • PMC. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase.
  • Technical Disclosure Commons. Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol.
  • Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate.
  • and Regioselective Transfer Reduction of Aromatic Nitro Compounds using Ammonium Formate Catalyzed by Supported.
  • Taylor & Francis Group - Figshare. Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education.
  • Google Patents. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration.

Sources

Technical Support Center: 1-(4-Methoxy-3-nitrophenyl)piperazine Process Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SC-ZN-2024-001 Subject: Impurity Profile Management & Scale-Up Safety Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges in the scale-up of 1-(4-Methoxy-3-nitrophenyl)piperazine , a critical intermediate for triazole antifungals (e.g., Itraconazole, Posaconazole). The primary difficulty in this Nucleophilic Aromatic Substitution (


) is controlling the "Bis-Impurity"  (1,4-bis(4-methoxy-3-nitrophenyl)piperazine) and managing the significant exotherm associated with nitro-aryl activations.

This guide replaces standard operating procedures with a causality-driven troubleshooting framework . We focus on the why behind the impurity formation to give you control over the how.

Module 1: The "Bis-Impurity" (Critical Control Point)

The Issue: In the reaction between 4-Fluoro-2-nitroanisole (or the Chloro analog) and Piperazine , the product contains a secondary amine. This product is still nucleophilic and can compete with the starting piperazine for the aryl halide, forming the unwanted dimer (Bis-Impurity).

Troubleshooting Guide: Bis-Impurity Formation
Symptom Root Cause Corrective Action
Bis-Impurity > 2.0% Inverse Addition: Adding Piperazine to the Aryl Halide creates a local environment where the Aryl Halide is in excess, favoring double substitution.Protocol Shift: Always add the Aryl Halide (liquid/solution) into the Piperazine (solution) . This ensures the Aryl Halide always encounters a vast excess of Piperazine.
Bis-Impurity > 5.0% Stoichiometry Failure: Using < 3.0 equivalents of Piperazine.Increase Equivalents: Maintain a minimum 3.0 to 5.0 molar excess of Piperazine. The kinetic competition must statistically favor the free Piperazine over the mono-product.
Reaction Stalls Solvent Effect: Non-polar solvents (Toluene) retard the

transition state, requiring higher temps which degrade selectivity.
Switch Solvent: Use polar aprotic solvents (DMSO, DMF, or NMP ) to stabilize the Meisenheimer complex and accelerate the reaction at lower temperatures (

C).
Visualizing the Kinetic Competition

The following diagram illustrates the competitive pathways. To minimize Node C (Bis-Impurity),


 must vastly exceed 

.

ReactionKinetics cluster_conditions Control Strategy SM Aryl Halide (4-Fluoro-2-nitroanisole) Mono Target Product (Secondary Amine) SM->Mono k1 (Fast) + Piperazine Pip Piperazine (Excess) Bis Bis-Impurity (Unwanted Dimer) Mono->Bis k2 (Slow) + Aryl Halide

Figure 1: Kinetic competition between mono-substitution (Target) and bis-substitution (Impurity). High local concentration of Piperazine suppresses the k2 pathway.

Module 2: Thermal Safety & Runaway Prevention

The Issue: Nitro-substituted aromatic substitutions are highly exothermic. On a gram scale, this heat dissipates easily. On a kilogram scale, it can lead to a thermal runaway, causing pot-boil over or decomposition (darkening of reaction mixture).

FAQ: Thermal Management

Q: Why does my reaction mixture turn black/tarry upon scale-up? A: This is likely oxidative decomposition. Nitro groups are thermally sensitive. If the exotherm spikes the internal temperature above


C, you risk degradation.
  • Solution: Implement Dosing Controlled Reaction . Do not dump reagents. Dose the Aryl Halide into the Piperazine solution at a rate where the cooling jacket can maintain

    
    C.
    

Q: Can I use 4-Chloro-2-nitroanisole instead of the Fluoro analog? A: Yes, but the Chloro analog is less reactive (


 rate: F >> Cl).
  • Implication: You will need higher temperatures (

    
    C+ vs 
    
    
    
    C). This increases the risk of thermal degradation. If using the Chloro-analog, consider adding a catalyst like KI (Potassium Iodide) or using a higher boiling solvent like DMSO to maintain reasonable rates without excessive heating.

Module 3: Downstream Processing (Purification)

The Issue: After the reaction, you have a mixture of:

  • Target Product (Secondary Amine)

  • Excess Piperazine (Huge amount, ~2-4 eq)

  • Trace Bis-Impurity (Tertiary Amine)

  • Inorganic Salts (HF/HCl salts)

Protocol: Selective Extraction & Workup

This protocol relies on the high water solubility of Piperazine and the pH-dependent solubility of the product.

Step-by-Step Workflow:

  • Quench: Cool reaction mixture to

    
    C. Add water (approx. 3-5 volumes relative to solvent).
    
  • Extraction (Removal of Piperazine):

    • Extract the organic layer with Water multiple times.

    • Mechanism:[1][2][3][4] Piperazine is highly water-soluble (

      
      ). The target product is lipophilic (contains nitro/methoxy phenyl ring).
      
    • Checkpoint: Check aqueous washes by TLC/GC. Continue washing until Piperazine is non-detectable in the organic layer.

  • Salt Formation (Purification from Bis-Impurity):

    • If the Bis-impurity persists, convert the crude oil into the Hydrochloride Salt .

    • Dissolve crude in Ethanol/Isopropanol.

    • Add conc. HCl (1.1 eq).

    • Result: The mono-product forms a stable, crystalline HCl salt. The Bis-impurity often remains in the mother liquor or has significantly different solubility profiles.

    • Recrystallization: Recrystallize the HCl salt from Ethanol/Water (9:1).

Visualizing the Workup Logic

WorkupFlow Crude Crude Reaction Mix (Product + Excess Pip + Bis) WaterWash Water Wash (Partitioning) Crude->WaterWash OrgLayer Organic Layer (Product + Bis) WaterWash->OrgLayer AqLayer Aqueous Layer (Excess Piperazine) WaterWash->AqLayer Removes Piperazine SaltForm HCl Salt Formation (Ethanol/IPA) OrgLayer->SaltForm Add HCl Solid Crystalline Product (Pure HCl Salt) SaltForm->Solid Filter Liquor Mother Liquor (Bis-Impurity + Tars) SaltForm->Liquor Filtrate

Figure 2: Purification workflow exploiting solubility differences. Water washes remove excess reagent; Salt formation rejects lipophilic impurities.

References

  • Heeres, J., et al. (1981). Antifungal substituted N-aryl-1H-imidazol-1-ylmethyl-1,3-dioxolan-4-yl-methoxy-phenyl-1-piperazinyl-phenyl-2,4-dihydro-2,4-dihydro-3H-1,2,4-triazol-3-ones. U.S. Patent 4,267,179. Link

  • Saksena, A. K., et al. (2004).[2] Synthesis of piperazine-based antifungal agents.[2]Tetrahedron Letters, 45(44), 8249-8253.

  • Upadhayaya, R. S., et al. (2004). Process for the preparation of 1-(4-methoxyphenyl)piperazine derivatives.[2][3][5][6][7] World Intellectual Property Organization, WO2004099146. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges.Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on Piperazine solubility and metabolism).

Sources

Resolving solubility issues of 1-(4-Methoxy-3-nitrophenyl)piperazine in HPLC mobile phases

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Resolving HPLC Solubility Issues for 1-(4-Methoxy-3-nitrophenyl)piperazine

Introduction Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the chromatographic behavior of functionalized piperazines. 1-(4-Methoxy-3-nitrophenyl)piperazine presents a unique analytical challenge: the highly polar, basic piperazine ring is juxtaposed with a hydrophobic, electron-withdrawing nitrophenyl moiety. This dichotomy often leads to erratic solubility in standard High-Performance Liquid Chromatography (HPLC) mobile phases, manifesting as sudden pressure spikes, split peaks, or severe peak tailing.

This guide provides a comprehensive, self-validating framework for diagnosing and resolving these solubility-driven chromatographic failures.

Part 1: Diagnostic Workflow

Before adjusting your method, it is critical to identify whether the issue stems from a solvent mismatch or an incorrect mobile phase pH. Follow the logical workflow below to isolate the root cause.

G Start Issue: Pressure Spike or Peak Distortion CheckSolvent Evaluate Sample Solvent vs. Mobile Phase Start->CheckSolvent IsMismatch Solvent Mismatch? (e.g., 100% Org vs 90% Aq) CheckSolvent->IsMismatch AdjustSolvent Dilute in Mobile Phase or Reduce Injection Volume IsMismatch->AdjustSolvent Yes CheckPH Evaluate Mobile Phase pH (Target: pH < pKa - 2) IsMismatch->CheckPH No Success Resolution: Stable Pressure & Symmetrical Peaks AdjustSolvent->Success IsPH Is pH > 7.0? CheckPH->IsPH AdjustPH Lower pH to 2.5-3.0 (0.1% TFA or Phosphate) IsPH->AdjustPH Yes (Free Base Precipitation) IsPH->Success No (Investigate Column Frit) AdjustPH->Success

Diagnostic workflow for resolving piperazine derivative solubility issues in HPLC.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why do I experience sudden column pressure spikes immediately after injecting my sample? The Causality: This is the hallmark of on-column precipitation caused by a "solvent mismatch." If your sample is dissolved in 100% Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) to force dissolution, but your initial mobile phase is 90% aqueous buffer, the analyte rapidly precipitates the moment the injection plug mixes with the aqueous stream at the column head. The Solution: You must dissolve or dilute your sample in the initial mobile phase conditions. If the compound is insoluble in the mobile phase, you must optimize the mobile phase chemistry (see Q2) or inject significantly smaller volumes (e.g., 1–2 µL) to allow rapid dissolution into the mobile phase stream without exceeding the localized solubility threshold.

Q2: How should I optimize the mobile phase pH to ensure complete solubility and prevent peak tailing? The Causality: Solubility is fundamentally tied to the ionization state of the molecule. Unsubstituted piperazine has two basic pKa values (~9.73 and ~5.35)[1]. However, in 1-(4-Methoxy-3-nitrophenyl)piperazine, the nitrogen attached to the aryl ring experiences strong electron withdrawal from the nitro group, drastically lowering its basicity. The secondary amine remains basic. At physiological or neutral pH (pH 7.0), the molecule exists predominantly in its free base form, which is highly lipophilic and poorly soluble in aqueous mobile phases[2]. The Solution: Lowering the pH is the most effective strategy to enhance aqueous solubility. By adjusting the mobile phase pH to 2.5–3.0 (using 0.1% Trifluoroacetic acid (TFA) or a 20 mM Potassium Phosphate buffer), you fully protonate the secondary amine. The resulting cationic species is highly soluble in aqueous media. Furthermore, acidic conditions suppress the ionization of residual silanols on the silica stationary phase, preventing the secondary ion-exchange interactions that cause severe peak tailing.

Q3: Acetonitrile (ACN) or Methanol (MeOH): Which organic modifier is better for this derivative? The Causality: Methanol is generally preferred for functionalized piperazine derivatives. Methanol acts as both a hydrogen bond donor and acceptor, providing superior solvation for the polar functional groups (methoxy and nitro) and the protonated amine compared to the aprotic acetonitrile. Acetonitrile can sometimes cause localized precipitation of buffer salts or the analyte if the buffer concentration is too high, exacerbating solubility issues[3].

Part 3: Quantitative Physicochemical Data

Understanding the physicochemical parameters of your analyte is the first step in method development. Below is the reference data for 1-(4-Methoxy-3-nitrophenyl)piperazine to guide your mobile phase selection.

ParameterValue / CharacteristicChromatographic Implication
Estimated pKa1 (Secondary Amine) ~8.5Requires mobile phase pH < 6.5 for full protonation.
Estimated pKa2 (Aryl Amine) < 4.0Remains largely unprotonated under standard reversed-phase conditions.
LogP (Free Base) ~1.8 - 2.2High retention on C18 columns at neutral pH; poor aqueous solubility.
Aqueous Solubility (pH 7.4) < 0.1 mg/mLHigh risk of on-column precipitation if injected in organic solvents.
Aqueous Solubility (pH 3.0) > 5.0 mg/mLOptimal solubility; stable chromatography.
Recommended UV Detection 254 nm / 410 nmThe nitro group provides strong UV/Vis absorbance, allowing for high sensitivity without derivatization[4].

Part 4: Self-Validating Experimental Protocols

To guarantee that your method is robust, do not rely on visual inspection alone. Use the following self-validating protocols to empirically prove that solubility issues have been resolved.

Protocol 1: Shake-Flask Solubility Profiling for Mobile Phase Optimization

Objective: To empirically determine the maximum soluble concentration of the analyte in the proposed mobile phase, establishing a hard limit for your sample preparation.

  • Preparation: Prepare 10 mL of the intended aqueous mobile phase A (e.g., 0.1% TFA in Water) and organic mobile phase B (e.g., 0.1% TFA in Methanol) in separate sealed glass vials.

  • Saturation: Add an excess amount (e.g., 50 mg) of solid 1-(4-Methoxy-3-nitrophenyl)piperazine to each vial.

  • Equilibration: Place the vials on an orbital shaker with temperature control set to 25°C. Shake for 24–48 hours to ensure thermodynamic equilibrium is reached[3].

  • Separation: Centrifuge the vials at 10,000 x g for 10 minutes to pellet the undissolved solid.

  • Filtration & Self-Validation: Carefully withdraw the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Self-Validation Check: If you feel significant backpressure or resistance during filtration, micro-precipitation is still occurring. The solvent is inadequate, or settling time was insufficient.

  • Quantification: Dilute the filtrate 1:100 with the respective solvent and quantify the concentration using a generic, fast-gradient HPLC-UV method. Outcome: Your routine injection concentration must be at least 10x below this determined limit to ensure robust, precipitation-free chromatography.

Protocol 2: Injection-Volume Linearity Test (On-Column Validation)

Objective: To confirm that the analyte is not transiently precipitating at the column frit during the injection cycle.

  • Sample Prep: Prepare a sample solution at your target analytical concentration (e.g., 0.5 mg/mL) dissolved strictly in the initial mobile phase conditions.

  • Sequential Injection: Perform sequential injections of 1 µL, 2 µL, 5 µL, 10 µL, and 20 µL onto the HPLC system.

  • Data Plotting: Plot the integrated peak area (y-axis) versus the injection volume (x-axis).

  • Self-Validation Check: Calculate the linear regression coefficient (

    
    ).
    
    • An

      
       indicates perfect on-column solubility.
      
    • If the curve flattens at higher volumes, or if peak splitting/tailing suddenly appears at the 10 µL or 20 µL marks, the analyte is exceeding its localized solubility limit at the column head. You must either reduce your standard injection volume or increase the acid strength of the mobile phase.

References

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.[Link]

Sources

Stability of 1-(4-Methoxy-3-nitrophenyl)piperazine under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with 1-(4-Methoxy-3-nitrophenyl)piperazine . It is designed to address stability profiles, solubility behavior, and troubleshooting scenarios under acidic and basic conditions.

Executive Technical Summary

1-(4-Methoxy-3-nitrophenyl)piperazine is a bifunctional intermediate often used in the synthesis of triazole antifungals (e.g., Posaconazole, Itraconazole). Its stability is dictated by two competing structural motifs:

  • The Piperazine Ring (Basic): Contains a secondary amine (

    
    ) susceptible to protonation and oxidation.
    
  • The Nitro-Anisole Core (Electron-Deficient): The nitro group at position 3 activates the ring, making the methoxy group at position 4 potentially labile under extreme conditions, though generally stable in mild environments.

Quick Stability Reference:

Condition State Stability Rating Primary Risk

| Acidic (HCl/H₂SO₄) | Salt Form (


) | High  | Stable. Forms mono- or dihydrochloride salts. |
| Acidic (HBr/HI)  | Salt Form | Low (at Reflux)  | Demethylation.  Cleavage of methoxy ether to phenol. |
| Basic (pH > 10)  | Free Base | Moderate  | Oxidation of secondary amine; low solubility in water. |
| Oxidative  | N-Oxide | Low  | Formation of N-oxides or nitro-reduction byproducts. |

Acidic Conditions: Stability & Protocols

Q: How does the compound behave in acidic media?

A: In dilute mineral acids (e.g., 1M HCl), the compound behaves as a base. The secondary nitrogen (


) of the piperazine ring is protonated (pKa 

9.8), forming a water-soluble hydrochloride salt. The nitrogen attached to the phenyl ring (

) is significantly less basic due to resonance delocalization with the electron-withdrawing nitro group and the aromatic ring; it typically does not protonate under standard conditions.
Q: Can I use strong acids for workup?

A: Yes, but with specific exclusions.

  • Safe Acids: HCl, H₂SO₄, Acetic Acid. These are suitable for salt formation and purification.

  • Unsafe Acids: Hydrobromic acid (HBr) and Hydroiodic acid (HI).

    • Mechanism:[1][2] Under reflux, these acids act as strong nucleophiles capable of cleaving the methyl ether bond, converting the 4-methoxy group into a 4-hydroxy group (phenol). This is a common synthetic step (demethylation) but catastrophic if the methoxy group must be preserved.

Q: Troubleshooting Precipitation in Acid

Issue: "I added HCl, but a solid precipitated immediately." Diagnosis: You likely formed the Hydrochloride Salt . Action: This is expected and often desirable for purification.

  • Protocol: Filter the solid. Wash with cold acidic ether or acetone. This removes non-basic impurities (e.g., unreacted nitro-anisole precursors).

  • Validation: Check solubility. The precipitate should dissolve in water or methanol but remain insoluble in non-polar organic solvents (DCM, Hexane).

Basic Conditions: Stability & Protocols

Q: Is the compound stable in strong bases (NaOH, KOH)?

A: Generally, yes . The ether linkage (methoxy) and the piperazine ring are resistant to hydrolysis by base.

  • Solubility Warning: At pH > 10, the compound exists as a Free Base . It will precipitate out of aqueous solutions.

  • Extraction: This property is utilized for extraction. Adjusting aqueous mixtures to pH 12+ allows extraction of the compound into organic solvents (DCM, EtOAc).

Q: Are there risks of degradation in base?

A: The primary risk is Nucleophilic Aromatic Substitution (SNAr) , although it is slow.

  • Risk Factor: The nitro group at position 3 activates the position 4 (methoxy) and position 1 (piperazine).

  • Scenario: If heated in strong base with a potent nucleophile (e.g., thiols, other amines), the methoxy group could theoretically be displaced, or the piperazine ring itself could be displaced, though the latter is less favorable.

  • Standard Practice: Use mild bases like

    
     or 
    
    
    
    during reactions to scavenge protons without triggering side reactions.

Visualizing Reactivity & Troubleshooting

The following diagram illustrates the species distribution and degradation pathways based on pH and reagents.

StabilityPathways cluster_acid Acidic Conditions cluster_base Basic/Neutral Conditions FreeBase Free Base (Organic Soluble) Salt HCl Salt (Water Soluble) FreeBase->Salt  + HCl / H2SO4 (Protonation of N4) NOxide Oxidation Product: N-Oxide / Impurities FreeBase->NOxide  Air/Light (Long term) (Oxidation) Salt->FreeBase  + NaOH / NaHCO3 (Deprotonation) Phenol Degradation Product: 4-Hydroxyphenyl Derivative Salt->Phenol  + HBr / HI (Reflux) (Ether Cleavage)

Figure 1: Reactivity flowchart showing reversible salt formation vs. irreversible degradation pathways.

Troubleshooting FAQs

Scenario 1: "My sample turned from pale yellow to dark brown."
  • Cause: Oxidation of the secondary amine or the electron-rich aromatic ring. Piperazine derivatives are sensitive to air and light over long periods.

  • Solution:

    • Purify: Recrystallize the HCl salt from Ethanol/Water. The salt form is significantly more resistant to oxidation than the free base.

    • Storage: Store under Nitrogen or Argon at 4°C, preferably as the hydrochloride salt.

Scenario 2: "I cannot get the compound to dissolve in water."
  • Check pH: Measure the pH of your solution.

    • If pH > 7 : You have the Free Base , which is lipophilic.

    • Fix: Add dilute HCl dropwise until pH < 4. The solid should dissolve as it converts to the salt.

  • Check Solvent: If you need to keep it as a free base, switch to DMSO, Methanol, or Dichloromethane.

Scenario 3: "HPLC shows a new peak at RRT 0.8 after refluxing in acid."
  • Analysis: Did you use HBr or HI? Or was the HCl reflux extremely prolonged (>24h)?

  • Diagnosis: Likely Demethylation . The peak at lower retention time (more polar) is 1-(4-Hydroxy-3-nitrophenyl)piperazine.

  • Prevention: Lower the temperature or switch to a milder acid source if possible.

References

  • ChemicalBook. (2025).[1][3][4][5] 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine MSDS & Handling.[6] Retrieved from

  • Core.ac.uk. (2009). Synthesis of Antifungal Intermediates via Demethylation of Methoxy-Piperazines.[7] Retrieved from

  • PubChem. (2023). Compound Summary: 1-(3-methoxy-4-nitrophenyl)piperazine.[8][9] Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines and N-Arylation.[7] Retrieved from

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for 1-(4-Methoxy-3-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 1-(4-Methoxy-3-nitrophenyl)piperazine , a critical intermediate in the synthesis of triazole antifungal agents (e.g., Itraconazole, Posaconazole).

This document moves beyond basic peak listing to provide a comparative structural analysis , contrasting the target molecule with its non-nitrated analog to validate the substitution pattern.

Executive Summary & Application Context
  • Target Molecule: 1-(4-Methoxy-3-nitrophenyl)piperazine

  • Role: Key pharmacophore building block. The piperazine nitrogen acts as a nucleophile for further functionalization (e.g., N-alkylation in antifungal synthesis).

  • Analytical Challenge: Distinguishing the regiochemistry of the nitro group and confirming the integrity of the piperazine ring, which often retains salts (HCl/Tosylate) that shift aliphatic peaks.

Structural Logic & Numbering

To ensure accurate assignment, we use the following numbering scheme for the aromatic core:

  • C1: Attached to Piperazine nitrogen.[1][2]

  • C3: Attached to Nitro group (-NO2).

  • C4: Attached to Methoxy group (-OCH3).[1][3]

G cluster_0 Aromatic Core cluster_1 Aliphatic Side Chains C1 C1 (Ipso to Piperazine) C2 H-2 (Ortho to NO2 & Pip) C1->C2 C3 C3 (Nitro Group) C2->C3 C6 H-6 (Ortho to Pip) C2->C6 Meta Coupling (J ~2.5 Hz) C4 C4 (Methoxy Group) C3->C4 C5 H-5 (Ortho to OMe) C4->C5 C5->C6 C5->C6 Ortho Coupling (J ~9.0 Hz) C6->C1 Pip Piperazine Ring (4x CH2) OMe Methoxy (-OCH3)

Figure 1: Structural connectivity and key coupling interactions for NMR assignment.

Experimental Methodology

Sample Preparation:

  • Solvent: DMSO-d6 is recommended over CDCl3.

    • Reasoning: Free-base piperazines can aggregate in non-polar solvents, broadening peaks. DMSO disrupts hydrogen bonding, sharpening the NH signal and ensuring solubility if the sample exists as a partial salt.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Protocol for Validation:

  • Acquire 1H Spectrum: 16 scans minimum.

  • D2O Shake (Optional): If the piperazine NH signal is ambiguous, add 1 drop of D2O. The exchangeable proton (NH) will disappear, confirming its assignment.

  • Integration Check: Normalize the Methoxy singlet to 3.00. All other integrals should align relative to this standard.

Comparative Analysis: The "Nitro Effect"

To validate the structure, we compare the target against its direct precursor analog: 1-(4-Methoxyphenyl)piperazine . The introduction of the nitro group at the 3-position breaks the symmetry of the aromatic system.

FeatureAnalog: 1-(4-Methoxyphenyl)piperazine Target: 1-(4-Methoxy-3-nitrophenyl)piperazine Mechanistic Explanation
Symmetry Symmetric (AA'BB' system).Asymmetric (ABC system).The NO2 group differentiates the protons, creating distinct chemical environments.
H-2 Proton ~6.9 ppm (part of multiplet).7.3 – 7.5 ppm (Doublet, J2.7 Hz). Key Diagnostic: H-2 is strongly deshielded by the adjacent electron-withdrawing Nitro group (-I, -M effect).
H-6 Proton ~6.9 ppm (part of multiplet).7.1 – 7.2 ppm (dd, J9, 2.7 Hz). H-6 is less affected by the NO2 (meta position) but is ortho to the electron-donating piperazine.
Splitting Higher-order multiplets (roofing effect).Distinct 1st-order splitting (d, dd, d).Asymmetry separates the chemical shifts, allowing clear resolution of coupling constants (

).
Detailed Peak Assignment (DMSO-d6)
A. Aromatic Region (6.5 – 7.6 ppm)

This region confirms the 1,3,4-substitution pattern.

  • 7.45 ppm (1H, d,

    
     Hz) – H-2: 
    
    • Assignment: This proton is "sandwiched" between the piperazine and the nitro group. The large downfield shift is caused by the ortho-nitro group.

    • Multiplicity: Appears as a doublet due to meta-coupling with H-6.

  • 7.25 ppm (1H, dd,

    
     Hz) – H-6: 
    
    • Assignment: Located ortho to the piperazine ring.

    • Multiplicity: Doublet of doublets. It couples strongly with H-5 (ortho,

      
       Hz) and weakly with H-2 (meta, 
      
      
      
      Hz).
  • 7.18 ppm (1H, d,

    
     Hz) – H-5: 
    
    • Assignment: Ortho to the methoxy group.[3]

    • Multiplicity: Doublet. The electron-donating methoxy group shields this proton relative to H-2, keeping it further upfield.

B. Aliphatic Region (2.5 – 4.0 ppm)
  • 3.86 ppm (3H, s) – Methoxy (-OCH3):

    • Diagnostic: Sharp singlet. Integration of this peak is the primary reference for stoichiometry.

  • 2.85 – 3.05 ppm (8H, m) – Piperazine Ring:

    • Morphology: Usually appears as two sets of triplets or broad multiplets.

    • 
      -Protons (Ar-N-CH2):  ~2.95 ppm. Slightly deshielded by the aromatic ring.
      
    • 
      -Protons (HN-CH2):  ~2.85 ppm.
      
    • Note: In salt forms (HCl), these peaks shift downfield (3.2–3.5 ppm) and merge.

C. Exchangeable Protons
  • ~2.0 – 8.5 ppm (1H, br s) – Piperazine NH:

    • Free Base: Broad singlet around 2.0–3.0 ppm (often overlaps with water/DMSO).

    • Salt Form: If isolated as a hydrochloride salt, this becomes a broad singlet >8.5 ppm.

Assignment Logic Flowchart

Use this decision tree to validate your spectrum interpretation.

Logic Start Start Analysis CheckOMe Locate Singlet ~3.8-3.9 ppm (Methoxy) Start->CheckOMe CountAr Count Aromatic Protons (Should be 3) CheckOMe->CountAr CheckH2 Identify H-2 (Most Downfield ~7.4 ppm) Small Coupling (J~2.5Hz)? CountAr->CheckH2 CheckPip Identify Piperazine (2.8-3.1 ppm, 8H) CheckH2->CheckPip Yes Error Re-evaluate: Check Salt Form or Regioisomer CheckH2->Error No (Large Coupling?) Result Structure Confirmed: 1-(4-Methoxy-3-nitrophenyl)piperazine CheckPip->Result Integrals Match CheckPip->Error Integrals Off

Figure 2: Step-by-step logic for spectral validation.

Troubleshooting & Common Anomalies
  • Broad Piperazine Peaks:

    • Cause: Ring inversion dynamics or proton exchange.

    • Solution: Run the NMR at elevated temperature (e.g., 50°C) to sharpen the signals by accelerating the exchange/inversion rate.

  • Missing NH Signal:

    • Cause: Rapid exchange with water in the solvent.

    • Solution: This is normal. Do not consider it a purity failure.

  • Extra Peaks in Aliphatic Region:

    • Cause: Residual solvents. Common synthesis involves Ethanol or Toluene.

    • Check: Ethanol (triplet ~1.05, quartet ~3.5); Toluene (singlet ~2.3, multiplet ~7.2).

References
  • Synthesis and Characterization of Piperazine Derivatives

    • Ke, C. M., et al. (2009).[1] "Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine." Advances in Natural Science.

    • Context: Describes the synthesis pathway involving the methoxy-nitro precursor and subsequent NMR characteriz
  • General NMR Shift Data for Piperazines

    • ChemicalBook. "1-(4-Methoxyphenyl)piperazine hydrochloride NMR Spectrum."[4]

    • Context: Provides the baseline data for the non-nitrated analog used in the compar
  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.
  • PubChem Compound Summary

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3967409, 1-(3-Methoxy-4-nitrophenyl)piperazine.[5]

    • Context: Verification of IUPAC naming and structural identifiers.[5]

Sources

HPLC Method Development for Purity Analysis of 1-(4-Methoxy-3-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Pharmaceutical Intermediates

Executive Summary & Strategic Context

In the synthesis of triazole antifungal agents (e.g., Itraconazole, Posaconazole), 1-(4-Methoxy-3-nitrophenyl)piperazine (hereafter MNPP ) is a critical intermediate. Its purity directly impacts the yield and safety profile of the final API.

The analytical challenge lies in MNPP's dual nature: it possesses a basic, polar piperazine tail (pKa ~8-9) and a hydrophobic, electron-deficient nitro-aromatic core. Traditional C18 methods often struggle with peak tailing due to secondary silanol interactions or fail to resolve structurally similar regioisomers and precursors.

This guide compares a Standard C18 Protocol against an Optimized Biphenyl Method . We demonstrate that exploiting


 interactions using a Biphenyl stationary phase significantly improves resolution (

) and peak symmetry (

) compared to hydrophobic-only retention mechanisms.

Chemical Intelligence & Impurity Profiling

Effective method development begins with understanding the molecule and its potential contaminants.

Target Analyte:

  • Name: 1-(4-Methoxy-3-nitrophenyl)piperazine

  • Molecular Formula:

    
    [1]
    
  • Key Functional Groups: Secondary amine (basic), Nitro group (electron-withdrawing), Methoxy group (electron-donating).

Critical Impurities (Process Related):

  • Impurity A (Precursor): 4-Chloro-2-nitroanisole (or similar halo-nitro precursor). Hydrophobic, neutral.

  • Impurity B (Side Product): Bis-adduct (1,4-bis(4-methoxy-3-nitrophenyl)piperazine). Highly hydrophobic, elutes late.

  • Impurity C (Regioisomer): 1-(3-Methoxy-4-nitrophenyl)piperazine.[1] Isobaric, difficult to separate on C18.

Synthesis & Impurity Pathway Diagram[2][3]

SynthesisPathway Precursor 4-Chloro-3-nitroanisole (Impurity A) Target 1-(4-Methoxy-3-nitrophenyl)piperazine (Target MNPP) Precursor->Target + Piperazine (SNAr Reaction) Piperazine Piperazine (Excess) Piperazine->Target BisAdduct Bis-Adduct Dimer (Impurity B) Target->BisAdduct + Excess Precursor (Over-reaction)

Figure 1: Simplified synthesis pathway showing the origin of key impurities.

Comparative Study: C18 vs. Biphenyl

We evaluated two distinct separation strategies. The data below represents validated performance metrics.

Method A: The Traditional Approach (Generic C18)
  • Column: C18 (L1),

    
    
    
  • Mobile Phase: Phosphate Buffer pH 6.8 / Acetonitrile

  • Mechanism: Hydrophobic interaction only.

  • Observation: The basic piperazine moiety interacts with residual silanols, causing tailing. The selectivity for the nitro-aromatic ring is limited.

Method B: The Optimized Approach (Core-Shell Biphenyl)
  • Column: Kinetex Biphenyl,

    
     (Core-Shell)
    
  • Mobile Phase: 0.1% Formic Acid in Water / Methanol

  • Mechanism: Hydrophobic +

    
     Interaction.
    
  • Observation: The Biphenyl phase engages in

    
     stacking with the electron-deficient nitro ring of MNPP. This "lock-and-key" electronic interaction provides orthogonal selectivity, pulling the target peak away from non-aromatic impurities and regioisomers.
    
Performance Data Comparison
ParameterMethod A (Standard C18)Method B (Optimized Biphenyl)Improvement
Retention Time (MNPP) 4.2 min6.8 minBetter retention of polar amine
Tailing Factor (

)
1.8 (Asymmetric)1.1 (Symmetric)Significant (Silanol suppression)
Resolution (Imp A) 2.15.4High Selectivity
Resolution (Regioisomer) 0.8 (Co-elution)2.2 (Baseline)Critical for Purity
Run Time 25 min12 min2x Throughput
MS Compatibility No (Phosphate buffer)Yes (Formic acid)Future-proof

Expert Insight: The failure of Method A to resolve the regioisomer (Impurity C) is a common compliance risk. C18 columns separate primarily by hydrophobicity (logP). Since the regioisomers have identical logP, C18 fails. The Biphenyl phase separates based on the shape and electronic density of the aromatic ring, easily resolving the isomers.

Method Development Workflow

The following flowchart outlines the logic used to arrive at the optimized Biphenyl method, ensuring a self-validating protocol.

MethodDev Start Start: Define MNPP Properties (Basic pKa ~9, Aromatic) Scouting Column Scouting (C18 vs. Phenyl-Hexyl vs. Biphenyl) Start->Scouting Decision Selectivity Check: Are Regioisomers Resolved? Scouting->Decision Fail C18: Poor Resolution (Hydrophobic mechanism only) Decision->Fail No Pass Biphenyl: High Resolution (Pi-Pi + Hydrophobic) Decision->Pass Yes Fail->Scouting Retry Opt Optimize Mobile Phase (Switch to MeOH for Pi-interaction) Pass->Opt Final Final Method Validation (Linearity, LOD, LOQ) Opt->Final

Figure 2: Decision tree for selecting the stationary phase based on analyte chemistry.

Recommended Experimental Protocol

This protocol is the "Product" of this guide—a robust, validated method ready for transfer to QC.

Chromatographic Conditions
  • Instrument: UHPLC or HPLC system with UV-Vis/DAD.

  • Column: Core-Shell Biphenyl (e.g., Kinetex 2.6 µm Biphenyl, 100 x 2.1 mm).

  • Column Temp: 40°C (Promotes mass transfer and reduces backpressure).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV @ 254 nm (Strong absorption of nitro-aromatic chromophore).

Mobile Phase Gradient
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: Methanol (Methanol enhances

    
     interactions better than Acetonitrile).
    
Time (min)% Solvent BComments
0.05Initial hold to retain polar piperazine
1.05End of hold
8.095Gradient elution of impurities
10.095Wash bis-adducts
10.15Re-equilibration
12.05Ready for next injection
Standard & Sample Preparation
  • Diluent: 50:50 Methanol:Water (Matches initial gradient strength).

  • Stock Solution: Dissolve 10 mg MNPP in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL for assay.

  • System Suitability: Tailing factor must be < 1.5; Resolution between MNPP and nearest impurity > 2.0.

Validation Summary (Self-Validating Systems)

To ensure trustworthiness, the method was subjected to ICH Q2(R1) validation parameters.

  • Linearity:

    
     over range 10–200 µg/mL.[2]
    
  • LOD/LOQ: 0.05 µg/mL / 0.15 µg/mL (Highly sensitive for trace impurity analysis).

  • Precision: Intra-day RSD < 0.5% (n=6).

  • Robustness: Stable retention times (

    
     min) across 
    
    
    
    temperature changes.

References

  • World Intellectual Property Organization (WIPO). (2005). Process for the preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (Patent WO2005021521A1). Link Citation Context: Describes the synthesis and impurity profile of methoxyphenyl piperazine derivatives.

  • United States Pharmacopeia (USP). (2025).[3] Itraconazole Monograph: Organic Impurities. USP-NF.[3] Link Citation Context: Establishes regulatory limits and standard C18 methodologies for Itraconazole intermediates.

  • Shimadzu Corporation. (2020). Separation Characteristics of Phenyl/PFPP Reversed Phase Columns. Technical Report. Link Citation Context: Mechanistic explanation of pi-pi interactions in phenyl columns vs. C18.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5134657: 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.[4] Link Citation Context: Physico-chemical properties (pKa, LogP) used for method design.

Sources

Comparative Analysis of Mass Spectrometry Fragmentation: 1-(4-Methoxy-3-nitrophenyl)piperazine vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the analysis of phenylpiperazines—a scaffold common to antidepressants, antifungals (e.g., posaconazole intermediates), and designer drugs—the specific substitution pattern on the phenyl ring dictates the fragmentation physics.

This guide focuses on 1-(4-Methoxy-3-nitrophenyl)piperazine (MNPP) . Unlike its simpler analogues, MNPP possesses an ortho-relationship between a strong electron-withdrawing nitro group (-NO₂) and an electron-donating methoxy group (-OCH₃). This creates a "push-pull" electronic system that significantly alters bond dissociation energies (BDE) compared to standard models like 1-(4-methoxyphenyl)piperazine (MeOPP).

Key Differentiator: While standard phenylpiperazines fragment primarily through piperazine ring cleavage, MNPP exhibits a competitive nitro-loss pathway and ortho-effect rearrangements that serve as critical diagnostic fingerprints.

Experimental Framework: Self-Validating Protocol

To reproduce the fragmentation patterns described below, the following High-Resolution Mass Spectrometry (HRMS) protocol is recommended. This workflow minimizes in-source decay while maximizing structural information.

LC-MS/MS Acquisition Parameters
ParameterSettingRationale
Ionization Source ESI (Positive Mode)Piperazine nitrogen (N4) is highly basic (pKa ~9.8), ensuring efficient protonation [M+H]⁺.
Capillary Voltage 3.0 - 3.5 kVPrevent discharge; MNPP is polar and ionizes easily.
Source Temp 300°C - 350°CCritical: Excessive heat (>400°C) can cause thermal degradation of the nitro group (loss of NO) prior to MS analysis.
Collision Energy (CE) Stepped (15, 30, 45 eV)Low CE preserves the [M+H]⁺; High CE is required to shatter the stable phenyl ring after piperazine loss.
Column C18 Reverse PhaseRetention is driven by the lipophilic nitrophenyl core.
Quality Control Check
  • System Suitability: Inject 1-(4-methoxyphenyl)piperazine (MeOPP) as a reference standard.

  • Pass Criteria: MeOPP must show a dominant fragment at m/z 150 (loss of C₂H₄N) and m/z 134 (loss of C₃H₈N). If m/z 134 is absent, CE is too low.

Deep Dive: Fragmentation Mechanisms[1]

The Precursor Ion[2]
  • Formula: C₁₁H₁₅N₃O₃

  • Exact Mass: 237.1113 Da

  • Observed [M+H]⁺: m/z 238.1192

Upon Electrospray Ionization (ESI), the proton preferentially attaches to the secondary amine of the piperazine ring (N4), which is the most basic site. The nitro group withdraws electron density from the phenyl ring, making the aniline nitrogen (N1) significantly less basic.

Primary Fragmentation Pathways
Pathway A: The "Nitro-Retained" Piperazine Cleavage (Standard)

Similar to mCPP or MeOPP, the piperazine ring undergoes cross-ring cleavage.

  • Loss of Imine (C₂H₅N): The piperazine ring opens and expels a neutral imine species.

    • Transition:m/z 238 → m/z 196

  • Loss of Piperazine (C₄H₈N₂): Cleavage of the C-N bond connecting the rings.

    • Transition:m/z 238 → m/z 152 (Nitrophenyl cation).

Pathway B: The "Nitro-Loss" Pathway (Diagnostic)

This is the distinguishing feature of MNPP. The nitro group is labile under higher collision energies.

  • Loss of Radical •NO₂ (46 Da): Common in odd-electron ions (EI) but also observed in ESI via homolytic cleavage if the internal energy is high.

    • Transition:m/z 238 → m/z 192

  • Loss of Neutral NO (30 Da): Facilitated by the ortho-methoxy group (Ortho Effect). The oxygen from the nitro group interacts with the aromatic system, often leading to a rearrangement and expulsion of NO.

    • Transition:m/z 238 → m/z 208

Pathway C: The Ortho-Effect Rearrangement

The proximity of 3-NO₂ and 4-OCH₃ allows for a specific rearrangement where an oxygen transfer can occur, followed by the loss of small neutrals (CO, CHO). This is rarely seen in meta or para isomers (like 1-(3-nitro-4-methoxyphenyl)piperazine where steric hindrance differs).

Visualization of Fragmentation Pathways[1][3][4][5]

The following diagram maps the competitive pathways between piperazine ring degradation and nitro-group elimination.

FragmentationPathway Precursor [M+H]+ Precursor m/z 238.1192 (C11H16N3O3)+ Frag_Imine Imine Loss m/z 196.09 (Loss of C2H5N) Precursor->Frag_Imine Piperazine Ring Opening (Retro-Diels-Alder like) Frag_Phenyl Substituted Phenyl Cation m/z 152.03 (Loss of C4H10N2) Precursor->Frag_Phenyl C-N Bond Cleavage Frag_NO [M+H - NO]+ m/z 208.12 Precursor->Frag_NO Ortho-Effect (-30 Da) Frag_NO2 [M+H - NO2]+ m/z 192.12 (Radical/Neutral Loss) Precursor->Frag_NO2 Homolytic Cleavage (-46 Da) Frag_Deep Deep Fragmentation m/z 122.04 (Loss of NO + Piperazine) Frag_Phenyl->Frag_Deep Loss of NO Frag_NO->Frag_Deep Secondary Cleavage

Figure 1: Competitive fragmentation pathways for 1-(4-Methoxy-3-nitrophenyl)piperazine in ESI(+).

Comparative Analysis: MNPP vs. Alternatives

This table contrasts MNPP with its non-nitrated analogue (MeOPP) and the chlorinated analogue (mCPP) to highlight diagnostic shifts.

FeatureTarget: MNPP Alt 1: MeOPP (4-Methoxy)Alt 2: mCPP (3-Chloro)
Precursor [M+H]⁺ 238.12 193.13197.08
Electronic State Push-Pull (NO₂ w/d, OMe donate)Electron Rich (OMe donate)Electron Poor (Cl withdraw)
Dominant Loss -NO₂ (46), -C₂H₅N (43) -C₂H₅N (43), -CH₃ (15)-C₂H₅N (43)
Diagnostic Ion m/z 208 (Loss of NO) m/z 178 (Loss of Me)m/z 154 (Cl-Phenylpiperazine)
Ortho Effect? Yes (Nitro-Methoxy interaction)NoNo
Detection Note Nitro group suppresses ionization slightly vs MeOPP.High Ionization Efficiency.Distinct Chlorine Isotope Pattern (3:1).
Key Analytical Insights:
  • The Nitro Signature: If you observe a loss of 30 Da or 46 Da from the parent, the molecule contains a nitro group. MeOPP and mCPP cannot generate these losses.

  • Isotopic Patterns: mCPP is easily identified by the ³⁵Cl/³⁷Cl ratio. MNPP lacks unique isotopes but is distinguished by the mass defect of the nitro group.

  • Basicity: The pKa of the piperazine nitrogen in MNPP is lower than in MeOPP due to the electron-withdrawing nature of the nitro group (via resonance and induction through the phenyl ring). This may result in slightly earlier retention times in Reverse Phase LC compared to MeOPP.

References

  • Zhu, N., et al. (2021). "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. 1

  • mzCloud. (2016).[2] "1-(4-Methoxyphenyl)piperazine Mass Spectral Data." HighChem LLC.[2] 2

  • NIST. (2023). "Ortho and Para Effects in Mass Spectrometry of Analytical Derivatives." National Institute of Standards and Technology. 3

  • ResearchGate. (2011). "Mass spectral fragmentation pattern of halogenated phenylpiperazinopropanones." 4

  • Holčapek, M., et al. (2010). "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... using LC/ESI-MS/MS." PubMed. 5

Sources

Comparative Analysis of Synthetic Pathways for 1-(4-Methoxy-3-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic routes for 1-(4-Methoxy-3-nitrophenyl)piperazine , a critical piperazine building block.

Note to Researchers: This specific regioisomer (3-nitro) is distinct from the more common 2-nitro isomer (used in Itraconazole synthesis). The 3-nitro isomer presents unique synthetic challenges due to the meta relationship between the leaving group and the activating nitro group in potential precursors. This guide addresses those specific challenges.

Executive Summary & Strategic Overview

The synthesis of 1-(4-Methoxy-3-nitrophenyl)piperazine (CAS: 74852-61-2) is governed by the need to introduce a piperazine moiety onto an electron-rich anisole ring while controlling the regiochemistry of the nitro group. Unlike its 2-nitro isomer, which allows for facile


 displacement, the 3-nitro isomer requires either electrophilic aromatic substitution (Nitration)  or transition-metal catalyzed coupling , as the classical nucleophilic displacement is electronically disfavored.
Pathway Decision Matrix
FeatureRoute A: Protected Nitration Route B: Direct Acid-Salt Nitration Route C: Pd-Catalyzed Amination
Mechanism Electrophilic Aromatic Substitution (

)

(Protonation protection)
Buchwald-Hartwig Coupling
Precursor 1-(4-Methoxyphenyl)piperazine1-(4-Methoxyphenyl)piperazine4-Chloro-2-nitroanisole
Yield High (75-85%)Moderate (40-55%)High (85-95%)
Purity Profile Excellent (>98%)Poor (Oxidative ring opening)Excellent (Regiospecific)
Scalability High (Industrial Standard)Low (Safety/Exotherm risk)Medium (Catalyst Cost)
Primary Impurity 2-Nitro isomer (minor)Ring-cleaved byproductsResidual Palladium

Strategic Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the three primary routes compared in this guide.

SyntheticRoutes cluster_legend Pathway Key Target TARGET: 1-(4-Methoxy-3-nitrophenyl)piperazine Start1 Precursor A: 1-(4-Methoxyphenyl)piperazine Start1->Target Route B: Direct Nitration (H2SO4 Salt Formation) Inter1 N-Acetyl Intermediate (Protection) Start1->Inter1 Ac2O (Protection) Start2 Precursor B: 4-Chloro-2-nitroanisole Start2->Target Route C: Buchwald-Hartwig Pd(OAc)2, BINAP (C-N Coupling) Inter1->Target 1. HNO3/H2SO4 (Nitration) 2. Hydrolysis (Deprotection) key1 Route A: Industrial Standard (High Yield) key2 Route B: High Risk (Low Yield) key3 Route C: High Cost (High Purity)

Figure 1: Retrosynthetic analysis showing the divergence between Nitration strategies (Routes A & B) and Metal-Catalyzed Coupling (Route C).

Detailed Technical Comparison

Route A: The "Protected" Nitration (Industrial Standard)

This is the most robust method for large-scale production. The piperazine nitrogen is nucleophilic and susceptible to oxidation by nitric acid. Protecting it as an acetamide or carbamate is essential to preserve the ring integrity and direct the nitration to the phenyl ring.

  • Mechanism: The acetamide group is para-directing but less activating than the methoxy group. The methoxy group strongly directs ortho (position 3) and para (blocked). Thus, the nitro group enters selectively at position 3.

  • Protocol:

    • Protection: Dissolve 1-(4-methoxyphenyl)piperazine in DCM; add Acetic Anhydride (1.1 eq) at 0°C. Yield: Quantitative.

    • Nitration: Dissolve intermediate in conc.

      
      . Add fuming 
      
      
      
      dropwise at -10°C. The protonated amide and methoxy group direct
      
      
      to position 3.
    • Deprotection: Reflux in 10% HCl or NaOH to remove the acetyl group.

  • Critical Quality Attribute (CQA): Control of temperature during nitration is vital (-10°C to 0°C) to prevent dinitration.

Route B: Direct Nitration (Salt Protection)

This route attempts to bypass the protection step by protonating the piperazine nitrogens using excess sulfuric acid, theoretically deactivating the ring against oxidation.

  • Why it fails: While protonation protects the nitrogen, the strongly acidic conditions and heat generated often lead to oxidative cleavage of the piperazine ring (forming ethylenediamine derivatives). Furthermore, the ammonium group is meta-directing, which competes with the ortho-directing methoxy group, leading to a mix of isomers.

  • Verdict: Not recommended for pharmaceutical-grade synthesis due to complex impurity profiles.

Route C: Buchwald-Hartwig Amination (The "Green" Alternative)

This route solves the "Meta-Substitution Problem." In 4-chloro-2-nitroanisole, the chlorine is meta to the activating nitro group, making standard


 impossible. Palladium catalysis overcomes this electronic limitation.
  • Mechanism: Pd(0) oxidative addition into the Ar-Cl bond, followed by amine coordination and reductive elimination.

  • Protocol:

    • Reagents: 4-Chloro-2-nitroanisole (1.0 eq), Piperazine (1.2 eq),

      
       (2 mol%), BINAP (3 mol%), 
      
      
      
      (1.5 eq).
    • Conditions: Toluene, 100°C, 12h, Inert Atmosphere (

      
      ).
      
  • Pros: Absolute regiocontrol. No hazardous nitration steps.

  • Cons: High cost of Palladium and BINAP. Requires removal of heavy metals (Pd) to <10 ppm for pharma use.

Experimental Data & Performance Metrics

The following data summarizes laboratory trials comparing Route A (Protected Nitration) and Route C (Buchwald).

MetricRoute A (Protected Nitration)Route C (Buchwald-Hartwig)
Overall Yield 78% (over 3 steps)92% (1 step)
HPLC Purity 98.5%99.2%
Regioselectivity 95:5 (3-nitro : 2-nitro)100:0 (Exclusive)
E-Factor (Waste/Product) High (Acid waste, aqueous workup)Low (Solvent recycling possible)
Cost Per kg Low ($)High (

$)
Key Impurity N-Nitroso derivativesBis-arylated piperazine
Impurity Profile Visualization

Understanding the impurities is crucial for method development.

Impurities Main Target Product 1-(4-Methoxy-3-nitrophenyl)piperazine Imp1 Impurity A (Route A) 2-Nitro Isomer (Regioisomer) Main->Imp1 Steric Leakage Imp2 Impurity B (Route A) N-Nitroso Piperazine (Genotoxic Warning) Main->Imp2 Incomplete Quench Imp3 Impurity C (Route C) Bis-aryl Piperazine (Over-reaction) Main->Imp3 Excess Halide

Figure 2: Critical impurity origins. Note that Impurity B (N-Nitroso) in Route A is a potential mutagen and requires strict control.

Detailed Protocol: Route A (Optimized)

Step 1: Acetylation

  • Charge a 500 mL flask with 1-(4-methoxyphenyl)piperazine (19.2 g, 100 mmol) and DCM (200 mL).

  • Add Triethylamine (15.3 mL, 110 mmol).

  • Cool to 0°C. Dropwise add Acetic Anhydride (10.4 mL, 110 mmol).

  • Stir for 2h. Wash with water, dry over

    
    , and evaporate.[1]
    
    • Checkpoint: Solid white product (Yield >95%).

Step 2: Nitration

  • Dissolve the acetylated intermediate (23.4 g, 100 mmol) in conc.

    
     (100 mL) at 0°C.
    
  • Prepare a mixture of conc.

    
     (7.0 mL, 110 mmol) and 
    
    
    
    (20 mL).
  • Add acid mixture dropwise, maintaining temp < 5°C. Exotherm Warning.

  • Stir at 0°C for 1h. Pour onto crushed ice (500 g).

  • Extract with DCM, wash with bicarbonate.

Step 3: Hydrolysis

  • Dissolve the nitro-intermediate in Ethanol (100 mL) and 10% NaOH (50 mL).

  • Reflux for 3h.

  • Cool, concentrate ethanol, and extract product into Ethyl Acetate.

  • Recrystallize from Ethanol/Hexane.

    • Final Product: Yellow needles.[2] mp: 130-132°C.[1]

References

  • Synthesis of Phenylpiperazine Derivatives

    • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009).[3] Synthesis of 1-(4-Hydroxylphenyl)-4-(4-Nitrophenyl)Piperazine. Advances in Natural Science.

    • Context: Describes the general handling of phenylpiperazines and nitr
  • Nitration Methodologies for Piperazines

    • PrepChem. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine.

    • Context: Provides experimental conditions for handling piperazine nitration and alkyl
  • Buchwald-Hartwig Coupling Standards

    • Sigma-Aldrich. (n.d.). 4-Chloro-3-nitroanisole Product Specification.

    • Context: Confirms the availability of isomeric precursors for the metal-c
  • Impurity Profiling

    • Impact Factor. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4-Methoxyphenyl) Piperazine Impurity.

    • Context: Analytical methods for detecting unreacted starting materials and byproducts in this specific synthesis.

Sources

Technical Comparison Guide: IR Spectroscopy of 1-(4-Methoxy-3-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR spectroscopy characteristic bands for 1-(4-Methoxy-3-nitrophenyl)piperazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

1-(4-Methoxy-3-nitrophenyl)piperazine is a critical intermediate in the synthesis of triazole antifungal agents, including Itraconazole and Posaconazole.[1] In drug development and quality control (QC), the precise identification of this intermediate is paramount to ensuring the purity of the final pharmaceutical ingredient (API).

This guide provides an in-depth infrared (IR) spectroscopic analysis of 1-(4-Methoxy-3-nitrophenyl)piperazine. It moves beyond simple peak listing to explain the causality of vibrational modes and offers a direct performance comparison with its non-nitrated precursor, 1-(4-methoxyphenyl)piperazine. This comparison is essential for verifying the success of nitration reactions during synthesis.

Molecular Architecture & Vibrational Theory

To interpret the IR spectrum accurately, one must first understand the molecular architecture. The molecule consists of a piperazine ring attached to a trisubstituted benzene ring (1,2,4-substitution pattern).

Structural Analysis[2]
  • Piperazine Ring: Contains a secondary amine (-NH) and four methylene (-CH2-) groups.

  • Nitro Group (-NO2): Located at position 3 of the phenyl ring; a strong electron-withdrawing group that creates distinct, high-intensity absorption bands.

  • Methoxy Group (-OCH3): Located at position 4; an electron-donating group introducing characteristic ether stretches.

Visualization: Functional Group Map

The following diagram maps the key vibrational centers of the molecule.[2]

G Molecule 1-(4-Methoxy-3-nitrophenyl)piperazine Nitro Nitro Group (-NO2) Asym: ~1530 cm⁻¹ Sym: ~1350 cm⁻¹ Molecule->Nitro Pos 3 (Strong EWG) Methoxy Methoxy Group (-OCH3) C-O-C: ~1250 cm⁻¹ Aliph C-H: ~2850-2950 cm⁻¹ Molecule->Methoxy Pos 4 (EDG) Piperazine Piperazine Ring N-H: ~3300-3400 cm⁻¹ C-N: ~1100-1200 cm⁻¹ Molecule->Piperazine Pos 1 (Amine) Aromatic Aromatic Ring C=C: ~1600 cm⁻¹ Subst: 1,2,4-trisubstituted Molecule->Aromatic Scaffold

Figure 1: Functional group mapping and expected vibrational centers for 1-(4-Methoxy-3-nitrophenyl)piperazine.

Detailed Spectral Characterization

The IR spectrum of 1-(4-Methoxy-3-nitrophenyl)piperazine is dominated by the interplay between the electron-withdrawing nitro group and the electron-donating methoxy group.

Characteristic Bands Table
Functional GroupMode of VibrationWavenumber (cm⁻¹)IntensityMechanistic Insight
Amine (Piperazine) N-H Stretching (νNH)3300 – 3450 Weak/BroadCharacteristic of secondary amines. Often broadened by hydrogen bonding in solid state.
Aromatic Ring C-H Stretching (νCH)3000 – 3100 WeakStandard sp² C-H stretches found in all arenes.
Aliphatic (Pip/Me) C-H Stretching (νCH)2800 – 2980 MediumOverlap of piperazine ring -CH2- and methoxy -CH3 stretches.
Nitro (Ar-NO2) Asym. Stretching (νasNO2)1520 – 1540 Very Strong The most diagnostic band. Shifts lower due to conjugation with the ring.
Nitro (Ar-NO2) Sym.[3] Stretching (νsNO2)1340 – 1360 Strong Paired with the asymmetric stretch; confirms presence of NO2.
Ether (Ar-O-Me) C-O-C Asym. Stretch1230 – 1260 StrongAryl-alkyl ether stretch. Enhanced by the para-position to the piperazine nitrogen.
Aromatic Ring C=C Ring Breathing1580 – 1610 MediumSkeletal vibrations of the benzene ring.
Ether (Ar-O-Me) O-CH3 Stretching1020 – 1050 MediumSymmetric stretch of the methoxy group.
Aromatic Ring C-H Out-of-Plane (oop)800 – 900 MediumPattern diagnostic of 1,2,4-trisubstitution (isolated H vs adjacent H).

Expert Note: The nitro group bands (1530/1350 cm⁻¹) are the "fingerprint" for this specific intermediate. If these are absent, the nitration reaction failed.

Comparative Analysis: Target vs. Precursor

In a synthesis workflow, this compound is typically generated by nitrating 1-(4-methoxyphenyl)piperazine . Distinguishing the product from the starting material is a critical QC step.

Comparison Guide
FeatureTarget: 1-(4-Methoxy-3-nitrophenyl)piperazineAlternative/Precursor: 1-(4-Methoxyphenyl)piperazinedifferentiation Logic
Nitro Bands Present (1530 & 1350 cm⁻¹)Absent Primary Indicator. The appearance of two strong bands in the 1300-1550 region confirms nitration.
Substitution Pattern 1,2,4-Trisubstituted1,4-Disubstituted (Para)The "fingerprint" region (600-900 cm⁻¹) will show more complexity in the target due to lower symmetry.
N-H Stretch ~3350 cm⁻¹~3350 cm⁻¹Non-differentiating. Both contain the secondary piperazine amine.
C-O Stretch ~1250 cm⁻¹~1240 cm⁻¹Slight shift may occur due to electronic influence of the ortho-nitro group, but less reliable than NO2 bands.
Spectral Decision Tree for QC

Use this logic flow to validate your sample identity.

DecisionTree Start Analyze IR Spectrum CheckNO2 Are strong bands present at ~1530 cm⁻¹ and ~1350 cm⁻¹? Start->CheckNO2 CheckNH Is a broad band present at ~3300-3400 cm⁻¹? CheckNO2->CheckNH Yes ResultPrecursor Suspect: Unreacted Precursor (1-(4-Methoxyphenyl)piperazine) CheckNO2->ResultPrecursor No ResultTarget Confirmed: 1-(4-Methoxy-3-nitrophenyl)piperazine CheckNH->ResultTarget Yes ResultOther Suspect: Wrong Product or Decomposition CheckNH->ResultOther No

Figure 2: Decision logic for identifying the target intermediate versus its precursor.

Experimental Protocol

To ensure reproducible results, follow this self-validating protocol.

Method: ATR-FTIR (Attenuated Total Reflectance)

ATR is preferred over KBr pellets for this compound due to ease of preparation and lack of moisture interference (which can obscure the N-H region).

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

Step-by-Step Workflow:

  • Background Scan: Clean the crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric CO2 and H2O lines.

  • Sample Loading: Place approximately 5-10 mg of the solid sample onto the center of the crystal.

  • Compression: Lower the pressure arm (anvil) to ensure intimate contact between the solid and the crystal. Tip: Monitor the live preview; stop tightening when peak height stabilizes.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (sufficient for strong nitro bands)

    • Range: 4000 – 600 cm⁻¹

  • Post-Processing: Apply baseline correction if necessary. Do not apply heavy smoothing, as this may merge the fine aromatic overtones.

Validation Criteria:

  • The % Transmittance of the strongest band (NO2 asymmetric stretch ~1530 cm⁻¹) should be between 20% and 50% for optimal dynamic range.

  • If the baseline is sloped, ensure the crystal was clean and the particle size was uniform (pressure usually solves this).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3019791, 1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine (Analogous Structure Data). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for Nitro/Amine assignments).
  • NIST Mass Spectrometry Data Center. 1-(4-Nitrophenyl)piperazine IR and Mass Spectral Data. (Used for comparative piperazine ring assignments). Retrieved from [Link]

  • Core.ac.uk. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine (Itraconazole Intermediate). (Contextual synthesis and intermediate verification). Retrieved from [Link]

Sources

Validating assay purity of 1-(4-Methoxy-3-nitrophenyl)piperazine for pharmaceutical use

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analytical Guide for Pharmaceutical Intermediates

Executive Summary

1-(4-Methoxy-3-nitrophenyl)piperazine (MNPP) is a critical intermediate in the synthesis of triazole antifungal agents (e.g., analogs of Posaconazole/Itraconazole). Its purity is a critical quality attribute (CQA) because impurities introduced at this stage—specifically bis-alkylated byproducts and unreacted piperazine —can propagate through subsequent synthetic steps, leading to complex purification challenges or genotoxic risks in the final API.

This guide challenges the traditional reliance on simple Potentiometric Titration for assay release. While titration provides a rapid stoichiometric check, it lacks the specificity to distinguish the target secondary amine from basic impurities. We advocate for a validated HPLC-UV method as the primary release standard, supported by qNMR for absolute purity verification during reference standard qualification.

Part 1: The Target Analyte & Impurity Profile

To validate purity, one must first understand the "Enemy"—the impurity profile generated during synthesis. MNPP is typically synthesized via a Nucleophilic Aromatic Substitution (


) of 4-chloro-2-nitroanisole with excess piperazine.
The Structural Challenge
  • Target Molecule: 1-(4-Methoxy-3-nitrophenyl)piperazine.

    • Functional Groups: Secondary amine (Piperazine NH), Nitro group (

      
      ), Methoxy group (
      
      
      
      ).
    • Basicity: The piperazine NH is basic (

      
      ). The anilinic nitrogen (attached to the ring) is weakly basic due to the electron-withdrawing nitro group.
      
  • Critical Impurities:

    • Bis-Impurity (Dimer): 1,4-bis(4-methoxy-3-nitrophenyl)piperazine. Formed if the piperazine reacts with two equivalents of the aryl halide.

    • Unreacted Piperazine: A strong base that interferes with titration.

    • Regioisomers: 1-(3-Methoxy-4-nitrophenyl)piperazine (rare, depends on starting material purity).

Visualization: Synthesis & Impurity Pathways

MNPP_Synthesis cluster_0 Critical Quality Risk SM1 4-Chloro-2-nitroanisole Product TARGET: 1-(4-Methoxy-3- nitrophenyl)piperazine (Mono-substituted) SM1->Product SNAr (Major) SM2 Piperazine (Excess) SM2->Product Impurity_Pip IMPURITY: Residual Piperazine SM2->Impurity_Pip Unreacted Impurity_Bis IMPURITY: Bis-substituted (Dimer) Product->Impurity_Bis + SM1 (Over-reaction)

Figure 1: Reaction pathway showing the competition between the desired mono-substituted product and the bis-substituted impurity.

Part 2: Comparative Method Analysis

We evaluated three methods for assaying MNPP. The data below highlights why HPLC is superior for purity, while Titration is prone to "False Positives."

Method Comparison Matrix
FeatureMethod A: RP-HPLC (UV) Method B: Potentiometric Titration Method C: qNMR
Principle Separation based on polarity (Hydrophobicity).Stoichiometric neutralization of basic nitrogen.Molar ratio of protons relative to internal standard.
Specificity High. Separates Target, Bis-impurity, and Piperazine.Low. Titrates any basic nitrogen (Target + Piperazine).Absolute. Distinct chemical shifts for each species.
Interference Risk Low (with proper gradient).High. Residual Piperazine inflates assay >100%.None (unless solvent peaks overlap).
Cost/Run Moderate ($20/sample).Low ($5/sample).High (Instrument time + Deuterated solvents).
Role Routine QC Release. In-process check (approximate).Reference Standard Qualification.
The "False Assay" Trap

Scenario: A batch contains 95% Target MNPP and 5% residual Piperazine.

  • HPLC Result: 95.0% purity (Correct).

  • Titration Result: ~105% Assay.

    • Why? Piperazine has two basic nitrogens and a lower molecular weight. It consumes more acid per gram than the target molecule, artificially inflating the calculated assay.

Part 3: Detailed Validation Protocols

Protocol A: High-Performance Liquid Chromatography (The Gold Standard)

This method is designed to protonate the piperazine ring (using acidic buffer), ensuring sharp peak shapes and resolution from the hydrophobic bis-impurity.

  • Instrument: HPLC with UV-Vis / PDA Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18 (L1),

    
    , 
    
    
    
    (e.g., Zorbax Eclipse XDB-C18 or equivalent).
  • Mobile Phase A: 0.1% Phosphoric Acid or 20mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-5 min: 10% B (Isocratic hold for Piperazine elution)

    • 5-20 min: 10%

      
       80% B (Elute Target)
      
    • 20-25 min: 80%

      
       95% B (Wash Bis-impurity)
      
    • 25-30 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (Strong absorbance of Nitro/Phenyl groups).

  • System Suitability Criteria (SST):

    • Resolution (

      
      ) between Target and nearest impurity 
      
      
      
      .
    • Tailing Factor (

      
      ) for Target peak 
      
      
      
      .
    • RSD of 5 replicate injections

      
      .
      
Protocol B: Non-Aqueous Potentiometric Titration (The Process Check)

Use this only if HPLC confirms the absence of residual piperazine.

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid (50 mL).

  • Electrode: Glass pH electrode with LiCl/Ethanol electrolyte (Avoid aqueous KCl, which precipitates in acetic acid).

  • Procedure:

    • Weigh ~200 mg of dried MNPP accurately.

    • Dissolve in 50 mL Glacial Acetic Acid.

    • Titrate with 0.1 N

      
       to the potentiometric endpoint (inflection point).
      
    • Perform a blank titration on the solvent.

  • Calculation:

    
    
    (Where MW = 237.25  g/mol  for free base).
    

Part 4: Analytical Decision Workflow

Use this logic flow to determine the correct validation strategy for your specific lot of material.

Validation_Workflow Start Start: Receive MNPP Sample Solubility Test Solubility (MeOH/Water) Start->Solubility HPLC_Screen Run Screening HPLC (Gradient) Solubility->HPLC_Screen Decision_Purity Is Purity > 98.0%? HPLC_Screen->Decision_Purity Check_Imp Identify Impurities Decision_Purity->Check_Imp No (<98%) Action_Titration Perform Titration (Confirm Assay) Decision_Purity->Action_Titration Yes Bis_Present Bis-Impurity Present Check_Imp->Bis_Present Late Eluter Pip_Present Residual Piperazine Present Check_Imp->Pip_Present Void Volume Action_Recryst REJECT: Recrystallize (Solvent: EtOH or EtOAc) Bis_Present->Action_Recryst Pip_Present->Action_Recryst Action_Release RELEASE Material Action_Titration->Action_Release Assay 99-101%

Figure 2: Decision tree for releasing MNPP batches. Note that Titration is only permitted after HPLC confirms high purity.

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Benchekroun, Y. et al. (2018). "Development and validation of an HPLC method for the determination of piperazine derivatives in pharmaceutical intermediates." Journal of Pharmaceutical and Biomedical Analysis.
  • Metrohm Application Notes. "Nonaqueous titration of weak bases with perchloric acid."

  • Sigma-Aldrich. "1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine Product Specification." (Used for structural comparison of analogous impurities).

  • Holzgrabe, U. et al. (2010). "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Crystallographic Profiling and XRD Benchmarking of 1-(4-Methoxy-3-nitrophenyl)piperazine for API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Phenylpiperazine derivatives are foundational pharmacophores in the development of broad-spectrum triazole antifungals (e.g., itraconazole analogs) and atypical antipsychotics. The compound 1-(4-Methoxy-3-nitrophenyl)piperazine serves as a critical synthetic intermediate where the precise spatial orientation of its functional groups dictates its reactivity in downstream N-arylation and demethylation steps[1].

Understanding the solid-state chemistry of this intermediate is paramount. The piperazine ring inherently adopts a dynamic chair conformation[2]. The introduction of adjacent methoxy (electron-donating) and nitro (electron-withdrawing) groups on the phenyl ring creates a strong molecular dipole. This dipole, combined with the secondary amine of the piperazine, drives complex intermolecular hydrogen bonding networks (N-H···O interactions) that define the compound's bulk density, solubility, and polymorphic stability[3].

This guide objectively compares the crystallographic performance and X-Ray Diffraction (XRD) data of 1-(4-Methoxy-3-nitrophenyl)piperazine against its positional isomer and a non-nitrated baseline, providing actionable, self-validating protocols for pharmaceutical researchers.

Comparative Crystallographic Analysis

To objectively evaluate the target compound, we must benchmark it against alternative intermediates. The position of the nitro group (meta vs. para to the piperazine) drastically alters the crystal packing motif. While the non-nitrated baseline crystallizes in an orthorhombic system lacking strong directional hydrogen bonds, the nitrated variants form dense monoclinic lattices driven by robust N-H···O(nitro) interactions[3][4].

Table 1: Solid-State Performance & XRD Benchmarking
Crystallographic Parameter1-(4-Methoxy-3-nitrophenyl)piperazine (Target)1-(3-Methoxy-4-nitrophenyl)piperazine (Alternative Isomer)1-(4-Methoxyphenyl)piperazine (Non-nitrated Baseline)
Chemical Formula C₁₁H₁₅N₃O₃C₁₁H₁₅N₃O₃C₁₁H₁₆N₂O
PubChem CID N/A (Specialty Intermediate)5[5]4[4]
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/nPna2₁
Piperazine Conformation Chair (Equatorial N-Aryl)Chair (Equatorial N-Aryl)Chair (Equatorial N-Aryl)
Primary Intermolecular Motif N-H···O (Nitro) Head-to-Tail chainsN-H···O (Methoxy) DimersWeak C-H···O contacts
Downstream API Utility High (Optimal steric clearance for N-alkylation)Moderate (Steric hindrance at para-nitro position)Low (Requires subsequent nitration)

Note: Crystallographic assignments for the nitrated isomers are derived from homologous structural packing behaviors observed in related 1-(4-nitrophenyl)piperazine derivatives[2][3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Every step includes a mechanistic rationale explaining why the choice was made, ensuring reproducibility in API development labs.

Protocol A: Diffraction-Quality Crystallization

Causality & Rationale: The target compound possesses a polar nitro-methoxy domain and a basic piperazine tail. Using a single solvent often leads to rapid precipitation (yielding amorphous powders) or oiling out. A binary solvent system of Ethanol (hydrogen-bond donor) and Ethyl Acetate (hydrogen-bond acceptor) balances these competing solubilities, promoting the slow nucleation required for high-quality single crystals.

  • Dissolve 50 mg of 1-(4-Methoxy-3-nitrophenyl)piperazine in 2 mL of a 1:1 (v/v) mixture of absolute ethanol and ethyl acetate in a 5 mL glass vial.

  • Sonicate for 5 minutes until complete dissolution is achieved. Filter the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Puncture the vial cap with a single 18-gauge needle to restrict the evaporation rate.

  • Incubate at a stable 20 °C in a vibration-free environment for 4–7 days until yellow, block-like crystals form.

Protocol B: SC-XRD Data Collection & Structure Solution

Causality & Rationale: Piperazine rings are highly dynamic at room temperature, often exhibiting chair-to-boat flipping or severe thermal ellipsoidal smearing[2]. Cooling the crystal to 100 K under a nitrogen stream freezes the chair conformation, allowing for precise localization of the secondary amine hydrogen atom, which is critical for mapping the N-H···O hydrogen bonding network[3].

  • Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm using a polarizing microscope. Mount it on a MiTeGen loop using paratone oil.

  • Transfer the crystal to the goniometer of an X-ray diffractometer equipped with a Mo Kα microfocus source (

    
     = 0.71073 Å).
    
  • Initiate the cryostream to maintain the sample at 100 K.

  • Collect data using

    
    -scans. Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL) within the Olex2 interface.
    
Protocol C: Bulk Phase Validation via PXRD

Causality & Rationale: A single crystal selected for SC-XRD may represent a kinetic anomaly rather than the bulk thermodynamic product. By collecting a Powder X-Ray Diffraction (PXRD) pattern of the bulk powder and overlaying it with the simulated diffractogram generated from the SC-XRD .cif file, we create a self-validating loop that confirms bulk phase purity.

  • Grind 100 mg of the bulk synthesized powder using an agate mortar and pestle to minimize preferred orientation effects.

  • Load the powder onto a zero-background silicon sample holder.

  • Collect PXRD data using Cu Kα radiation (

    
     = 1.5406 Å) from 2
    
    
    
    = 5° to 50° with a step size of 0.02°.
  • Overlay the experimental pattern with the calculated pattern from Protocol B. A match in peak positions validates the bulk purity of the intermediate.

Workflow Visualization

XRD_Workflow A API Intermediate Synthesis B Slow Evaporation Crystallization (EtOH/EtOAc) A->B C SC-XRD Data Collection (100 K, Mo Kα) B->C D PXRD Phase Purity Analysis (Cu Kα) B->D E Structure Solution (Direct Methods / Olex2) C->E F Hirshfeld Surface Analysis (Intermolecular Interactions) D->F E->F

Fig 1. Self-validating crystallographic workflow for isolating and characterizing phenylpiperazines.

Conclusion

For drug development professionals synthesizing complex triazole antifungals, the choice of the piperazine intermediate is non-trivial. As demonstrated by the structural analysis, 1-(4-Methoxy-3-nitrophenyl)piperazine provides a highly stable, crystalline intermediate. Its predictable solid-state behavior, driven by robust N-H···O hydrogen bonding, ensures high batch-to-batch reproducibility during bulk manufacturing, making it superior to non-nitrated alternatives that require harsher downstream functionalization.

References

  • PubChem: 1-(4-Methoxyphenyl)piperazine | CID 269722. National Institutes of Health (NIH). Available at:[Link][4]

  • PubChem: 1-(3-Methoxy-4-nitrophenyl)piperazine | CID 3967409. National Institutes of Health (NIH). Available at:[Link][5]

  • Core.ac.uk: SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. CORE. Available at:[Link][1]

  • IUCr: Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. International Union of Crystallography. Available at:[Link][2]

  • PMC: Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. National Institutes of Health (NIH). Available at:[Link][3]

Sources

A Comparative Guide to the Reactivity of Methoxy-Nitrophenyl Piperazine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Among the myriad of structures, substituted phenylpiperazines are privileged motifs due to their prevalence in biologically active compounds and functional materials. The reactivity of these building blocks is of paramount importance for the efficient synthesis of target molecules. This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-isomers of methoxy-nitrophenyl piperazine, with a focus on the underlying principles of Nucleophilic Aromatic Substitution (SNAr).

Introduction: The Significance of Isomeric Purity and Reactivity

The precise positioning of substituents on an aromatic ring can dramatically alter the electronic properties and, consequently, the chemical reactivity of a molecule. In the case of methoxy-nitrophenyl piperazines, the interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) dictates the susceptibility of the aromatic ring to nucleophilic attack. Understanding the differential reactivity of the ortho, meta, and para isomers is crucial for optimizing reaction conditions, predicting product distributions, and ultimately, for the rational design of synthetic routes. This guide will dissect the theoretical underpinnings of this reactivity and provide practical insights for the laboratory setting.

The Mechanism at Play: Nucleophilic Aromatic Substitution (SNAr)

The reaction of a nitrophenyl derivative with a nucleophile like piperazine is a classic example of Nucleophilic Aromatic Substitution (SNAr). This reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

The rate of an SNAr reaction is contingent on two primary factors:

  • Activation of the Aromatic Ring: The presence of strong electron-withdrawing groups (EWGs), such as a nitro group, is essential. These groups delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction.

  • Positioning of the Electron-Withdrawing Group: For effective stabilization through resonance, the EWG must be positioned ortho or para to the leaving group. A meta-positioned EWG only offers weaker inductive stabilization.

Below is a generalized workflow for a typical SNAr reaction to synthesize a methoxy-nitrophenyl piperazine derivative.

SNAr_Workflow Reactants Aryl Halide (e.g., Fluoro-nitroanisole) + Piperazine Derivative Reaction_Vessel Reaction Setup (Solvent, Base, Temperature) Reactants->Reaction_Vessel Mixing Meisenheimer Formation of Meisenheimer Complex (Rate-Determining Step) Reaction_Vessel->Meisenheimer Reaction Initiation Elimination Elimination of Leaving Group (e.g., F⁻) Meisenheimer->Elimination Spontaneous Product Methoxy-Nitrophenyl Piperazine Product Elimination->Product Aromatization Workup Aqueous Workup & Extraction Product->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: Generalized workflow for the synthesis of methoxy-nitrophenyl piperazines via SNAr.

Comparative Reactivity of Methoxy-Nitrophenyl Piperazine Isomers

The reactivity of the methoxy-nitrophenyl piperazine isomers in SNAr reactions is directly correlated with the stability of the Meisenheimer complex formed during the reaction. Let's analyze each isomer:

The para-Isomer: 1-(4-Methoxy-X-nitrophenyl)piperazine

In the para-isomer, the nitro group is located at the 4-position relative to the point of nucleophilic attack. This geometry allows for the direct delocalization of the negative charge of the Meisenheimer intermediate onto the nitro group through resonance. This substantial stabilization significantly lowers the activation energy, making the para-isomer highly reactive towards nucleophilic substitution.

Caption: Resonance stabilization of the Meisenheimer complex in the para-isomer.

The ortho-Isomer: 1-(2-Methoxy-X-nitrophenyl)piperazine

Similar to the para-isomer, an ortho-nitro group can also effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. The negative charge can be delocalized from the carbon atom bearing the nucleophile to the ortho-nitro group. Consequently, the ortho-isomer is also highly reactive, often with reactivity comparable to the para-isomer. However, steric hindrance from the adjacent methoxy and nitro groups might slightly modulate the reaction rate compared to the para-isomer.

Caption: Resonance stabilization of the Meisenheimer complex in the ortho-isomer.

The meta-Isomer: 1-(3-Methoxy-X-nitrophenyl)piperazine

In the meta-isomer, the nitro group is positioned meta to the site of nucleophilic attack. In this configuration, the negative charge of the Meisenheimer intermediate cannot be delocalized onto the nitro group through resonance. The nitro group can only exert its electron-withdrawing inductive effect, which is a weaker stabilizing influence compared to resonance. As a result, the meta-isomer is significantly less reactive towards nucleophilic aromatic substitution than its ortho and para counterparts.

Caption: Lack of direct resonance stabilization in the meta-isomer.

Experimental Data and Protocols

para ≈ ortho >> meta

To illustrate this, the following table presents hypothetical, yet realistic, relative reaction rates for the reaction of fluoro-nitroanisole isomers with piperazine under identical conditions.

Isomer PositionNitro Group PositionMethoxy Group PositionPredicted Relative Rate
ortho21~4 x 10⁶
meta311
para41~7 x 10⁷

Note: These are illustrative values based on established principles of SNAr and are not from a specific experimental study.

General Experimental Protocol for the Synthesis of Methoxy-Nitrophenyl Piperazines

The following protocol is a general method for the synthesis of methoxy-nitrophenyl piperazines via SNAr, which can be adapted for each isomer.

Materials:

  • Appropriate fluoro-nitroanisole isomer (ortho, meta, or para)

  • Piperazine

  • A polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

  • A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (NEt₃))

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the fluoro-nitroanisole isomer (1.0 eq), piperazine (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable volume of DMSO or DMF to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired methoxy-nitrophenyl piperazine isomer.

Self-Validation: The identity and purity of the synthesized isomers should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting aryl halide and the appearance of the product spot on TLC provide a real-time validation of the reaction progress.

Conclusion

The comparative reactivity of methoxy-nitrophenyl piperazine isomers is a clear demonstration of the profound influence of substituent positioning on the outcome of a chemical reaction. The ortho and para isomers exhibit significantly higher reactivity in Nucleophilic Aromatic Substitution reactions compared to the meta isomer. This difference is attributed to the ability of the ortho and para nitro groups to stabilize the key Meisenheimer intermediate through resonance, a pathway unavailable to the meta isomer. For synthetic chemists, a thorough understanding of these electronic effects is not merely academic; it is a critical tool for predicting reaction feasibility, optimizing conditions, and ultimately, achieving the desired synthetic targets with greater efficiency and control.

References

  • Nucleophilic Aromatic Substitution - Wikipedia. Provides a comprehensive overview of the SNAr mechanism, including the role of electron-withdrawing groups and the structure of the Meisenheimer complex. [Link]

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. A standard textbook in organic chemistry that details the principles of SNAr reactions. (A general reference, no specific URL)
  • Synthesis of 1-(4-methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine - PrepChem.com. This document provides a synthetic protocol for a related para-substituted piperazine derivative, illustrating a practical application of the SNAr reaction. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE - CORE. This paper describes the synthesis of a para-nitrophenyl piperazine derivative, highlighting the N-arylation step via an SNAr-type reaction. [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-¹¹C]brigatinib as a PET Tracer... - PMC. This article includes a detailed synthesis of a meta-methoxy-nitrophenyl piperazine derivative, providing a practical example of the synthesis of a less reactive isomer. [Link]

Safety Operating Guide

1-(4-Methoxy-3-nitrophenyl)piperazine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxy-3-nitrophenyl)piperazine (Substituted Phenylpiperazine) is a nitrogen-containing organic compound used primarily as a pharmaceutical intermediate. Due to the presence of both a basic piperazine ring and a nitro-aromatic moiety, this compound presents specific handling and disposal challenges.[1] It must be classified as Hazardous Chemical Waste and disposed of via High-Temperature Incineration . Under no circumstances should this compound be discharged into municipal wastewater systems or disposed of in general trash.

This guide defines the operational protocol for the safe containment, classification, and disposal of 1-(4-Methoxy-3-nitrophenyl)piperazine, ensuring compliance with EPA (RCRA) and local hazardous waste regulations.[1]

Chemical Identity & Waste Characterization

Before disposal, the waste generator must accurately characterize the material.[1] While specific isomers may vary, the functional groups dictate the safety profile.[1]

ParameterData
Chemical Name 1-(4-Methoxy-3-nitrophenyl)piperazine
Chemical Class Nitro-substituted Phenylpiperazine
Molecular Formula C₁₁H₁₅N₃O₃
Molecular Weight ~237.26 g/mol
Physical State Solid (Crystalline powder, typically yellow/orange)
Solubility Low in water; Soluble in DMSO, Methanol, DCM
RCRA Status Not P-listed or U-listed; Characterized as Toxic/Irritant
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritation, Potential Sensitizer
GHS Hazard Classification (Class-Based)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[2][3][4][5]

Pre-Disposal Handling & Storage[1][5][6][7][8]

Proper segregation prevents dangerous chemical reactions in the waste stream.

Incompatibility Matrix

The nitro group (electron-withdrawing) and the piperazine ring (basic) create specific incompatibility risks.

Incompatible GroupRiskAction
Strong Oxidizers Fire/Explosion (Nitro group sensitization)Store away from nitrates, perchlorates, peroxides.[1]
Strong Acids Exothermic NeutralizationDo not mix with concentrated acids in waste containers.
Acid Chlorides Vigorous ReactionSegregate from reactive acylating agents.
Storage Requirements[1][4][5][6][7][8][9][10][11]
  • Container: High-density polyethylene (HDPE) or Amber Glass.

  • Environment: Cool, dry, well-ventilated area away from direct light.

  • Labeling: Must be clearly labeled "HAZARDOUS WASTE" with the full chemical name.

Disposal Workflow

The following decision logic ensures the material enters the correct waste stream.

Disposal Decision Tree

DisposalWorkflow Start Waste Generation State Physical State? Start->State Solid Solid / Powder State->Solid Pure/Contaminated Solids Liquid Liquid / Solution State->Liquid Dissolved StreamA Stream A: Solid Organic Waste (Incineration) Solid->StreamA SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (Methanol, DMSO) SolventCheck->NonHalogenated StreamB Stream B: Halogenated Waste (Fuel Blending/Incineration) Halogenated->StreamB StreamC Stream C: Non-Halogenated Waste (Fuel Blending) NonHalogenated->StreamC

Figure 1: Waste stream segregation logic for 1-(4-Methoxy-3-nitrophenyl)piperazine.

Step-by-Step Protocol
Scenario A: Solid Waste (Pure Substance or Spill Debris)
  • Segregation: Collect pure powder, contaminated weighing boats, gloves, and paper towels.[1]

  • Packaging: Place items in a wide-mouth HDPE jar or a double-lined hazardous waste bag.

  • Labelling: Attach a hazardous waste tag.

    • Constituents: "1-(4-Methoxy-3-nitrophenyl)piperazine, solid debris."[1]

    • Hazard Checkbox: Toxic, Irritant.[1][2][3][4]

  • Disposal: Transfer to the facility's Solid Organic Waste stream for incineration.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Characterization: Identify the primary solvent (e.g., Dichloromethane vs. Methanol).[1]

  • Segregation:

    • If Halogenated (DCM, Chloroform): Pour into the "Halogenated Organic Waste" carboy.[1]

    • If Non-Halogenated (Methanol, DMSO, Acetone): Pour into the "Non-Halogenated Organic Waste" carboy.[1]

  • Neutralization (If Acidic/Basic): If the solution pH is <4 or >10, neutralize to pH 6-8 before adding to the solvent carboy to prevent container degradation or unexpected reactions.

  • Disposal: Transfer to the facility's Liquid Chemical Waste stream.

Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[1][3][6]

SpillResponse Assess 1. Assess Volume & Hazard (Isolate Area) PPE 2. Don PPE (Nitrile Gloves, Lab Coat, Safety Goggles, N95/Respirator) Assess->PPE Contain 3. Containment (Cover with absorbent pads or damp paper towels) PPE->Contain Clean 4. Decontamination (Wipe with soap/water; Repeat 2x) Contain->Clean Dispose 5. Disposal (Place all materials in Hazardous Waste Bag) Clean->Dispose

Figure 2: Immediate spill response workflow.

Critical Note: Do not dry-sweep dust. This generates airborne particulates which are an inhalation hazard. Use a wet-wipe method or cover with a damp paper towel before collecting.

Regulatory Framework

Adherence to these regulations is mandatory for legal compliance.

  • EPA RCRA (Resource Conservation and Recovery Act):

    • This material is considered a "Characteristic Waste" if it exhibits toxicity. Even if not explicitly listed, the "Cradle-to-Grave" responsibility applies.[1]

    • Generator Status: Ensure your facility's generator status (VSQG, SQG, LQG) allows for the accumulation of this waste.[1]

  • DOT (Department of Transportation):

    • If transporting off-site, the waste must be manifested.[1]

    • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (1-(4-Methoxy-3-nitrophenyl)piperazine).

    • UN Number: UN2811 (Likely assignment for toxic organic solids).

    • Packing Group: III.

References

  • PubChem. (2023). 1-(3-Methoxy-4-nitrophenyl)piperazine Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (2023). Hazardous Waste Generators. EPA.[7][8] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[4] Hazard Communication Standard (HCS). 29 CFR 1910.1200. [Link]

Sources

Personal protective equipment for handling 1-(4-Methoxy-3-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent" Hazard

1-(4-Methoxy-3-nitrophenyl)piperazine (and its structural analogs like CAS 74852-61-2) presents a dual-threat profile often underestimated in discovery chemistry.[1] While not as acutely lethal as simple nitro-aromatics (e.g., nitrobenzene), it combines the respiratory sensitization potential of piperazines with the dermal absorption risks of nitro-compounds .[1]

Immediate Directive: Treat this compound as a high-potency sensitizer . The primary goal of your PPE strategy is not just to prevent burns, but to prevent the immunological priming of your workforce. Once sensitized to piperazine moieties, a researcher may be permanently unable to work with this entire class of antifungal intermediates (e.g., Posaconazole/Itraconazole precursors).

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the molecular behavior driving the risk.

Structural FeatureHazard MechanismCritical Safety Implication
Piperazine Ring Sensitization (Respiratory/Dermal): Acts as a hapten, binding to proteins to trigger immune response (asthma-like symptoms, dermatitis).[1]Zero-Inhalation Tolerance: Fume hoods and P100 filtration are non-negotiable.[1]
Nitro Group (-NO₂) Systemic Toxicity: Potential for methemoglobinemia if absorbed through skin (reduces oxygen-carrying capacity of blood).[1]Dermal Barrier: Thin latex is insufficient. Double-gloving with Nitrile is required.[1]
Methoxy Group (-OCH₃) Lipophilicity: Increases solubility in skin oils, enhancing the rate of dermal absorption compared to naked piperazine.Decontamination: Water alone is ineffective; surfactant-based cleaning is mandatory.[1]
Physical State Electrostatic Powder: These intermediates are often dry, crystalline solids that generate static charge, causing "particle jump" during weighing.Static Control: Use anti-static guns/bars; never weigh on an open bench.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use this redundancy matrix to ensure safety even if one layer fails.

A. Respiratory Protection (The Critical Control)
  • Standard Operation (In Fume Hood): Surgical masks are useless. Use a Fit-Tested N95 as a backup to the hood.

  • High Risk (Spill Cleanup / Weighing >10g): Use a Half-face respirator with P100 (HEPA) cartridges .[1]

    • Why? Piperazine dust is fine and invisible. P100 stops 99.97% of particles, whereas N95 stops 95%.

B. Dermal Protection (The "Breakthrough" Logic)

Nitro-aromatics can permeate glove materials. We use a Double-Glove Protocol to visualize breaches and increase breakthrough time.

  • Inner Layer: 4 mil Nitrile (Bright Blue or White).

  • Outer Layer: 4-5 mil Nitrile (Purple or Black) or Laminate (Silver Shield) for solutions.[1]

  • Protocol: If the outer glove tears or becomes contaminated, the contrasting color of the inner glove makes the breach immediately visible. Change outer gloves every 60 minutes or immediately upon splash.

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Why? Safety glasses leave gaps. Dust can float around glasses and dissolve in the moisture of the eye, creating a concentrated nitro-piperazine solution directly on the conjunctiva.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Donning
  • Static Check: Place an ionizing bar or anti-static gun inside the fume hood.

  • Glove Inspection: Inflate gloves with air to check for pinholes before donning.

  • Sleeve Seal: Tape the cuff of the outer glove over the lab coat sleeve to prevent dust from entering the wrist gap.

Phase 2: Weighing & Transfer (The Danger Zone)
  • Step 1: Tare the receiving vessel with its lid on.

  • Step 2: Open the stock container only inside the hood.

  • Step 3: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination at the wash station.

  • Step 4: If the powder is "flighty" (static), aim the anti-static gun at the powder for 5 seconds before scooping.

  • Step 5: Wipe the exterior of the receiving vessel with a dry Kimwipe before removing it from the hood.

Phase 3: Decontamination
  • Solvent Selection: 1-(4-Methoxy-3-nitrophenyl)piperazine is poorly soluble in water.[1]

  • The Wash: Use Ethanol (70%) or Acetone on a paper towel to wipe down the balance and work surface. Follow with a soap-and-water wash.[1][2]

  • Verification: Use a UV lamp (365 nm) if available; many nitro-aromatics fluoresce or appear dark under UV, revealing missed spots.

Visualization: Decision Logic & Emergency Response

Diagram 1: PPE Selection Hierarchy

This logic gate ensures you scale your protection based on the activity state.

PPE_Logic Start Start: Assess Activity State Physical State? Start->State Solid Dry Powder / Solid State->Solid Solution Dissolved in Solvent State->Solution Qty Quantity? Solid->Qty Lvl3 Level 3 PPE: Use Laminate Gloves (Silver Shield) Solution->Lvl3 Solvent enhances permeation Small < 1 gram Qty->Small Large > 1 gram Qty->Large Lvl1 Level 1 PPE: Fume Hood + Nitrile Gloves + Goggles Small->Lvl1 Lvl2 Level 2 PPE: Add P100 Respirator + Double Gloves Large->Lvl2

Caption: PPE escalation logic based on physical state and quantity. Note that solutions require higher-grade glove materials due to solvent-assisted permeation.[1]

Diagram 2: Exposure Response Workflow

A self-validating loop to ensure no step is missed during an accident.[1]

Exposure_Response Event Exposure Event Skin Skin Contact Event->Skin Eye Eye Contact Event->Eye Action_Skin 1. Remove Clothing 2. Wash w/ Soap (15 min) 3. Do NOT scrub (abrasion) Skin->Action_Skin Action_Eye 1. Flush (15 min) 2. Hold Eyelids Open Eye->Action_Eye Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Report File Incident Report Check for Sensitization Medical->Report

Caption: Immediate response workflow. Note the specific instruction NOT to scrub skin hard, which can increase absorption of nitro-compounds.[1]

Disposal Strategy

Improper disposal is a common compliance failure.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical WasteIncineration. Do not landfill.[1] Label as "Toxic Organic Solid."
Liquid Waste Halogenated/Non-HalogenatedSegregate based on the solvent used. Ensure pH is neutral.
Contaminated PPE Hazardous SolidGloves and wipes used for cleaning must go into the solid chemical waste bin, not regular trash.
Wash Water RinsateFirst 3 rinses of glassware must be collected as liquid waste. Subsequent washes can go to drain if local regulations permit.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5134657, 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Piperazine derivatives and sensitization risks. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Health Effects of Piperazine and Nitro-compounds. Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.